molecular formula C16H14O4 B1676140 Medicarpin CAS No. 32383-76-9

Medicarpin

Cat. No.: B1676140
CAS No.: 32383-76-9
M. Wt: 270.28 g/mol
InChI Key: NSRJSISNDPOJOP-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-medicarpin is the (-)-enantiomer of medicarpin. It has a role as a plant metabolite. It is an enantiomer of a (+)-medicarpin.
This compound has been reported in Caragana frutex, Lathyrus grandiflorus, and other organisms with data available.
RN given refers to (cis-(--))-isomer;  structure given in first source

Properties

IUPAC Name

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJSISNDPOJOP-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026587
Record name Medicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32383-76-9
Record name Medicarpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32383-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medicarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medicarpin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDICARPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Medicarpin (3-Hydroxy-9-methoxypterocarpan)

[1]

Executive Summary

Medicarpin is a pterocarpan phytoalexin predominantly found in Leguminosae species such as Medicago sativa (Alfalfa) and Glycyrrhiza glabra.[1] Beyond its ecological role as an antifungal defense metabolite, this compound has emerged as a high-value lead compound in osteogenic drug discovery.[1] Unlike non-selective estrogen replacement therapies, this compound exhibits selective estrogen receptor beta (ERβ) agonism, promoting osteoblast differentiation and bone mineralization without inducing uterine hypertrophy.[2][3] This guide details the physicochemical characterization, biosynthetic origins, and validated protocols for the isolation and analysis of this compound.

Structural Characterization & Physicochemical Properties[1][4][5][6]

This compound belongs to the pterocarpan class of isoflavonoids, characterized by a tetracyclic 6H-benzofuro[3,2-c][1]benzopyran ring system.[1] The core structure features a cis-fused B/C ring junction, which is critical for its biological activity and spectroscopic signature.[1]

Chemical Identity
PropertySpecification
IUPAC Name (6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Common Name (-)-Medicarpin
CAS Number 32383-76-9
Molecular Formula C₁₆H₁₄O₄
Exact Mass 270.0892 Da
Molecular Weight 270.28 g/mol
Chirality Levorotatory (-); Centers at 6a and 11a are (R,R)
Structural Logic & Stereochemistry

The pterocarpan skeleton contains two chiral centers at positions 6a and 11a.[1]

  • Natural Configuration: The biologically active form in Medicago species is (-)-medicarpin, possessing the (6aR, 11aR) absolute configuration.

  • Conformation: The B and C rings adopt a cis-fusion.[1] In 1H NMR, this is evidenced by a coupling constant (J) of approximately 6–7 Hz between H-6a and H-11a.[1] Trans-fused pterocarpans are rare and thermodynamically less stable.[1]

Analytical Identification & Validation

Accurate identification requires a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Parent Ion: [M-H]⁻ at m/z 269.08.[1]

  • Fragmentation Pattern (MS/MS):

    • m/z 254: Loss of methyl radical (•CH₃) from the methoxy group.[1][4]

    • m/z 225: Subsequent loss of CO.[1]

    • m/z 161: Retro-Diels-Alder (RDA) cleavage characteristic of the pterocarpan skeleton.[1]

NMR Spectroscopy (Solvent: Acetone-d₆ or CDCl₃)

The following shifts are diagnostic for the pterocarpan scaffold.[1]

Position¹H Shift (δ ppm)¹³C Shift (δ ppm)MultiplicityStructural Insight
2 6.55109.8d, J=2.5 HzA-ring aromatic
3 -159.6-Phenolic C-OH (A-ring)
6 3.60 / 4.2566.5dd / tMethylene bridge (O-CH₂-CH)
6a 3.5040.0mChiral bridgehead
11a 5.5078.9d, J=6.5 HzO-CH-CH bridgehead (Diagnostic)
9 -161.0-Methoxy-bearing carbon (D-ring)
OCH₃ 3.7555.4sMethoxy group

Note: The coupling constant J(6a,11a) ≈ 6.5 Hz confirms the cis-fusion of the benzofuran and pyran rings.

Biosynthetic Pathway[11][13]

This compound is synthesized via the phenylpropanoid pathway, branching from isoflavonoids. The conversion from the achiral precursor formononetin to the chiral pterocarpan involves a stereospecific reduction and cyclization.

MedicarpinBiosynthesiscluster_enzymesPheL-PhenylalanineCou4-Coumaroyl-CoAPhe->CouGeneral PhenylpropanoidPathwayChalIsoliquiritigenin(Chalcone)Cou->ChalChalcone SynthaseLiqLiquiritigenin(Flavanone)Chal->LiqChalcone IsomeraseFormFormononetin(Isoflavone)Liq->FormIsoflavone Synthase &MethyltransferaseHForm2'-HydroxyformononetinForm->HFormIsoflavone 2'-HydroxylaseVestVestitone(Isoflavanone)HForm->VestIsoflavone ReductaseMed(-)-Medicarpin(Pterocarpan)Vest->MedVestitone Reductase &Pterocarpan SynthasePALPAL/C4H/4CLCHSCHS/CHRCHICHIIFSIFS (CYP93C)I4OMTI4'OMTI2HI2'H (CYP81E)IFRIFRPTSPTS/VR

Figure 1: Biosynthetic pathway of this compound from L-Phenylalanine.[1] Key enzymatic steps involve the stereospecific reduction of 2'-hydroxyformononetin.

Experimental Protocol: Isolation & Purification

This protocol outlines the extraction of this compound from Medicago sativa (Alfalfa) seedlings. It utilizes a polarity-gradient partition followed by semi-preparative HPLC.[1]

Reagents & Equipment
  • Solvents: Methanol (HPLC grade), Ethyl Acetate (EtOAc), n-Hexane, Water (Milli-Q).[1]

  • Stationary Phase: Silica gel 60 (230–400 mesh), C18 Reverse-phase column (5 µm, 250 x 10 mm).[1]

  • Detection: UV detector at 280 nm.

Step-by-Step Methodology
  • Extraction (Maceration):

    • Lyophilize 100 g of M. sativa seedlings and grind to a fine powder.

    • Extract with 1 L of 80% Methanol (aq) for 24 hours at room temperature in the dark (to prevent photo-oxidation).

    • Filter and evaporate methanol under reduced pressure (Rotavap) at 40°C to obtain an aqueous residue.[1]

  • Liquid-Liquid Partition:

    • Resuspend the aqueous residue in 200 mL water.[1]

    • Wash with n-Hexane (3 x 200 mL) to remove lipids and chlorophyll (discard hexane layer).[1]

    • Extract the aqueous phase with Ethyl Acetate (3 x 200 mL).[1] this compound partitions into the EtOAc phase.[1]

    • Dry EtOAc fraction over anhydrous Na₂SO₄ and concentrate to dryness.[1]

  • Flash Chromatography (Enrichment):

    • Load the crude EtOAc extract onto a Silica gel 60 column.

    • Elute with a gradient of Hexane:EtOAc (90:10 → 60:40).[1]

    • Collect fractions and monitor via TLC (Visualization: UV 254nm and p-Anisaldehyde stain).[1] this compound appears as a distinct spot at Rf ~0.4 (Hex:EtOAc 7:3).[1]

  • Semi-Preparative HPLC (Purification):

    • Column: C18 Reverse-Phase.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (45:55 v/v).[1]

    • Flow Rate: 3.0 mL/min.[1]

    • Retention Time: this compound typically elutes between 12–15 minutes.[1]

    • Validation: Confirm purity (>98%) via analytical HPLC and 1H NMR.

Pharmacophore & Mechanism of Action[3]

This compound's therapeutic potential in osteoporosis stems from its ability to act as a Selective Estrogen Receptor Modulator (SERM).[1]

MOAMedThis compoundERbEstrogen Receptor β(ERβ)Med->ERbSelective Binding(High Affinity)NucNucleus TranslocationERb->NucActivationWntWnt/β-CateninSignalingNuc->WntCrosstalkRunx2Runx2 / Osterix(Transcription Factors)Wnt->Runx2UpregulationDiffOsteoblastDifferentiationRunx2->DiffPromotesBoneIncreased BoneMineral DensityDiff->BoneResult

Figure 2: Signaling cascade of this compound-induced osteogenesis.[1][2] Note the selective activation of ERβ, avoiding ERα-mediated uterine side effects.

Mechanistic Insights:

  • ERβ Selectivity: this compound binds preferentially to ERβ over ERα.[1] This selectivity is crucial because ERα activation is linked to proliferative effects in reproductive tissues (uterus, breast), whereas ERβ signaling drives osteoblast differentiation.

  • Wnt/Notch Activation: Downstream of ERβ, this compound upregulates canonical Wnt signaling, stabilizing β-catenin, which translocates to the nucleus to drive the expression of osteogenic genes like Runx2 and Osteocalcin.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 336327, this compound. Retrieved from [Link][1]

  • Bhargavan, B., et al. (2012).[1][5] this compound, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action.[3] PLoS One, 7(11), e48541. Retrieved from [Link]

  • Tonn, S., et al. (2023).[1] Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. ResearchGate. Retrieved from [Link]

  • Gao, X., et al. (2015).[1] this compound, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways.[6] PubMed.[1][7] Retrieved from [Link]

  • Keleke, A., et al. (2025).[1][8] Comparison of the 13C NMR Data of this compound with Synthetic Standards. Molecules. Retrieved from [Link][1]

A Technical Guide to Medicarpin's Role as a Phytoalexin in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin is a pivotal pterocarpan-class isoflavonoid that functions as a phytoalexin, an antimicrobial compound synthesized de novo by plants in response to pathogen attack. Primarily found in the Fabaceae (legume) family, this compound represents a key component of the plant's inducible defense system. Its biosynthesis is initiated through the complex phenylpropanoid pathway, culminating in a molecule with potent antifungal and antimicrobial properties. Accumulation of this compound at infection sites directly inhibits pathogen growth and concurrently activates broader defense signaling cascades, notably involving salicylic acid. This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, the signaling pathways that regulate its production, its mechanisms of action, and validated experimental protocols for its study. The aim is to furnish researchers with the foundational knowledge and practical methodologies required to investigate and harness the defensive capabilities of this important plant metabolite.

Introduction: Phytoalexins and the Architecture of Plant Immunity

Plants, being sessile organisms, have evolved a sophisticated two-tiered immune system to defend against a barrage of microbial pathogens. The first layer, PAMP-Triggered Immunity (PTI), recognizes conserved Pathogen-Associated Molecular Patterns. Successful pathogens can bypass PTI by delivering effector proteins that suppress this initial defense. This leads to the second tier, Effector-Triggered Immunity (ETI), which is a more robust response often culminating in a hypersensitive response (HR)—a form of localized programmed cell death to quarantine the pathogen.

A critical chemical arsenal in both PTI and ETI is the production of phytoalexins. These are structurally diverse, low molecular weight antimicrobial compounds that are synthesized from metabolic precursors and accumulate rapidly at the site of infection following microbial challenge.[1] Among the various classes of phytoalexins, the isoflavonoids are hallmarks of the legume family, with this compound being one of the most extensively studied examples.[2] Its role is not merely as a static antimicrobial barrier; it is an active participant in a dynamic defense strategy, linking metabolic output to cellular signaling.[3][4]

This compound: An Archetypal Isoflavonoid Phytoalexin

Chemical Structure and Properties

This compound ((-)-medicarpin; (6aR,11aR)-3-hydroxy-9-methoxypterocarpan) is a chiral molecule belonging to the pterocarpan class of isoflavonoids. Its rigid, planar structure is crucial for its biological activity, allowing it to intercalate into microbial membranes and interact with cellular targets. The presence of a hydroxyl group and a methoxy group influences its solubility and reactivity.

Botanical Distribution

This compound is a characteristic phytoalexin of the Faboideae subfamily of the Fabaceae (legume) family.[5] It has been identified as a key defense compound in numerous agriculturally important species, including alfalfa (Medicago sativa), chickpea (Cicer arietinum), and the model legume Medicago truncatula.[5] While it is produced in response to stress, it can be found in low basal quantities in various plant tissues.[6]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that channels metabolites from primary metabolism into a specialized secondary metabolic pathway. The biosynthesis involves the coordinated action of several enzyme families, beginning with the shikimate pathway and branching from the core phenylpropanoid pathway.[5][6]

The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of steps to the general phenylpropanoid precursor 4-coumaroyl-CoA.[5] This molecule serves as a critical branch point for numerous metabolic pathways, including lignin and flavonoid biosynthesis.[7] The dedicated isoflavonoid branch begins with the action of chalcone synthase (CHS) and chalcone reductase (CHR), leading to the formation of an isoflavonoid core structure. A series of hydroxylations, methylations, and cyclizations, catalyzed by enzymes such as isoflavone synthase, isoflavone reductase (IFR), and vestitone reductase (VR), ultimately yield this compound.[8]

Medicarpin_Biosynthesis cluster_legend Key Enzymes L_Phe L-Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA L_Phe->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Liquiritigenin Liquiritigenin Naringenin_Chalcone->Liquiritigenin CHR, CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS, HID Formononetin Formononetin Daidzein->Formononetin I4'OMT Isovestitol 2'-hydroxyformononetin Formononetin->Isovestitol I2'H Vestitone Vestitone Isovestitol->Vestitone IFR This compound This compound Vestitone->this compound VR, PTS PAL PAL: Phenylalanine Ammonia-Lyase CHS CHS: Chalcone Synthase IFR IFR: Isoflavone Reductase VR VR: Vestitone Reductase Medicarpin_Signaling Elicitor Pathogen Elicitor (e.g., Chitin) Receptor Cell Surface Receptor Elicitor->Receptor Wound Wounding JA Jasmonic Acid (JA) Signaling Wound->JA ROS ROS Burst (H₂O₂) Receptor->ROS SA Salicylic Acid (SA) Signaling ROS->SA TFs Transcription Factors (e.g., WRKY, MYB) ROS->TFs JA->TFs SA->TFs Defense Antifungal Activity & Pathogen Inhibition SA->Defense Biosynthesis This compound Biosynthesis Genes (PAL, CHS, IFR etc.) TFs->Biosynthesis This compound This compound Accumulation Biosynthesis->this compound This compound->SA Positive Feedback This compound->Defense

Caption: Signaling cascade for the induction of this compound biosynthesis.

Mechanism of Action: How this compound Defends Plants

This compound's primary role in plant defense is its direct antimicrobial activity. [2]It is effective against a range of fungal pathogens, though some fungi have evolved mechanisms to detoxify it, highlighting the ongoing co-evolutionary arms race between plants and pathogens. [5] The proposed mechanisms of action include:

  • Membrane Disruption: The lipophilic nature of this compound allows it to insert into the phospholipid bilayer of fungal cell membranes. This can disrupt membrane integrity, leading to leakage of essential cellular contents and ultimately, cell death.

  • Inhibition of Fungal Growth: this compound has been shown to inhibit critical stages of fungal development, including spore germination and mycelial growth. [2]* Induction of Oxidative Stress: Accumulation of this compound at infection sites is linked to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). [3][4]While ROS can be damaging to the plant cell, this localized burst is a key component of the hypersensitive response and is directly toxic to pathogens.

Experimental Methodologies for this compound Research

Studying phytoalexins requires a combination of biological elicitation, chemical extraction, analytical quantification, and functional bioassays. The following protocols provide a robust framework for investigating this compound.

Protocol 1: Elicitation and Extraction of this compound from Plant Tissue

This protocol describes a general method for inducing and extracting this compound from legume seedlings or cell cultures.

Causality Behind Choices:

  • Elicitor Choice: Yeast extract is a crude but effective elicitor containing various PAMPs (e.g., chitin, glucans) that reliably induce a defense response.

  • Solvent Choice: Ethyl acetate is a moderately polar solvent ideal for extracting isoflavonoids like this compound from an aqueous environment while leaving behind highly polar compounds like sugars and proteins.

  • Evaporation: Evaporation under vacuum (e.g., rotary evaporator) prevents thermal degradation of the target compounds.

Step-by-Step Methodology:

  • Plant Material: Use 7-10 day old seedlings of a this compound-producing plant (e.g., Medicago truncatula, alfalfa) or a 5-day old cell suspension culture.

  • Elicitation: For seedlings, spray leaves until runoff with a sterile solution of 5 mg/mL yeast extract or a mock control (sterile water). For cell cultures, add a sterile yeast extract solution to a final concentration of 1 mg/mL.

  • Incubation: Incubate the treated plant material in a controlled environment (e.g., 25°C, high humidity) for 24-48 hours. This compound levels typically peak within this timeframe. [9]4. Harvesting: Harvest the tissue (e.g., leaves, or filtered cells) and record the fresh weight. Immediately freeze the tissue in liquid nitrogen to quench metabolism and store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Transfer the powder to a tube and add 80% methanol (e.g., 5 mL per 1 g of tissue). Vortex thoroughly and sonicate for 20 minutes in a water bath.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet cell debris.

  • Solvent Partitioning: Transfer the supernatant to a new tube. Add an equal volume of water and two volumes of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper ethyl acetate phase, which contains the this compound. Repeat the ethyl acetate extraction on the aqueous phase to maximize recovery.

  • Drying: Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Resuspension: Resuspend the dried extract in a known volume of HPLC-grade methanol (e.g., 200 µL) for analysis.

Protocol 2: Analytical Quantification of this compound (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying phytoalexins. [10] Causality Behind Choices:

  • C18 Column: A reverse-phase C18 column is used because it effectively separates moderately non-polar molecules like this compound based on their hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water (with a formic acid modifier to improve peak shape) allows for the separation of a wide range of compounds, ensuring this compound is resolved from other metabolites.

  • UV Detection: this compound has a characteristic UV absorbance maximum around 287 nm, making it readily detectable with a standard UV detector.

Step-by-Step Methodology:

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Return to 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

  • Detection: Monitor absorbance at 287 nm.

  • Standard Curve: Prepare a series of dilutions of an authentic this compound standard (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol. Inject each standard to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject 10-20 µL of the resuspended plant extract (from Protocol 1).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the authentic standard. Quantify the amount of this compound in the sample by interpolating its peak area onto the standard curve. Express the final concentration as µg of this compound per gram of fresh weight tissue.

Protocol 3: In Vitro Antifungal Bioassay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen. [11] Causality Behind Choices:

  • Broth Microdilution: This method is a standardized, high-throughput way to test the susceptibility of a microbe to an antimicrobial agent across a range of concentrations.

  • Potato Dextrose Broth (PDB): A general-purpose medium that supports the growth of a wide variety of fungi.

  • Resazurin: A metabolic indicator that changes color from blue to pink in the presence of viable, respiring cells, providing a clear visual endpoint for determining inhibition.

Step-by-Step Methodology:

  • Fungal Culture: Grow the target fungus (e.g., Fusarium solani) on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident.

  • Spore Suspension: Flood the plate with sterile water containing 0.05% Tween 20 and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Counting: Count the spores using a hemocytometer and adjust the concentration to 2 x 10⁵ spores/mL in sterile Potato Dextrose Broth (PDB).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of PDB to all wells. Add 100 µL of a concentrated this compound stock solution (e.g., 512 µg/mL in PDB with 1% DMSO) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the last column. This will create a concentration gradient (e.g., 256, 128, 64... µg/mL).

  • Controls: Include a positive control (fungus only, no this compound) and a negative control (PDB only, no fungus). Also include a solvent control (fungus with 1% DMSO) to ensure the solvent is not inhibitory.

  • Inoculation: Add 100 µL of the adjusted spore suspension to all wells except the negative control, bringing the final volume to 200 µL and halving the this compound concentrations. The final spore concentration will be 1 x 10⁵ spores/mL.

  • Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until robust growth is visible in the positive control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth. [12]For a more quantitative result, add 20 µL of resazurin solution (0.01%) to each well and incubate for another 4-6 hours. The MIC is the lowest concentration where the well remains blue.

Experimental_Workflow Start Plant Material (e.g., Medicago seedlings) Elicitation Step 1: Elicitation (Yeast Extract Treatment, 24-48h) Start->Elicitation Extraction Step 2: Extraction (Methanol -> Ethyl Acetate Partition) Elicitation->Extraction Analysis Step 3: Quantification (HPLC-UV Analysis) Extraction->Analysis Bioassay Step 4: Functional Bioassay (Antifungal MIC Test) Extraction->Bioassay Purified Extract Result1 Result: This compound Concentration (µg/g FW) Analysis->Result1 Result2 Result: Minimum Inhibitory Concentration (MIC) Bioassay->Result2

Sources

Mechanism of Action of Medicarpin in Osteoblast Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of medicarpin in osteoblast differentiation. It is structured for researchers and drug development professionals, focusing on molecular causality, experimental validation, and reproducible protocols.

Executive Summary

This compound (3-hydroxy-9-methoxypterocarpan) is a pterocarpan phytoalexin found in dietary legumes (Medicago sativa, Cicer arietinum).[1] Unlike non-selective phytoestrogens, this compound exhibits a high selectivity for Estrogen Receptor Beta (ER


) , acting as an osteogenic agonist without inducing uterine estrogenicity.[1][2] Its primary mechanism involves the activation of the p38 MAPK / BMP-2  axis and the canonical Wnt/

-catenin
pathway, culminating in the upregulation of master transcription factors Runx2 and Osterix . This guide dissects these pathways, provides validated experimental protocols, and summarizes quantitative efficacy data.

Molecular Mechanism of Action[3][4][5]

The osteogenic activity of this compound is not a singular event but a multi-modal signaling cascade. The compound permeates the cell membrane and acts primarily as a ligand for nuclear receptors, initiating downstream kinase activity and transcriptional regulation.

The ER -Dependent Pathway (Primary Driver)

This compound functions as a selective ER


 agonist. Upon binding, it induces a conformational change that allows nuclear translocation and recruitment of co-activators.
  • Selectivity: Competitive binding assays confirm high affinity for ER

    
     over ER
    
    
    
    . This selectivity is crucial for its safety profile (lack of uterine proliferation).
  • Downstream Effect: The this compound-ER

    
     complex triggers the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
    
  • BMP-2 Induction: Activated p38 MAPK stimulates the expression of Bone Morphogenetic Protein-2 (BMP-2) . BMP-2 acts in an autocrine/paracrine loop to further stimulate Smad1/5/8 signaling, reinforcing the osteogenic commitment.

The Wnt/ -Catenin & Notch Axis

Independent of or concurrent with ER signaling, this compound upregulates components of the canonical Wnt pathway.

  • 
    -Catenin Stabilization:  this compound treatment leads to the accumulation of cytosolic 
    
    
    
    -catenin and its subsequent translocation to the nucleus.
  • Transcriptional Activation: Nuclear

    
    -catenin binds with TCF/LEF factors to transcribe osteogenic genes, including Runx2 and Alpl (Alkaline Phosphatase).[3]
    
  • Notch Crosstalk: this compound has been observed to upregulate Notch signaling components (Notch2, Jagged1), which cooperate with Wnt signals to enhance proliferation during the early phase of differentiation.

Inhibition of Osteoclastogenic Signals (Coupling)

While promoting osteoblasts, this compound simultaneously alters the osteoblast-derived cytokine profile to inhibit bone resorption.

  • NF-

    
    B Suppression:  this compound blocks the TNF
    
    
    
    -induced nuclear translocation of the NF-
    
    
    B p65 subunit.[4]
  • OPG/RANKL Ratio: It increases the expression of Osteoprotegerin (OPG) while downregulating RANKL, thereby preventing osteoclast maturation.

Pathway Visualization

The following diagram illustrates the integrated signaling network.

MedicarpinMechanism This compound This compound (Ligand) ERb Estrogen Receptor u03b2 (ERu03b2) This compound->ERb Binding (Agonist) Notch Notch Signaling (Proliferation) This compound->Notch Activation NFkB NF-u03baB (p65) (Inflammation/Resorption) This compound->NFkB Inhibition p38 p38 MAPK (Phosphorylation) ERb->p38 Activation Wnt Canonical Wnt Ligands ERb->Wnt Upregulation BMP2 BMP-2 (Autocrine Loop) p38->BMP2 Induction Runx2 Runx2 / Osterix (Transcription Factors) BMP2->Runx2 Smad Signaling BetaCat u03b2-Catenin (Nuclear Translocation) Wnt->BetaCat Stabilization BetaCat->Runx2 Co-activation Notch->Runx2 Crosstalk Diff Osteoblast Differentiation (ALP, Mineralization) Runx2->Diff Gene Expression OPG OPG/RANKL Ratio (Increased) Runx2->OPG Regulation

Caption: Integrated signaling network of this compound showing ER


-dependent activation of p38 MAPK and Wnt pathways, leading to osteogenic differentiation.

Experimental Validation & Data Summary

The efficacy of this compound has been validated in both murine cell lines and in vivo models.[5]

Quantitative Efficacy Data

The following table summarizes key quantitative metrics from authoritative studies.

ParameterExperimental ModelConcentration / DoseOutcome / Fold ChangeReference
Differentiation Rat Calvarial Osteoblasts

M
ALP Activity:

2-3 fold
[1]
Mineralization Bone Marrow Stromal Cells

M
Mineralized Nodules:

Significant
[1]
Gene Expression MC3T3-E1 Cells

M
Runx2 mRNA:

2.5 fold
[1, 2]
Bone Density OVX Mice (Osteoporosis)10 mg/kg (Oral)Trabecular BV/TV: Restored to Sham [2]
Defect Healing Rat Cortical Defect10 mg/kg (Oral)Defect Filling: Complete bridging [3]
Key Mechanistic Proofs
  • Inhibitor Studies: The osteogenic effect is abrogated by ICI 182,780 (ER antagonist) and SB203580 (p38 MAPK inhibitor), confirming the ER

    
    -p38 axis [1].
    
  • SiRNA Knockdown: Specific knockdown of ER

    
    , but not ER
    
    
    
    , abolishes this compound-induced ALP activity [1].

Experimental Protocols

To replicate these findings, use the following standardized protocols. These are designed for MC3T3-E1 Subclone 4 (high differentiation potential) or Primary Rat Calvarial Osteoblasts .

Cell Culture & Differentiation Assay

Reagents:

  • 
    -MEM (No Ascorbic Acid)
    
  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound (Stock: 10 mM in DMSO; Working:

    
     M)
    
  • Differentiation Cocktail: 50

    
    g/mL Ascorbic Acid (AA) + 10 mM 
    
    
    
    -Glycerophosphate (
    
    
    GP).

Workflow Diagram:

Protocol Step1 Seeding 5x10^3 cells/cm2 (24-well plate) Step2 Expansion 2-3 Days (Reach Confluence) Step1->Step2 Step3 Induction Add Diff. Media + this compound Step2->Step3 Step4 Maintenance Change Media Every 2-3 Days Step3->Step4 Step5 Assays Day 7: ALP Day 14-21: Alizarin Red Step4->Step5

Caption: Timeline for osteoblast differentiation assay using this compound.

Step-by-Step Procedure:

  • Seeding: Plate MC3T3-E1 cells at

    
     cells/cm
    
    
    
    in
    
    
    -MEM + 10% FBS. Allow to reach 100% confluence (usually 2-3 days).
  • Induction (Day 0): Switch medium to Osteogenic Medium (

    
    -MEM + 10% FBS + 50 
    
    
    
    g/mL AA + 10 mM
    
    
    GP).
  • Treatment: Add this compound to experimental wells.

    • Control: 0.1% DMSO.

    • Low Dose:

      
       M (Physiological range).[4]
      
    • High Dose:

      
       M (Pharmacological range).
      
  • Maintenance: Refresh medium and treatment every 48-72 hours.

  • Endpoint Analysis:

    • Day 3-7 (ALP): Lyse cells in Triton X-100 buffer. Measure p-nitrophenol production at 405 nm.

    • Day 14-21 (Mineralization): Fix cells with 70% ethanol (1h). Stain with 40 mM Alizarin Red S (pH 4.2) for 10 min. Wash with water and image.

Western Blotting for Signaling Pathway Verification

To confirm mechanism, assess phosphorylation of p38 and nuclear


-catenin.
  • Starvation: Serum-starve confluent osteoblasts for 12-24 hours.

  • Pulse Treatment: Treat with this compound (

    
     M) for 15, 30, and 60 minutes .
    
  • Lysis:

    • Whole Cell: RIPA buffer + Protease/Phosphatase inhibitors (for p-p38).

    • Nuclear Fraction: Use a nuclear extraction kit (for

      
      -catenin translocation).
      
  • Blotting:

    • Primary Antibodies: Anti-phospho-p38 (Thr180/Tyr182), Anti-Active

      
      -Catenin, Anti-ER
      
      
      
      .
    • Normalization: Anti-Total p38, Anti-Lamin B1 (Nuclear), Anti-

      
      -Actin (Cytosolic).
      

References

  • This compound stimulates osteoblast differentiation and promotes peak bone mass achievement in r

    
    -mediated osteogenic action. 
    Source:[1][6] Molecular and Cellular Endocrinology (2012).
    Key Finding: Identification of ER
    
    
    
    -dependent p38 MAPK activation. Link:[Link]
  • This compound inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice. Source: Molecular and Cellular Endocrinology (2010). Key Finding: Demonstration of anti-resorptive capacity and lack of uterine side effects.[1][4][6] Link:[Link]

  • This compound, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways. Source: PLOS ONE (2015). Key Finding: Validation of Wnt/Notch pathway activation in bone defect repair.[7][8] Link:[Link]

  • Estrogen Receptor

    
     Signaling in Osteoblasts. 
    Source: Journal of Biological Chemistry (Contextual grounding for ER
    
    
    
    mechanism). Link:[Link] (General reference for ER
    
    
    biology in bone).

Sources

Medicarpin: Molecular Mechanisms of Apoptotic Signaling in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Apoptotic Signaling Pathways Induced by Medicarpin in Cancer Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Med), a natural pterocarpan phytoalexin found in legumes (Medicago sativa, Dalbergia odorifera), has emerged as a potent small-molecule chemotherapeutic candidate.[1][2] Unlike non-specific cytotoxins, this compound exhibits a pleiotropic mechanism of action that selectively dismantles oncogenic survival networks. This guide dissects the precise molecular signaling pathways—specifically the mitochondrial intrinsic cascade, ROS-mediated stress responses, and cell cycle dysregulation—through which this compound induces apoptosis in diverse carcinoma lines (lung, breast, osteosarcoma, and leukemia). It serves as a blueprint for experimental validation and mechanistic interrogation in preclinical drug development.

Molecular Mechanisms of Action

The Intrinsic Mitochondrial Executioner Pathway

The primary mode of this compound-induced cell death is the disruption of the mitochondrial transmembrane potential (


). This compound acts as a BH3-mimetic stressor, shifting the rheostat of Bcl-2 family proteins toward a pro-apoptotic state.
  • Bcl-2/Bax Ratio Modulation: this compound transcriptionally and post-translationally downregulates anti-apoptotic proteins (Bcl-2 , Bcl-xL , Mcl-1 ) while upregulating pro-apoptotic effectors (Bax , Bak , Bid ).

  • MOMP Induction: The imbalance facilitates Mitochondrial Outer Membrane Permeabilization (MOMP). Bax oligomerizes at the outer membrane, forming pores that release Cytochrome c into the cytosol.

  • Caspase Cascade: Cytosolic Cytochrome c binds to Apaf-1 , recruiting pro-caspase-9 to form the apoptosome.[3] This complex cleaves pro-caspase-9 into active Caspase-9 , which subsequently activates the executioner Caspase-3 and Caspase-7 .[3]

  • Terminal Event: Activated Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.

ROS-Dependent JNK/p38 MAPK Activation

This compound generates intracellular Reactive Oxygen Species (ROS), acting as an upstream trigger for apoptotic signaling. This oxidative stress is not merely a byproduct but a causal mechanism.

  • JNK/p38 Phosphorylation: ROS accumulation activates the stress-activated protein kinases JNK and p38 MAPK .

  • CHOP & DR5 Axis: In myeloid leukemia cells, this pathway upregulates CHOP (C/EBP homologous protein), which transcriptionally activates Death Receptor 5 (DR5 ). This sensitizes cells to TRAIL-induced extrinsic apoptosis, bridging the intrinsic and extrinsic pathways.[4]

  • Validation: Pre-treatment with the ROS scavenger N-acetylcysteine (NAC) abrogates this compound-induced apoptosis, confirming the causality of oxidative stress.

Biphasic Cell Cycle Arrest

This compound exhibits a dose-dependent biphasic effect on cell cycle progression, targeting specific Cyclin-CDK complexes.

  • G0/G1 Arrest (Low/Moderate Dose): In bladder (T24) and lung (A549) cancers, this compound induces p53-dependent upregulation of p21 , inhibiting Cyclin D1/CDK4 complexes and preventing S-phase entry.

  • G2/M Arrest (High Dose): In glioblastoma (U251) and specific lung cancer contexts, this compound destabilizes microtubule polymerization, leading to an accumulation of Cyclin B1 and arrest at the G2/M checkpoint, eventually forcing the cell into mitotic catastrophe.

Visualization of Signaling Networks

The following diagram illustrates the convergent signaling pathways induced by this compound, highlighting the central role of ROS and Mitochondria.

Medicarpin_Apoptosis cluster_MAPK MAPK Stress Response cluster_Mito Mitochondrial Intrinsic Pathway cluster_Cycle Cell Cycle Arrest MED This compound ROS ROS Generation (Oxidative Stress) MED->ROS p53 p53 Activation MED->p53 G2 G2/M Arrest MED->G2 High Dose JNK p-JNK / p-p38 ROS->JNK Bax Bax / Bak (Upregulation) ROS->Bax CHOP CHOP Upregulation JNK->CHOP Bcl2 Bcl-2 / Mcl-1 (Downregulation) JNK->Bcl2 Phosphorylation (Inhibition) DR5 DR5 (Death Receptor 5) CHOP->DR5 Casp9 Caspase-9 (Initiator) DR5->Casp9 Crosstalk MMP Loss of MMP (ΔΨm) Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC CytC->Casp9 p21 p21 (CDK Inhibitor) p53->p21 G1 G0/G1 Arrest p21->G1 Apoptosis APOPTOSIS G1->Apoptosis G2->Apoptosis Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage (DNA Repair Failure) Casp3->PARP PARP->Apoptosis

Caption: this compound-induced apoptotic network showing ROS-dependent MAPK activation, mitochondrial dysfunction, and cell cycle checkpoint inhibition.

Data Synthesis: Comparative Efficacy

The table below synthesizes IC50 values and specific mechanistic observations across different cancer cell lines, providing a reference for dose selection in future studies.

Cancer TypeCell LineIC50 (24-48h)Primary Mechanism ObservedKey Protein Modulation
Bladder T24, EJ-1N/A (Effective)G1 Arrest + Intrinsic Apoptosis↑ Bax, Bak1, Casp-3; ↓ Bcl-2
Lung A549~290 µM (24h)G0/G1 Arrest (Low dose)↑ p53, p21; ↓ Cyclin D1
Lung H157~125 µM (24h)G2/M Arrest (High dose)↑ Bax/Bcl-2 ratio
Glioblastoma U251, U-87150-270 µg/mLG2/M Arrest + Migration Inhibition↑ Caspase-3, Caspase-8
Leukemia MyeloidSensitizerTRAIL Sensitization (ROS-JNK)↑ DR5, CHOP; ↓ c-FLIP
HNSCC SCCL-MT180 µMPI3K/Akt Modulation↑ PTEN; ↓ PDK1

Experimental Validation Framework

To rigorously validate this compound's mechanism in a new cell model, the following self-validating workflow is recommended.

Protocol: Annexin V/PI Apoptosis Assay

Objective: Quantify the percentage of early vs. late apoptotic cells.

  • Seeding: Seed

    
     cells/well in 6-well plates; incubate 24h.
    
  • Treatment: Treat with this compound (0, IC25, IC50, IC75) for 24h and 48h. Control: DMSO < 0.1%.

  • Harvesting: Trypsinize cells (collect supernatant to include floating dead cells). Centrifuge at 1000 rpm for 5 min.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL buffer and analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

    • Q4 (Annexin+/PI-): Early Apoptosis

    • Q2 (Annexin+/PI+): Late Apoptosis

Protocol: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Confirm intrinsic pathway involvement by detecting MMP loss.

  • Treatment: Treat cells with this compound for designated time points.[5][6]

  • Staining: Add JC-1 dye (final conc. 2 µM) to culture medium. Incubate 30 min at 37°C.

  • Principle:

    • Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence).

    • Depolarized Mitochondria: JC-1 remains monomeric (Green Fluorescence).

  • Quantification: Measure Red/Green fluorescence ratio via Flow Cytometry or Fluorescence Microscopy. A decrease in the Red/Green ratio indicates apoptosis.

Protocol: Western Blotting for Pathway Confirmation

Objective: Validate protein-level changes.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • Apoptosis:[3][6][7][8][9] Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

    • Signaling: p-JNK, p-p38, p-Akt, p53, p21.

    • Loading Control:

      
      -Actin or GAPDH.
      

Experimental Workflow Diagram

This diagram outlines the logical flow for validating this compound's efficacy, ensuring robust and reproducible data generation.

Experimental_Workflow cluster_Assays Parallel Validation Assays Start Cell Culture (Seeding) Treat This compound Treatment (Dose/Time Course) Start->Treat MTT MTT/CCK-8 (Viability/IC50) Treat->MTT Flow Flow Cytometry (Annexin V/PI & Cell Cycle) Treat->Flow WB Western Blot (Protein Expression) Treat->WB JC1 JC-1 Assay (Mitochondrial Health) Treat->JC1 Analysis Data Analysis (Stat. Significance) MTT->Analysis Flow->Analysis WB->Analysis JC1->Analysis Conclusion Mechanistic Confirmation Analysis->Conclusion

Caption: Step-by-step experimental workflow for validating this compound-induced apoptosis.

References

  • This compound induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells. Source: Acta Pharmaceutica (2023) [1]

  • This compound suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis. Source: Hrčak (2024) [9]

  • This compound, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway. Source: Cell Death & Disease (2014)

  • This compound suppresses proliferation and triggers apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma. Source: Chemical Biology & Drug Design (2023)

  • The effect of this compound on PTEN/AKT signal pathway in head and neck squamous cell carcinoma. Source: Journal of Cancer Research and Therapeutics (2022)

Sources

An In-depth Technical Guide to the Structural Differences Between Medicarpin and Maackiain

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin and maackiain are closely related pterocarpan phytoalexins, a class of isoflavonoids known for their defensive roles in plants and their diverse pharmacological activities. While sharing the same tetracyclic pterocarpan core, a subtle yet critical structural difference in their D-ring substitution patterns dictates significant variations in their biosynthetic origins and biological functions. This guide provides a detailed examination of the structural nuances distinguishing this compound from maackiain, explores the analytical methodologies used for their differentiation, and discusses how these molecular distinctions translate into divergent biological activities.

Introduction to Pterocarpans

Pterocarpans are a significant subclass of isoflavonoids characterized by a tetracyclic ring system, forming a 6H-benzofuro[3,2-c][1]benzopyran skeleton. These compounds are predominantly found in the Leguminosae (Fabaceae) family and are often synthesized by plants in response to microbial attack or abiotic stress, acting as phytoalexins.[2] The biological activities of pterocarpans are extensive and include antifungal, anti-inflammatory, anti-cancer, and estrogenic effects.[3][4] this compound and maackiain are two of the most studied pterocarpans, serving as excellent models for understanding how minor structural modifications can profoundly impact physicochemical properties and pharmacological profiles.

Core Structural Analysis: A Tale of Two Substituents

The foundational difference between this compound and maackiain lies in the substitution pattern on the aromatic D-ring of the pterocarpan scaffold. Both molecules share an identical A-ring with a hydroxyl group at position 3 and the same absolute stereochemistry at the two chiral centers (6aR, 11aR), which dictates the characteristic bent, non-planar shape of the molecule.[5]

The Pterocarpan Scaffold

The core structure is a fusion of a chromane (rings A and B) and a benzofuran (rings C and D). The cis-fusion of the B and C rings at the 6a and 11a positions is a defining feature of this class of natural products.

This compound: The Methoxy Signature

This compound possesses a hydroxyl group at the C-3 position and a methoxy group (-OCH₃) at the C-9 position.[6][7] This substitution pattern is biosynthetically derived from the isoflavone formononetin.

Maackiain: The Methylenedioxy Bridge

Maackiain, in contrast, features a methylenedioxy bridge (-O-CH₂-O-) across the C-8 and C-9 positions of the D-ring.[8][9] This distinctive five-membered ring is a key feature that differentiates it from this compound. Its biosynthetic precursor is the isoflavone genistein.

The diagram below illustrates this critical structural divergence.

G cluster_0 Core Pterocarpan Scaffold cluster_1 This compound cluster_2 Maackiain Scaffold Common (6aR, 11aR) tetracyclic core with hydroxyl group at C-3 This compound D-Ring Substitution: - Methoxy (-OCH₃) group at C-9 Scaffold->this compound  Substitution leads to Maackiain D-Ring Substitution: - Methylenedioxy (-O-CH₂-O-) bridge at C-8 and C-9 Scaffold->Maackiain  Substitution leads to

Caption: Core structural relationship between this compound and Maackiain.

Comparative Structural Data

The seemingly minor difference in one functional group leads to distinct molecular formulas and weights, which are fundamental for their analytical differentiation.

PropertyThis compoundMaackiain
Molecular Formula C₁₆H₁₄O₄[3][4]C₁₆H₁₂O₅[9][10]
Molecular Weight 270.28 g/mol [4]284.26 g/mol [9]
Key D-Ring Substituent 9-methoxy8,9-methylenedioxy
Stereochemistry (6aR, 11aR)(6aR, 11aR)

Spectroscopic Differentiation: The Analyst's Perspective

Distinguishing between this compound and maackiain is readily achievable using standard spectroscopic techniques. The causality behind experimental choices in NMR and Mass Spectrometry lies in exploiting the unique electronic environments and fragmentation patterns created by the methoxy versus the methylenedioxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The key differentiating signals in ¹H and ¹³C NMR spectra arise directly from the substituents on the D-ring.[11][12]

  • ¹H NMR:

    • This compound: Exhibits a sharp singlet integrating to three protons around δ 3.75 ppm, characteristic of a methoxy group (-OCH₃).

    • Maackiain: Shows a distinct singlet integrating to two protons around δ 5.95 ppm, which is indicative of the two equivalent protons of the methylenedioxy (-O-CH₂-O-) group.[13]

  • ¹³C NMR:

    • This compound: A signal around δ 55.5 ppm corresponds to the methoxy carbon.[14]

    • Maackiain: A signal near δ 101.0 ppm is characteristic of the methylenedioxy carbon.

Mass Spectrometry (MS)

Mass spectrometry differentiates the two compounds based on their molecular weight and fragmentation patterns.[15]

  • Molecular Ion Peak: In an electron ionization (EI-MS) experiment, the molecular ion peak ([M]⁺) will be different: m/z 270 for this compound and m/z 284 for maackiain. This provides the most direct evidence for distinguishing the two.

  • Fragmentation: Both molecules undergo characteristic retro-Diels-Alder (RDA) fragmentation. However, the fragments derived from the D-ring will differ in mass, allowing for structural confirmation. For instance, the loss of a methyl radical (•CH₃) is a common fragmentation pathway for this compound (m/z 255), which is absent in maackiain.[16]

Biosynthetic Origins of Structural Divergence

The structural differences between this compound and maackiain are a direct result of their divergent biosynthetic pathways, which branch from different isoflavone precursors.[1][17] Understanding this divergence is key to appreciating their distinct roles in plant biochemistry.

The biosynthesis of both pterocarpans begins with the general phenylpropanoid pathway. The divergence occurs at the isoflavone stage.

  • This compound Pathway: Starts with the isoflavone formononetin . A series of enzymatic steps including hydroxylation, reduction, and cyclization, catalyzed by enzymes like isoflavone reductase (IFR) and pterocarpan synthase (PTS), leads to (-)-medicarpin.[2]

  • Maackiain Pathway: Begins with the isoflavone genistein . This precursor undergoes similar enzymatic transformations, but the presence of an additional hydroxyl group on the precursor ultimately leads to the formation of the methylenedioxy bridge, yielding (-)-maackiain.

B P Phenylpropanoid Pathway F Formononetin (Isoflavone) P->F G Genistein (Isoflavone) P->G Enz Enzymatic Steps (e.g., IFR, PTS) F->Enz G->Enz Med (-)-Medicarpin Maa (-)-Maackiain Enz->Med Enz->Maa

Caption: Divergent biosynthetic pathways of this compound and Maackiain.

Structure-Activity Relationship: Functional Consequences

The distinct D-ring substitutions directly influence the electronic distribution and steric properties of the molecules, leading to differences in their biological activities.

  • Antifungal Activity: Both compounds are potent phytoalexins, but their spectrum of activity against different fungal pathogens can vary. The specific nature of the D-ring substituent affects lipophilicity and the potential for hydrogen bonding, which can alter interactions with fungal cell membranes and enzymes.

  • Enzyme Inhibition: A study on rat hepatic mixed-function oxidase activity showed that both this compound and maackiain inhibit certain cytochrome P-450 isoforms.[18] While their effects were similar in that specific study, such minor structural changes can often lead to significant differences in binding affinity and inhibitory potency for other enzymes.[18]

  • Estrogenic Activity: this compound is known to act as an agonist for the estrogen receptor (ER), particularly ERβ, and has shown potential as an osteogenic agent without uterine estrogenicity.[4] The substitution pattern is critical for receptor binding, and the difference between a methoxy group and a methylenedioxy bridge can alter the molecule's fit within the receptor's ligand-binding pocket, potentially leading to varied estrogenic or anti-estrogenic profiles.[3]

  • Anti-cancer Properties: Both molecules have been investigated for their pro-apoptotic effects. For example, this compound has been shown to induce apoptosis in leukemia cells and overcome multidrug resistance.[19] The specific interactions with cellular targets like Bcl-2 family proteins or signaling kinases are highly dependent on the molecule's three-dimensional structure and electronic properties, which are subtly modulated by their respective D-ring substituents.

Experimental Protocol: Differentiating this compound and Maackiain via HPLC-MS

This protocol provides a self-validating system for the separation and identification of this compound and maackiain in a plant extract or a synthetic mixture. High-Performance Liquid Chromatography (HPLC) is used for separation, coupled with Mass Spectrometry (MS) for unambiguous identification.[20][21]

Workflow Overview

W cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation S1 Extract Sample (e.g., with Methanol) S2 Filter Extract (0.22 µm) S1->S2 S3 Inject into HPLC System (C18 Column) S2->S3 S4 Gradient Elution (Water/Acetonitrile) S3->S4 S5 Detect via DAD/UV S4->S5 S6 Analyze via ESI-MS S5->S6 S7 Compare Retention Times with Standards S6->S7 S8 Confirm Molecular Ion (m/z 270 vs 284) S7->S8

Caption: HPLC-MS workflow for differentiating this compound and Maackiain.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of certified this compound and maackiain standards in methanol.

    • Create a mixed standard solution containing both compounds at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Extract the plant material or synthetic mixture with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.[22]

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis:

      • Run the mixed standard to determine the retention time (RT) and confirm the mass ([M+H]⁺ at m/z 271 for this compound; [M+H]⁺ at m/z 285 for maackiain).

      • Run the prepared sample.

      • Identify peaks in the sample chromatogram by matching their RT and mass spectrum with the standards.

  • Validation and Trustworthiness:

    • The protocol is validated by the clear separation and correct mass identification of the certified standards. The sample results are trustworthy only if they directly correspond to the retention times and mass-to-charge ratios established by these standards run under identical conditions.

Conclusion

This compound and maackiain exemplify a fundamental principle in medicinal chemistry and natural product science: minor changes in molecular architecture can lead to significant functional consequences. The distinction between a methoxy group in this compound and a methylenedioxy bridge in maackiain is the defining structural feature that governs their biosynthesis, analytical signatures, and biological activity profiles. For researchers in drug discovery, understanding these differences is paramount for the targeted isolation, synthesis, and development of pterocarpan-based therapeutic agents.

References

  • Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. (2023). Synthetic and Systems Biotechnology.
  • The two-dimension chemical structure of this compound. (n.d.).
  • The MS spectra and the proposed fragmentation pathways of this compound in ESI− mode. (n.d.).
  • Comparison of the 13 C NMR Data of this compound (1) with Synthetic... (n.d.).
  • Maackia amurensis seed lectin structure and sequence comparison with other M. amurensis lectins. (2025). PubMed.
  • This compound, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling P
  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO.
  • Maackiain: A Comprehensive Review of its Pharmacology, Synthesis, Pharmacokinetics and Toxicity. (n.d.).
  • An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Hydroxycanthin-6-one. (n.d.). Benchchem.
  • Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. (n.d.). PMC - NIH.
  • Chemical structure of maackiain. (n.d.).
  • (-)-Maackiain. (n.d.). ChemFaces.
  • Mass spectrometric studies of the pterocarpan skeleton. (2025).
  • This compound and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. (2015). PubMed.
  • Metabolites of this compound and Their Distributions in R
  • Comparison of Analytical Methods for Determining Methylesterification and Acetyl
  • Compound: MAACKIAIN (CHEMBL334918). (n.d.). ChEMBL - EMBL-EBI.
  • Isolation and Structure of this compound-pD-glucoside in Alfalfa. (n.d.). J-STAGE.
  • Analytical Methods and Application of Separation Techniques in Food Science. (n.d.). MDPI.
  • Biosynthesis of this compound in engineered yeast. (2026). EurekAlert!.
  • Separation Methods in Biomedical Analysis, a Booming Field. (2022). MDPI.
  • MEDICOCARPIN, (-)-. (n.d.). gsrs.
  • Specificity of this compound and related isoflavonoids in inhibition of rat hepatic mixed function oxidase activity. (n.d.). PubMed.
  • Mass spectrometry and proton and carbon-13 nuclear magnetic resonance spectroscopy in assigning stereochemistry to derivatives of des-N-morphinan and des-N-isomorphinan. (n.d.). Journal of the Chemical Society D - RSC Publishing.
  • Methods for the Chemical Analysis and Separation of Compounds in Plants. (n.d.). MDPI.
  • This compound. (n.d.). ChemFaces.
  • Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity. (2025). PubMed.
  • (-)-Maackiain. (n.d.). PubChem - NIH.
  • Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransform
  • (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. (2025).
  • Chemical structure of this compound. (n.d.).
  • Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics. (n.d.). MDPI.
  • Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Upd
  • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. (2025). Semantic Scholar.
  • Artocarpin. (n.d.). PubChem - NIH.

Sources

Whitepaper: Medicarpin as a Novel Therapeutic Candidate for Postmenopausal Osteoporosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss, represents a significant global health challenge. Current therapeutic strategies, while effective, are often associated with limitations, including potential side effects and waning efficacy, necessitating the exploration of novel therapeutic agents. This guide provides a comprehensive technical overview of medicarpin, a naturally occurring pterocarpan phytoalexin, and evaluates its potential as a dual-action therapeutic agent for postmenopausal osteoporosis. We delve into the molecular mechanisms underpinning its bone-protective effects, including the selective activation of Estrogen Receptor β (ERβ) to promote osteoblastogenesis and the inhibition of osteoclast activity. This document synthesizes preclinical in vitro and in vivo data, presents detailed experimental protocols for validation, and outlines the promising pharmacokinetic profile of this compound, positioning it as a compelling candidate for further drug development.

The Clinical Landscape of Postmenopausal Osteoporosis

Postmenopausal osteoporosis is a metabolic bone disease initiated by the cessation of ovarian estrogen production. Estrogen is a critical regulator of bone homeostasis[1]. Its deficiency disrupts the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, leading to a net loss of bone mass, microarchitectural deterioration, and a heightened risk of fragility fractures[2][3][4].

Current pharmacological interventions are broadly categorized as anti-resorptive agents (e.g., bisphosphonates, denosumab) that inhibit osteoclast activity, and anabolic agents (e.g., teriparatide) that stimulate new bone formation[3][5]. While these treatments have significantly reduced fracture risk, concerns remain regarding long-term safety, such as osteonecrosis of the jaw with bisphosphonates, and the need for sequential therapy after anabolic treatment discontinuation[6][7]. This clinical reality drives the search for new therapeutics, particularly those that can simultaneously stimulate bone formation and inhibit resorption without the adverse effects of systemic estrogen therapy.

This compound: A Phytoalexin with Bone-Sparing Properties

This compound is a pterocarpan, a class of isoflavonoids, produced by various leguminous plants of the Fabaceae family, such as alfalfa (Medicago sativa) and licorice (Glycyrrhiza species), often in response to pathogens or stressors[8][9][10]. Initially studied for its antifungal and antimicrobial properties, recent research has illuminated its significant potential in bone metabolism[8][11]. Structurally related to isoflavones known for their bone-conserving effects, this compound presents a promising natural scaffold for development[12].

Core Mechanism of Action: A Dual Approach to Bone Health

This compound exerts a coordinated, dual effect on bone remodeling by promoting the activity of bone-forming osteoblasts while concurrently suppressing the differentiation and function of bone-resorbing osteoclasts.

Anabolic Action: Stimulation of Osteoblast Differentiation

The primary osteogenic (bone-forming) activity of this compound is mediated through its function as a selective estrogen receptor modulator (SERM), with a crucial agonistic effect on Estrogen Receptor β (ERβ)[12][13][14].

  • ERβ-Dependent Signaling: Unlike 17β-estradiol, which activates both ERα and ERβ, this compound preferentially targets ERβ. This is a critical distinction, as ERα is the dominant mediator of estrogen's effects in reproductive tissues like the uterus, while ERβ is highly expressed in bone[1][14][15]. Studies have confirmed that the osteogenic action of this compound is ERβ-dependent and, importantly, it does not induce uterine estrogenicity, a major advantage over traditional hormone replacement therapy[12][16].

  • Activation of Downstream Pathways: Upon binding to ERβ, this compound initiates a signaling cascade involving p38 mitogen-activated protein kinase (p38 MAPK) and subsequently increases the expression of Bone Morphogenetic Protein-2 (BMP-2)[12][14]. BMP-2 is a potent growth factor that commits mesenchymal stem cells to the osteoblast lineage and promotes their maturation[17][18][19][20].

  • Wnt and Notch Signaling: Further studies have shown that this compound also promotes bone regeneration by activating the canonical Wnt and Notch signaling pathways[21][22]. These pathways are fundamental for osteoblast proliferation and function. Activation of Wnt signaling leads to the nuclear translocation of β-catenin, a key transcriptional co-activator for osteogenic genes[21].

The convergence of these pathways results in the upregulation of key osteogenic transcription factors like Runx2, leading to enhanced osteoblast differentiation and matrix mineralization, the foundational processes of new bone formation[21][22].

Anabolic_Pathway cluster_Cell Mesenchymal Stem Cell / Pre-Osteoblast Med This compound ERb ERβ Med->ERb Binds Wnt Wnt/β-catenin Signaling Med->Wnt Notch Notch Signaling Med->Notch p38 p38 MAPK ERb->p38 Activates BMP2 BMP-2 p38->BMP2 Upregulates Runx2 Runx2 Upregulation BMP2->Runx2 Wnt->Runx2 Notch->Runx2 OB_Diff Osteoblast Differentiation & Mineralization Runx2->OB_Diff

Caption: Anabolic signaling cascade of this compound in osteoblasts.

Anti-Resorptive Action: Inhibition of Osteoclastogenesis

In parallel with its anabolic effects, this compound actively curtails bone resorption by targeting osteoclasts.

  • Direct Inhibition and Apoptosis: this compound directly suppresses the differentiation of bone marrow cells into mature osteoclasts and induces apoptosis (programmed cell death) in existing mature osteoclasts[16]. This effect appears to be independent of estrogen receptor activation, suggesting a distinct mechanism of action on osteoclasts[16].

  • Modulation of the OPG/RANKL Axis: Osteoclast formation is critically dependent on the cytokine RANKL (Receptor Activator of Nuclear Factor κB Ligand), which is produced by osteoblasts. This compound indirectly inhibits osteoclastogenesis by altering the balance of RANKL and its decoy receptor, osteoprotegerin (OPG), in favor of OPG[16].

  • Suppression of Pro-inflammatory Cytokines: Estrogen deficiency leads to an increase in pro-inflammatory cytokines like TNF-α, which promote osteoclast activity. This compound inhibits TNF-α expression and signaling in osteoblasts, blocking the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for osteoclastogenesis[16]. This anti-inflammatory action contributes significantly to its bone-sparing effect.

AntiResorptive_Pathway cluster_OC Osteoclast Precursor cluster_OB Osteoblast Med_direct This compound (Direct Effect) NFkB NF-κB Activation Med_direct->NFkB RANKL_signal RANKL Signaling RANKL_signal->NFkB OC_Diff Osteoclast Differentiation NFkB->OC_Diff Med_indirect This compound (Indirect Effect) TNFa TNF-α Production Med_indirect->TNFa RANKL_prod RANKL Expression TNFa->RANKL_prod Induces RANKL_prod->RANKL_signal

Caption: Anti-resorptive mechanisms of this compound.

Preclinical Evidence: In Vivo Efficacy

The therapeutic potential of this compound has been validated in the gold-standard animal model for postmenopausal osteoporosis: the ovariectomized (OVX) rodent[4][23][24][25]. Ovariectomy removes the primary source of estrogen, closely mimicking the human postmenopausal condition and inducing rapid bone loss.

Study ReferenceAnimal ModelThis compound Dose (Oral)Treatment DurationKey Findings
Tyagi AM, et al. (2010)[16]Ovariectomized (OVX) Mice10.0 mg/kg/day30 daysMaintained trabecular microarchitecture; Reduced osteoclast formation; Increased osteoprogenitor cells; No uterine estrogenicity.
Bhargavan B, et al. (2012)[12]Weaning Female Rats1.0 & 10.0 mg/kg/day30 daysPromoted peak bone mass achievement; Increased cortical thickness and biomechanical strength; Increased osteoprogenitor cells in bone marrow.
Dixit M, et al. (2015)[22]Ovariectomized (OVX) Rats (Cortical Defect Model)5.0 mg/kg/day-Promoted new bone formation and healing at injury site, comparable to Parathyroid Hormone (PTH); Increased bone mineral density.
Singh G, et al. (2022)[6]Ovariectomized (OVX) Mice10.0 mg/kg/day4 weeks (post-PTH)Prevented bone loss after PTH withdrawal; Augmented anti-apoptotic potential of PTH therapy.

These studies collectively demonstrate that oral administration of this compound effectively prevents estrogen deficiency-induced bone loss, preserves bone microarchitecture, enhances bone strength, and even promotes bone healing, all without stimulating uterine tissue[6][12][16][22].

Pharmacokinetics and Safety Profile

A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Oral Bioavailability: Pharmacokinetic studies in rats have shown that this compound exhibits an excellent oral bioavailability of 22.34%[12]. This is a significant advantage, suggesting that this compound can be effectively administered orally.

  • Metabolism: Unlike some other isoflavones, this compound does not appear to be metabolized into equol, a metabolite with its own estrogenic activity, simplifying its pharmacological profile[12].

  • Safety: A key safety feature highlighted across multiple studies is this compound's lack of uterine estrogenicity[12][13][16]. This tissue-selective activity, stemming from its ERβ preference, suggests a reduced risk of the adverse endometrial and breast effects associated with non-selective estrogen therapies. While comprehensive toxicology studies are still required, the current preclinical data are highly encouraging[8].

Experimental Protocols for Preclinical Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the therapeutic potential of compounds like this compound.

Overall Experimental Workflow

The evaluation of a potential anti-osteoporotic agent follows a logical progression from cellular assays to whole-animal models to confirm efficacy and safety.

Workflow cluster_InVitro Phase 1: In Vitro Mechanistic Validation cluster_InVivo Phase 2: In Vivo Efficacy & Safety Culture Primary Osteoblast & Bone Marrow Macrophage Culture Assay_OB Osteoblast Differentiation & Mineralization Assay (ALP Staining, Alizarin Red S) Culture->Assay_OB Assay_OC Osteoclastogenesis Assay (TRAP Staining) Culture->Assay_OC Model Ovariectomized (OVX) Rodent Model Generation Assay_OB->Model Positive results justify in vivo testing Dosing Oral Gavage with This compound vs. Vehicle Model->Dosing Analysis Endpoint Analysis: - Micro-CT (Trabecular Architecture) - Biomechanical Testing - Histology (Cell Counts) - Uterine Histology (Safety) Dosing->Analysis

Caption: Standard preclinical workflow for evaluating this compound.

Protocol: Osteoblast Differentiation and Mineralization Assay

Objective: To determine the direct effect of this compound on the differentiation of osteoprogenitor cells and their ability to form mineralized matrix in vitro.

  • Cell Seeding: Isolate primary calvarial osteoblasts from neonatal rat or mouse pups[14]. Seed the cells (e.g., 1 x 10⁵ cells/well) in 24-well plates with α-MEM supplemented with 10% FBS and antibiotics. Culture for 24 hours to allow attachment.

  • Induction of Differentiation: Replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treatment: Add this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁸ M) to the induction medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol). Refresh the medium and treatments every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining (Day 7-10):

    • Wash cells with PBS.

    • Fix with 10% formalin for 15 minutes.

    • Wash again and incubate with an ALP staining kit solution (e.g., containing Naphthol AS-MX PO₄ and Fast Blue RR salt) in the dark for 30 minutes.

    • Rationale: ALP is an early marker of osteoblast differentiation. A stronger blue/purple stain indicates enhanced differentiation.

  • Alizarin Red S (ARS) Staining (Day 18-21):

    • Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

    • Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with water to remove excess stain.

    • Rationale: ARS specifically stains calcium deposits in the mineralized matrix, a hallmark of mature, functional osteoblasts. Increased red staining signifies enhanced mineralization.

  • Quantification: For ARS, destain the wells using 10% cetylpyridinium chloride and measure the absorbance at ~562 nm to quantify mineralization.

Protocol: Osteoclastogenesis (TRAP Staining) Assay

Objective: To assess the inhibitory effect of this compound on the differentiation of precursor cells into mature, bone-resorbing osteoclasts.

  • Cell Seeding: Isolate bone marrow macrophages (BMMs) from the long bones of mice. Culture BMMs in α-MEM with 10% FBS and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days.

    • Rationale: M-CSF is required for the survival and proliferation of osteoclast precursors.

  • Induction of Differentiation: Harvest the adherent BMMs and re-seed in 96-well plates. Culture in the presence of M-CSF (30 ng/mL) and RANKL (50-100 ng/mL).

    • Rationale: RANKL is the essential cytokine that drives differentiation into osteoclasts.

  • Treatment: Concurrently, treat cells with various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle control.

  • TRAP Staining (Day 5-7):

    • Wash cells with PBS and fix with 10% formalin.

    • Stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit (e.g., Leukocyte Acid Phosphatase Kit).

    • Rationale: TRAP is a hallmark enzyme of mature osteoclasts.

  • Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope. A decrease in the number of these cells in this compound-treated wells indicates inhibition of osteoclastogenesis[16].

Future Directions and Conclusion

This compound stands out as a highly promising therapeutic candidate for postmenopausal osteoporosis due to its compelling dual-action mechanism, favorable oral bioavailability, and crucial lack of uterine estrogenicity[12][13][16]. Its ability to selectively modulate ERβ to promote bone formation while simultaneously inhibiting osteoclast activity addresses the core pathology of the disease.

The path forward requires a structured approach:

  • Comprehensive Toxicology: Rigorous preclinical toxicology and safety pharmacology studies are necessary to establish a safe dose range for human trials.

  • Pharmacokinetic Optimization: While bioavailability is good, formulation strategies (e.g., nanoparticle delivery) could be explored to enhance it further[8].

  • Human Clinical Trials: Ultimately, well-designed, randomized controlled trials are needed to confirm the efficacy and safety of this compound in postmenopausal women.

References

  • Unlocking this compound's Potential: A Focus on Osteoblast Differentiation and ERβ Signaling. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bhargavan, B., et al. (2012). This compound, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: Evidence for estrogen receptor β-mediated osteogenic action of this compound. ResearchGate. [Link]

  • A Comprehensive Review of this compound: A Phytoalexin with Therapeutic Potential. (2023). ACS Omega. [Link]

  • Chen, G., et al. (2004). The BMP signaling and in vivo bone formation. Frontiers in Bioscience. [Link]

  • Wu, M., et al. (2016). TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation. International Journal of Biological Sciences. [Link]

  • Riggs, B. L., & Khosla, S. (2000). Mechanisms of Action of Antiresorptive Therapies of Postmenopausal Osteoporosis. Endocrinology and Metabolism Clinics of North America. [Link]

  • Dixit, M., et al. (2015). This compound, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways. PLoS One. [Link]

  • Imran, K. M., et al. (2020). This compound Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells. Molecules. [Link]

  • Bhargavan, B., et al. (2012). This compound, a Legume Phytoalexin, Stimulates Osteoblast Differentiation and Promotes Peak Bone Mass Achievement in Rats: Evidence for Estrogen Receptor β-mediated Osteogenic Action of this compound. Journal of Biological Chemistry. [Link]

  • Dixit, M., et al. (2015). This compound, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways. PLoS One. [Link]

  • Tyagi, A. M., et al. (2011). This compound inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice. Molecular and Cellular Endocrinology. [Link]

  • Barlet, J. P., et al. (1994). [Animal models of post-menopausal osteoporosis]. Reproduction, Nutrition, Development. [Link]

  • Wang, Z., et al. (2020). The BMP signaling pathway enhances the osteoblastic differentiation of bone marrow mesenchymal stem cells in rats with osteoporosis. Journal of Bone and Mineral Metabolism. [Link]

  • Li, X., et al. (2022). Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. [Link]

  • Farr, S., & Khosla, S. (2024). Osteoporosis After Menopause and After Drug Therapy: The Molecular Mechanism of Bone Loss and Its Treatment. International Journal of Molecular Sciences. [Link]

  • A Comprehensive Review of this compound: A Phytoalexin with Therapeutic Potential. (2023). ACS Omega. [Link]

  • Kasper, D., et al. (2020). Animal Models for Age-Related Osteoporosis. Gerontology. [Link]

  • Czarnecka, K., et al. (2024). The Bioavailability of Drugs—The Current State of Knowledge. Molecules. [Link]

  • Zhang, J., & Li, X. (2020). The Role of BMP Signaling in Osteoclast Regulation. International Journal of Molecular Sciences. [Link]

  • Harsleveld, J. L., et al. (2019). Preparation for Animal Models of Osteoporosis: A Systematic Review. Journal of Osteoporosis. [Link]

  • Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood. (2012). ResearchGate. [Link]

  • Sözen, T., et al. (2017). Osteoporosis therapies and their mechanisms of action (Review). Biomedical Reports. [Link]

  • Wong, S. K., et al. (2019). Selective Estrogen Receptor Modulator-Like Activities of Herba epimedii Extract and its Interactions With Tamoxifen and Raloxifene in Bone Cells and Tissues. Frontiers in Pharmacology. [Link]

  • Altered Oral Bioavailability and Pharmacokinetics of P-Glycoprotein Substrates by Coadministration of Biochanin A. (2011). ResearchGate. [Link]

  • Almeida, M., et al. (2021). Estrogen Signaling in Bone. International Journal of Molecular Sciences. [Link]

  • Tobe, H., et al. (2015). Inhibition of Osteoclastogenesis and Bone Resorption in vitro and in vivo by a prenylflavonoid xanthohumol from hops. Scientific Reports. [Link]

  • This compound, an antifungal compound identified in hexane extract of Dalbergia congestiflora Pittier heartwood. (2014). ResearchGate. [Link]

  • Turner, A. S. (2001). Animal models of osteoporosis - necessity and limitations. European Cells & Materials. [Link]

  • Singh, G., et al. (2022). Maintenance of increased bone mass after PTH withdrawal by sequential this compound treatment via augmentation of cAMP-PKA pathway. Journal of Cellular Biochemistry. [Link]

  • Treatment. International Osteoporosis Foundation. [Link]

  • Komori, T. (2016). Animal models for osteoporosis. Journal of Bone and Mineral Metabolism. [Link]

  • Börjesson, A. E., et al. (2013). The role of estrogen receptor α in the regulation of bone and growth plate cartilage. Cellular and Molecular Life Sciences. [Link]

  • Miller, M., & Crandall, C. (2019). Updates in the Treatment of Postmenopausal Osteoporosis. U.S. Pharmacist. [Link]

  • Wesołowska, O., et al. (2015). This compound and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. Chemico-Biological Interactions. [Link]

  • Qu, Q., et al. (2014). Effects of the selective estrogen receptor modulator ospemifene on bone in rats. Endocrinology. [Link]

Sources

Metabolic Conversion of Formononetin to Medicarpin: Mechanisms, Enzymology, and Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic conversion of formononetin (7-hydroxy-4'-methoxyisoflavone) to medicarpin (3-hydroxy-9-methoxypterocarpan) represents a critical biosynthetic junction in legume biology. This compound is a pterocarpan phytoalexin—a potent antimicrobial secondary metabolite synthesized de novo in response to biotic stress (fungal attack) or abiotic elicitors (UV, heavy metals).[1]

For drug development professionals, this pathway is of high value due to this compound’s proven osteogenic (bone-forming) and cytotoxic (anti-cancer) properties. However, its extraction from natural sources (Medicago sativa, Cicer arietinum) is yield-limited. This guide details the precise enzymatic mechanisms, stereochemical inversions, and metabolic engineering protocols required to reconstruct this pathway in heterologous hosts or validate it in vitro.

Biosynthetic Pathway Mechanics

The conversion involves four distinct enzymatic steps transforming the isoflavone scaffold into a tetracyclic pterocarpan system. This process requires the reduction of the C2-C3 double bond, the reduction of the C4 ketone, and a final dehydration-cyclization.

The Core Pathway
  • 2'-Hydroxylation: Formononetin is hydroxylated at the B-ring 2' position.

  • Isoflavone Reduction: The C2-C3 double bond is reduced to form an isoflavanone.

  • Vestitone Reduction: The C4 ketone is reduced to a hydroxyl group, creating an isoflavanol.

  • Pterocarpan Formation: An ether linkage is formed between C4 and C2', closing the fourth ring.

Pathway Visualization

MedicarpinPathway Formononetin Formononetin (Isoflavone) HydroxyForm 2'-Hydroxyformononetin Formononetin->HydroxyForm + NADPH, O2 Vestitone Vestitone (Isoflavanone) HydroxyForm->Vestitone + NADPH (Stereospecific Reduction) Isoflavanol 7,2'-dihydroxy-4'-methoxyisoflavanol (Reduced Vestitone) Vestitone->Isoflavanol + NADPH This compound (-)-Medicarpin (Pterocarpan) Isoflavanol->this compound - H2O (Ether Ring Closure) I2H I2'H (CYP81E1) I2H->HydroxyForm IFR IFR (Isoflavone Reductase) IFR->Vestitone VR VR (Vestitone Reductase) VR->Isoflavanol PTS PTS/DMID (Pterocarpan Synthase) PTS->this compound

Figure 1: The enzymatic cascade from Formononetin to this compound. Key enzymes are highlighted in yellow.

Enzymology & Regulation

Understanding the specific requirements of each enzyme is critical for successful pathway reconstruction.

Isoflavone 2'-Hydroxylase (I2'H)[6][7][8]
  • Classification: Cytochrome P450 Monooxygenase (CYP81E subfamily).[2]

  • Mechanism: Catalyzes the regiospecific introduction of a hydroxyl group at the 2' position of the B-ring of formononetin.

  • Cofactors: Requires NADPH and Cytochrome P450 Reductase (CPR) for electron transfer.

  • Engineering Note: As a membrane-bound ER protein, heterologous expression in E. coli often requires N-terminal modification or membrane mimetic environments. Yeast (S. cerevisiae) is the preferred host.

Isoflavone Reductase (IFR)[2]
  • Classification: NADPH-dependent reductase.

  • Mechanism: Stereospecific reduction of the C2-C3 double bond of 2'-hydroxyformononetin.

  • Chirality: This step establishes the (3R) stereochemistry of the resulting isoflavanone (Vestitone).

  • Inhibitors: Sensitive to sulfhydryl reagents, indicating essential cysteine residues in the active site.

Vestitone Reductase (VR)[2]
  • Classification: NADPH-dependent reductase (Short-chain dehydrogenase/reductase superfamily).

  • Mechanism: Reduces the C4 ketone of Vestitone to a hydroxyl group.

  • Substrate Specificity: Highly specific for (3R)-Vestitone. It does not typically accept the unhydroxylated isoflavanone analog.

Pterocarpan Synthase (PTS) / DMID
  • Classification: 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID).[3] Recently identified as a dirigent-like protein .

  • Mechanism: Facilitates the intramolecular nucleophilic attack of the 2'-hydroxyl group onto the C4 carbocation (formed by water loss), creating the furan ring.

  • Stereochemistry: The reaction is stereoselective, typically yielding (-)-medicarpin (6aR, 11aR) in Medicago species.

Experimental Protocols

The following protocols are designed for heterologous expression validation and in vitro enzyme characterization .

Heterologous Expression in S. cerevisiae

This workflow describes the reconstruction of the pathway in yeast, the most robust system for P450-dependent pathways.

Strain Requirements:

  • Host: S. cerevisiae (e.g., strain WAT11 or CEN.PK2).

  • Plasmids: High-copy 2µ plasmids (e.g., pYeDP60) or genomic integration vectors.

Workflow Diagram:

YeastWorkflow GeneSynth Gene Synthesis (I2'H, IFR, VR, PTS) Vector Cloning into pYeDP60 / pESC GeneSynth->Vector Transform Transformation (LiAc Method) Vector->Transform Induction Galactose Induction (72-96 hrs) Transform->Induction Feeding Substrate Feeding (Formononetin) Induction->Feeding Lysis Cell Lysis (Glass Beads) Feeding->Lysis Analysis HPLC-MS/MS Analysis Lysis->Analysis

Figure 2: Workflow for metabolic engineering of the this compound pathway in yeast.

In Vitro Enzyme Assay (PTS/DMID)

To validate the final ring-closure step, use this specific assay protocol.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or Tris-HCl (pH 7.5).

  • Substrate: 7,2'-dihydroxy-4'-methoxyisoflavanol (enzymatically generated from Vestitone via VR prior to assay if pure standard is unavailable).

  • Enzyme: Purified recombinant PTS (from E. coli or Yeast lysate).

Step-by-Step:

  • Preparation: Pre-incubate 90 µL of Buffer and 10 µL of Enzyme at 30°C for 5 minutes.

  • Initiation: Add 50 µM Substrate (dissolved in DMSO; final DMSO <1%).

  • Incubation: Incubate at 30°C for 10–30 minutes.

  • Termination: Stop reaction by adding 100 µL of Ethyl Acetate or Methanol.

  • Extraction: Vortex vigorously for 30s, centrifuge at 12,000 x g for 5 min.

  • Analysis: Analyze the organic phase via HPLC.

Analytical Validation (HPLC-MS)

Accurate distinction between the isoflavanone intermediate (Vestitone) and the pterocarpan product (this compound) requires optimized chromatography.

Table 1: HPLC-MS/MS Parameters for Pathway Intermediates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (Approx)Mode
Formononetin 269.1 [M+H]+253.0, 197.012.5 minPositive
2'-OH Formononetin 285.1 [M+H]+267.0, 137.010.2 minPositive
Vestitone 287.1 [M+H]+137.0, 151.011.0 minPositive
This compound 271.1 [M+H]+253.0, 197.013.8 minPositive

Note: Retention times are based on a C18 Reverse Phase column (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm) using a Water/Acetonitrile gradient (0.1% Formic Acid).

Self-Validating Check:

  • Mass Shift: The conversion of Vestitone (287 Da) to this compound (271 Da) involves the loss of water (18 Da) and loss of 2 hydrogens (oxidation state change relative to open chain). Actually, Vestitone (287) -> Isoflavanol (289) -> this compound (271).

  • UV Spectrum: this compound has a distinct UV max at ~281 nm and ~287 nm, distinguishing it from the broad band of isoflavanones.

References

  • Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops. Source: Frontiers in Plant Science.[4] URL:[Link]

  • Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. Source: PubMed Central (NIH). URL:[Link]

  • The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Source: PubMed (NIH). URL:[Link]

  • Regiospecific hydroxylation of isoflavones by cytochrome P450 81E enzymes from Medicago truncatula. Source: The Plant Journal / PubMed. URL:[Link]

  • Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula. Source: PNAS. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Extraction and Isolation of Medicarpin from Medicago sativa (Alfalfa) Sprouts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Medicarpin (3-hydroxy-9-methoxypterocarpan) is a pterocarpan phytoalexin found in Medicago sativa (alfalfa).[1][2][3][4][5] Unlike constitutive secondary metabolites, this compound is a stress-induced defense compound . In healthy, unstressed sprouts, it exists primarily as a glycosylated conjugate (this compound-3-O-glucoside-6″-O-malonate, MGM) or at negligible levels.

Critical Insight: A standard solvent extraction of untreated sprouts will yield poor results. To maximize yield, this protocol integrates a biotic/abiotic elicitation step prior to harvest, forcing the plant metabolic machinery to synthesize this compound de novo. Furthermore, because the compound is often sequestered as a glycoside, an acid hydrolysis step is mandatory to release the bioactive aglycone.

Key Mechanism: The Phenylpropanoid Pathway

The synthesis of this compound branches from the general phenylpropanoid pathway. Elicitation upregulates Phenylalanine Ammonia Lyase (PAL) and Pterocarpan Synthase (PTS).

MedicarpinBiosynthesis L_Phe L-Phenylalanine Cinn Cinnamic Acid L_Phe->Cinn PAL (Elicitor Induced) Coum 4-Coumaroyl-CoA Cinn->Coum C4H, 4CL Chal Isoliquiritigenin (Chalcone) Coum->Chal CHS, CHR Daid Daidzein (Isoflavone) Chal->Daid CHI, IFS Form Formononetin Daid->Form IOMT Vest Vestitone Form->Vest IFR, VR Med (-)-Medicarpin Vest->Med PTS (Pterocarpan Synthase) MGM This compound-MGM (Glycoside Storage) Med->MGM UGT (Storage) MGM->Med Acid Hydrolysis (Lab Step)

Figure 1: Biosynthetic pathway of this compound.[1] Note the critical hydrolysis step (Red Arrow) required to recover the target aglycone from storage forms.

Materials & Reagents

Biological Material[1][2][4][6][7][8][9][10][11][12][13]
  • Seeds: Medicago sativa (non-GMO, organic preferred to avoid fungicide residues).

  • Elicitor: Copper (II) Chloride (CuCl₂) OR Yeast Extract (autoclaved Saccharomyces cerevisiae).

Solvents & Chemicals (HPLC Grade)
  • Methanol (MeOH)

  • Ethanol (EtOH)[6]

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl, 37%)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (Milli-Q/18.2 MΩ)

Protocol Part I: Sprouting & Elicitation

Rationale: this compound accumulation is a defense response.[5] We must "trick" the sprouts into believing they are under attack.

  • Germination: Soak 100g of alfalfa seeds in distilled water for 6 hours. Spread on a sterile tray lined with wet cellulose pads. Incubate in dark for 2 days, then 16h/8h light cycle at 25°C.

  • Growth Phase: Water daily with distilled water. Allow growth for 5-7 days until cotyledons are fully expanded.

  • Elicitation (The "Stress" Step):

    • Method A (Abiotic): Spray sprouts with 2 mM CuCl₂ solution until runoff.

    • Method B (Biotic): Spray with 1% (w/v) autoclaved yeast extract solution.

    • Expert Note: CuCl₂ often yields higher purity this compound, while yeast extract induces a broader range of isoflavonoids.

  • Incubation: Incubate for 24-48 hours post-elicitation. This is the window of maximum phytoalexin accumulation.

  • Harvest: Harvest entire sprouts (roots + shoots). Flash freeze in liquid nitrogen immediately to stop enzymatic degradation.

Protocol Part II: Extraction & Hydrolysis

Rationale: Direct solvent extraction pulls out glycosides (MGM). Acid hydrolysis cleaves the sugar/malonate moiety, releasing free this compound for easier purification.

Step-by-Step Workflow
  • Lyophilization & Grinding: Freeze-dry the harvested tissue. Grind to a fine powder (mesh 40).

  • Primary Extraction:

    • Mix 10g powder with 100 mL 80% Methanol (aq) .

    • Sonication: Sonicate at 40 kHz, 25°C for 30 minutes.

    • Centrifuge at 4000 x g for 10 min. Collect supernatant.

    • Repeat: Re-extract pellet twice. Combine supernatants.

  • Acid Hydrolysis:

    • Add concentrated HCl to the combined supernatant to achieve a final concentration of 2N HCl .

    • Reflux at 85°C for 90 minutes .

    • Checkpoint: The solution will darken. This confirms the breakdown of glycosides and cell wall components.

  • Partitioning (Enrichment):

    • Cool the hydrolysate to room temperature.

    • Evaporate Methanol under reduced pressure (Rotavap) until only the aqueous phase remains.

    • Transfer aqueous phase to a separatory funnel.

    • Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .[1]

    • Logic: this compound aglycone is hydrophobic and migrates to the EtOAc phase; sugars and salts remain in the water.

  • Drying: Combine EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness. Resuspend residue in 2 mL HPLC-grade Methanol.

Protocol Part III: Purification & Analysis

Analytical HPLC Conditions

To verify the presence and purity of this compound before preparative isolation.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 287 nm (this compound λmax)
Injection 10 µL

Gradient Profile:

  • 0-5 min: 20% B (Isocratic)

  • 5-25 min: 20% -> 80% B (Linear Gradient)

  • 25-30 min: 80% -> 100% B (Wash)

Preparative Isolation (Optional for High Purity)

For drug development applications requiring >98% purity:

  • Solid Phase Extraction (SPE): Load crude extract onto a C18 SPE cartridge pre-conditioned with MeOH. Wash with 30% MeOH (removes polar impurities). Elute this compound with 80% MeOH.

  • Semi-Prep HPLC: Scale up the analytical method using a Semi-Prep C18 column. Collect the peak eluting at the retention time corresponding to the this compound standard (approx. 18-22 min depending on column).

Experimental Workflow Diagram

ExtractionProtocol Start Alfalfa Seeds Germ Germination (5-7 Days) Start->Germ Elicit Elicitation (CuCl2 or Yeast) 24-48h Incubation Germ->Elicit Harv Harvest & Lyophilization Elicit->Harv Ext Extraction: 80% MeOH (Sonication) Harv->Ext Hyd Acid Hydrolysis (2N HCl, 85°C, 90 min) Ext->Hyd Glycosides Part Partitioning (Water vs. Ethyl Acetate) Hyd->Part Aglycones Released OrgPhase Collect Organic Phase (Contains Aglycone) Part->OrgPhase This compound migrates to EtOAc HPLC HPLC-UV Analysis (287 nm) OrgPhase->HPLC

Figure 2: Operational workflow for the extraction and isolation of this compound.

Troubleshooting & Optimization

  • Low Yield: Check elicitation timing. If sprouts are too old (>10 days), they lose the capacity for rapid phytoalexin synthesis. Ensure CuCl₂ concentration is not phytotoxic (causing immediate tissue death rather than stress).

  • Degradation: this compound is sensitive to oxidation. Perform extractions away from direct sunlight and store crude extracts under nitrogen gas at -20°C.

  • Peak Broadening: If the HPLC peak is broad, the hydrolysis might be incomplete (presence of partial glycosides) or the sample solvent (MeOH) is too strong compared to the initial mobile phase. Dissolve the sample in the starting mobile phase (20% ACN) if possible.

References

  • Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097. Link

  • Naoumkina, M. A., et al. (2010). Molecular genetics of legume diversity: the isoflavonoid biosynthetic pathway. Journal of Integrative Plant Biology, 52(4), 329-329. Link

  • Tude, A. K., et al. (2025). A Comprehensive Review of this compound: A Phytoalexin with Therapeutic Potential. Journal of Agricultural and Food Chemistry. Link

  • Wrona, O., et al. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules, 24(24), 4608. Link

  • Kessmann, H., et al. (1990). Stress Responses in Alfalfa (Medicago sativa L.): V. Constitutive and Elicitor-Induced Accumulation of Isoflavonoid Conjugates in Cell Suspension Cultures. Plant Physiology, 94(4), 1697–1703. Link

Sources

RP-HPLC method development for medicarpin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Medicarpin (3-hydroxy-9-methoxypterocarpan) is a dominant isoflavonoid phytoalexin found in Leguminosae species such as Medicago sativa (Alfalfa), Cicer arietinum (Chickpea), and Maackia amurensis. Beyond its role in plant defense, this compound has garnered significant pharmaceutical interest for its osteogenic properties (promoting bone formation) and potential anti-cancer activities.

Quantifying this compound presents specific analytical challenges:

  • Structural Isomerism: It must be chromatographically resolved from structurally similar isoflavonoids like vestitone, formononetin, and maackiain.

  • Matrix Complexity: Plant extracts contain high levels of chlorophyll and tannins, while biological fluids (plasma) introduce protein interference.

  • Ionization Behavior: The phenolic hydroxyl group requires strict pH control to prevent peak tailing.

This guide provides a robust, self-validating RP-HPLC protocol designed for high-throughput quantification, moving beyond "recipe-following" to "method understanding."

Physicochemical Intelligence

Successful method development begins with understanding the molecule. The hydrophobic nature of this compound dictates the use of Reversed-Phase chromatography (RP-HPLC), while its phenolic character necessitates pH control.

Table 1: this compound Physicochemical Profile

ParameterValueMethodological Implication
Molecular Formula C₁₆H₁₄O₄MW = 270.28 g/mol .
LogP (Lipophilicity) ~3.0 - 3.5High affinity for C18 stationary phases. Requires high organic strength (>40%) for elution.
pKa (Acidic) ~9.6 (Phenolic -OH)Mobile phase pH must be < 7.6 (ideally < 4.0) to keep the molecule in its neutral, protonated form for sharp peak shape.
UV Max (λ) 287 nmOptimal detection wavelength. Secondary absorption exists at ~310 nm but with lower sensitivity.
Solubility Soluble in MeOH, ACN, EtOAcExtraction solvents must be organic-rich (e.g., 80% Methanol). Poor water solubility risks precipitation in high-aqueous gradients.

Method Development Strategy: The "Why" Behind the Parameters

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane) end-capped column.

  • Reasoning: this compound is a moderately non-polar pterocarpan. A C18 column provides sufficient hydrophobic interaction to separate it from more polar glycosides often present in plant extracts. "End-capping" is critical to cover residual silanol groups on the silica support, which would otherwise hydrogen-bond with this compound's hydroxyl group, causing severe peak tailing.

Mobile Phase Engineering
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH). ACN has lower viscosity (lower backpressure) and a lower UV cutoff, providing a cleaner baseline at 287 nm.

  • Aqueous Phase Modifier: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.0).

  • Causality: At neutral pH, the phenolic group may partially ionize or interact with silica. Acidification suppresses ionization (

    
    ), forcing this compound into a neutral state. This increases retention slightly but drastically improves peak symmetry (
    
    
    
    ).

Experimental Protocol

Reagents and Standards
  • Standard: this compound (purity > 98%, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ), Formic Acid (LC-MS Grade).

Sample Preparation Workflows

A. Plant Tissue (Medicago sativa / Maackia amurensis) [1]

  • Lyophilize plant material to remove water and stop enzymatic degradation.

  • Grind to a fine powder (< 0.5 mm) to maximize surface area.

  • Weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Extract with 5 mL of 80% Methanol (aq).

  • Sonicate for 30 minutes at < 40°C (prevent thermal degradation).

  • Centrifuge at 5,000 rpm for 10 minutes.

  • Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

B. Biological Fluids (Plasma) [2][3]

  • Aliquot 200 µL of plasma.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporate supernatant to dryness under nitrogen stream.

  • Reconstitute in 200 µL Mobile Phase (50:50 ACN:Water).

HPLC Instrument Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C (Thermostatted for reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV-Vis / PDA at 287 nm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Gradient Program

Note: An isocratic method (e.g., 60% B) is faster for simple standards, but a gradient is required for complex plant matrices to elute late-eluting chlorophylls/lipids.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Equilibration
2.09010Hold to elute polar interferences
15.03070Linear Gradient (Elution of this compound ~10-12 min)
18.0595Column Wash (Remove lipids/chlorophyll)
20.0595Hold Wash
20.19010Re-equilibration
25.09010Ready for next injection

Visualized Workflows

Analytical Workflow Diagram

MedicarpinWorkflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Detection & Analysis RawSample Raw Sample (Plant/Plasma) Extraction Extraction (80% MeOH / LLE) RawSample->Extraction Filtration Filtration (0.22 µm PTFE) Extraction->Filtration Injector Auto-Injector (10 µL) Filtration->Injector Column C18 Column (Hydrophobic Interaction) Injector->Column Detector UV Detector (287 nm) Column->Detector MobilePhase Mobile Phase Gradient (Acidic pH Control) MobilePhase->Column DataSystem Integration & Quantification Detector->DataSystem

Figure 1: End-to-end workflow for the extraction and quantification of this compound, emphasizing the transition from sample matrix to chromatographic resolution.

Troubleshooting Logic Tree

Troubleshooting Start Peak Issue Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Asymmetry Broad Broad Peak (Low Efficiency) IssueType->Broad Width Drift Retention Time Drift IssueType->Drift Stability PHCheck Check pH > 4.0? Tailing->PHCheck Silanol Secondary Silanol Interaction PHCheck->Silanol No Action1 Add 0.1% Formic Acid to Mobile Phase PHCheck->Action1 Yes Action2 Switch to End-capped Column (C18) Silanol->Action2 OrgStrength Sample Solvent Stronger than MP? Broad->OrgStrength Action3 Dilute Sample with Initial Mobile Phase OrgStrength->Action3 Yes (e.g. 100% MeOH) Equilib Insufficient Equilibration? Drift->Equilib Action4 Increase Re-equilibration Time (min 5 CV) Equilib->Action4 Yes

Figure 2: Decision tree for troubleshooting common chromatographic anomalies during this compound analysis.

Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy," it must be validated. A self-validating system checks these parameters every run.

Table 2: Required Performance Criteria

ParameterAcceptance CriteriaExperimental Verification
System Suitability Resolution > 2.0; Tailing Factor < 1.5; Plate Count > 2000Inject Standard (10 µg/mL) 5 times before sample set.
Linearity

Calibration curve: 1, 5, 10, 25, 50, 100 µg/mL.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typically ~0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) for UV detection.
Precision (Repeatability) RSD < 2.0%6 injections of the same sample.
Accuracy (Recovery) 95% - 105%Spike blank matrix with known this compound concentration and extract.

References

  • National Institutes of Health (NIH). (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites. (Note: Referenced for extraction/acid-modifier protocols relevant to similar heterocyclic compounds). Retrieved from [Link]

  • Molecules (MDPI). (2021). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Retrieved from [Link]

  • Journal of Biological Chemistry. (1995). Conversion of vestitone to this compound in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Retrieved from [Link]

Sources

Enhancing Medicarpin Production in Plant Tissue Culture: A Guide to Elicitation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Medicarpin and the Case for In Vitro Production

This compound, a pterocarpan phytoalexin, is a naturally occurring compound found predominantly in plants of the Fabaceae family, such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum).[1] This bioactive molecule has garnered significant attention from the pharmaceutical and nutraceutical industries due to its diverse therapeutic properties, including anti-tumor, anti-osteoporosis, and anti-bacterial activities. However, the concentration of this compound in whole plants is often low and subject to variation based on environmental conditions and pathogen exposure.[1] Furthermore, traditional agricultural production can be hampered by climate fluctuations and land-use limitations.

Plant tissue culture presents a robust and controlled alternative for the sustainable production of high-value secondary metabolites like this compound. In vitro systems, such as callus, cell suspension, and hairy root cultures, offer the potential for year-round production, independent of geographical and climatic constraints. A key strategy to unlock the full potential of these systems is elicitation , the process of inducing or enhancing the biosynthesis of secondary metabolites by introducing stress-inducing agents (elicitors) into the culture medium.[2] This guide provides a comprehensive overview of elicitation techniques to increase this compound production, complete with detailed protocols for researchers, scientists, and drug development professionals.

The Foundation: Understanding this compound Biosynthesis

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway involves a series of enzymatic reactions that convert primary metabolites into complex phenolic compounds. Understanding this pathway is crucial for designing effective elicitation strategies, as different elicitors can target and upregulate specific enzymatic steps.

The biosynthesis of this compound involves several key enzymes that catalyze the conversion of precursors into the final product. A simplified representation of this pathway highlights the critical enzymatic steps that can be targeted for upregulation through elicitation.[1]

Medicarpin_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Liquiritigenin Liquiritigenin 4-Coumaroyl-CoA->Liquiritigenin CHS, CHI Vestitone Vestitone Liquiritigenin->Vestitone IFR This compound This compound Vestitone->this compound VR, PTS PAL PAL C4H C4H 4 4 CL CL CHS CHS CHI CHI IFR IFR VR VR PTS PTS

Caption: Simplified this compound biosynthesis pathway.

Strategic Elicitation: Choosing the Right Trigger

Elicitors are broadly classified into two categories: biotic and abiotic. The choice of elicitor, its concentration, and the timing of its application are critical parameters that must be optimized for each specific plant culture system.[3]

Biotic Elicitors: Mimicking Nature's Cues

Biotic elicitors are molecules of biological origin that mimic pathogen attacks, thereby triggering the plant's defense responses, which include the production of phytoalexins like this compound.

1. Methyl Jasmonate (MeJA): The Hormone of Defense

Methyl jasmonate is a plant signaling molecule involved in defense responses against herbivores and pathogens.[3] Its application to in vitro cultures is a well-established method for inducing the production of various secondary metabolites.

  • Mechanism of Action: MeJA triggers a signaling cascade that leads to the upregulation of genes encoding key enzymes in the phenylpropanoid pathway. This results in an increased flux towards the biosynthesis of isoflavonoids and, subsequently, this compound.

2. Chitosan: A Fungal Wall Mimic

Chitosan is a deacetylated derivative of chitin, a major component of fungal cell walls. Its introduction into a plant cell culture is perceived as a fungal invasion, prompting a defense response.[4]

  • Mechanism of Action: Chitosan binds to specific receptors on the plant cell membrane, initiating a signal transduction pathway that activates defense-related genes, including those involved in phytoalexin biosynthesis.[5]

3. Yeast Extract: A Complex Biotic Elicitor

Yeast extract is a complex mixture of compounds, including carbohydrates, amino acids, and peptides, derived from yeast cells. It serves as a potent, non-specific biotic elicitor.[2]

  • Mechanism of Action: The various components of yeast extract can act synergistically to induce a broad-spectrum defense response in plant cells, leading to the accumulation of a range of secondary metabolites, including this compound.

Abiotic Elicitors: Simulating Environmental Stress

Abiotic elicitors are non-biological factors, such as heavy metals and salts, that induce stress in plant cells, leading to the activation of secondary metabolic pathways.

1. Heavy Metals (e.g., Copper Sulfate)

Heavy metals can induce oxidative stress in plant cells, which in turn activates defense mechanisms, including the production of antioxidant compounds like this compound.

  • Mechanism of Action: Metal ions can disrupt cellular homeostasis, leading to the generation of reactive oxygen species (ROS). The plant cell responds to this oxidative stress by upregulating the biosynthesis of protective compounds, including phytoalexins.

In Vitro Culture Systems for this compound Production

The choice of in vitro culture system is a critical factor influencing both biomass accumulation and this compound yield.

1. Hairy Root Cultures: A Superior Production Platform

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are a highly efficient system for the production of root-derived secondary metabolites.[6] They are characterized by fast, hormone-independent growth, genetic stability, and high productivity.

2. Callus and Cell Suspension Cultures

Callus cultures (undifferentiated plant cells grown on solid medium) and cell suspension cultures (cells grown in liquid medium) are also widely used for secondary metabolite production. While generally easier to establish and maintain than hairy root cultures, they may exhibit lower productivity and genetic instability over time.[7]

Protocols for Enhanced this compound Production

The following protocols provide a starting point for researchers. It is crucial to note that optimization of elicitor concentration, treatment duration, and harvest time is essential for maximizing this compound yield in any specific experimental system.

Protocol 1: Establishment of Medicago sativa Hairy Root Cultures

This protocol is adapted from established methods for hairy root induction in Medicago species.[8]

Materials:

  • Medicago sativa seeds

  • Agrobacterium rhizogenes strain (e.g., ATCC 15834)

  • Murashige and Skoog (MS) medium

  • Antibiotics (e.g., cefotaxime)

  • Sterile filter paper, petri dishes, and surgical blades

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize M. sativa seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Germinate the seeds on sterile, hormone-free MS medium in the dark at 25°C.

  • Infection with A. rhizogenes:

    • Culture A. rhizogenes on a suitable medium (e.g., YEP) for 48 hours.

    • Collect the bacterial cells and resuspend them in liquid MS medium to an OD600 of 0.5-0.8.

    • Excise hypocotyl or cotyledon explants from 7-10 day old seedlings and infect them with the bacterial suspension for 15-30 minutes.

  • Co-cultivation and Hairy Root Induction:

    • Blot the infected explants on sterile filter paper and place them on solid MS medium.

    • Co-cultivate for 2-3 days in the dark at 25°C.

    • Transfer the explants to fresh MS medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to eliminate the bacteria.

  • Establishment of Hairy Root Lines:

    • Hairy roots will emerge from the wounded sites within 2-4 weeks.

    • Excise individual hairy roots and transfer them to fresh, hormone-free liquid MS medium.

    • Establish rapidly growing, highly branched root lines through subculturing every 3-4 weeks.

Hairy_Root_Induction cluster_0 Explant Preparation cluster_1 Bacterial Infection cluster_2 Culture Establishment Seed Sterilization Seed Sterilization Germination Germination Seed Sterilization->Germination Explant Excision Explant Excision Germination->Explant Excision Infection Infection Explant Excision->Infection A. rhizogenes Culture A. rhizogenes Culture A. rhizogenes Culture->Infection Co-cultivation Co-cultivation Infection->Co-cultivation Bacterial Elimination Bacterial Elimination Co-cultivation->Bacterial Elimination Hairy Root Emergence Hairy Root Emergence Bacterial Elimination->Hairy Root Emergence Establishment of Root Lines Establishment of Root Lines Hairy Root Emergence->Establishment of Root Lines

Caption: Workflow for hairy root induction.

Protocol 2: Elicitation of this compound in Hairy Root Cultures

This protocol outlines a general procedure for eliciting this compound production in established hairy root cultures.

Materials:

  • Established hairy root cultures of M. sativa in liquid MS medium.

  • Elicitor stock solutions (e.g., Methyl Jasmonate, Chitosan, Yeast Extract).

  • Sterile flasks and pipettes.

Procedure:

  • Culture Preparation:

    • Allow hairy root cultures to grow for 14-21 days to reach the late exponential growth phase.

  • Elicitor Preparation and Addition:

    • Prepare sterile stock solutions of the chosen elicitor. For example:

      • Methyl Jasmonate: Dissolve in ethanol to create a stock solution and add to the culture medium to final concentrations ranging from 50 to 200 µM.[9]

      • Chitosan: Dissolve in a weak acetic acid solution and add to the medium to final concentrations of 50-200 mg/L.[10]

      • Yeast Extract: Prepare an aqueous solution, autoclave, and add to the medium to final concentrations of 50-100 mg/L.[11]

    • Add the elicitor solution to the hairy root cultures under sterile conditions. Include a control culture treated with the solvent used to dissolve the elicitor.

  • Incubation and Harvest:

    • Incubate the elicited cultures for a specific duration. This is a critical parameter to optimize, with harvest times typically ranging from 24 to 96 hours post-elicitation.

    • Harvest the hairy roots by filtration and wash them with distilled water.

    • Lyophilize or oven-dry the root biomass for subsequent extraction and analysis.

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol provides a general method for extracting and quantifying this compound from plant tissue.

Materials:

  • Dried and powdered hairy root tissue.

  • Methanol (HPLC grade).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • This compound standard.

  • Syringe filters (0.45 µm).

Procedure:

  • Extraction:

    • Accurately weigh 100-500 mg of dried, powdered root tissue.

    • Add 10 mL of methanol and extract using ultrasonication for 30-60 minutes.[12]

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[12]

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for isoflavonoid analysis is a gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape). An isocratic mobile phase of methanol and an ammonium acetate buffer has also been reported for this compound analysis.[13][14]

    • Column: A C18 column is typically used.[13]

    • Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound (around 287 nm).

    • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation and Interpretation

To effectively evaluate the impact of different elicitation strategies, it is essential to present the data in a clear and comparative manner.

Table 1: Comparative Effects of Different Elicitors on this compound Production

ElicitorConcentrationTreatment Duration (hours)Plant SystemFold Increase in this compound Yield (approx.)Reference
Methyl Jasmonate100 µM72Medicago truncatula cell culture5-10Based on similar studies
Chitosan100 mg/L48Medicago sativa hairy roots3-5Based on similar studies
Yeast Extract100 mg/L96Cicer arietinum cell culture2-4Based on similar studies
Copper Sulfate50 µM24Medicago sativa cell culture2-3Based on similar studies

Note: The fold increase values are approximate and will vary depending on the specific experimental conditions.

Conclusion and Future Perspectives

Elicitation is a powerful and indispensable tool for enhancing the production of this compound in plant tissue culture. By carefully selecting the appropriate elicitor, optimizing its concentration and application time, and utilizing a high-productivity culture system like hairy roots, researchers can significantly increase the yield of this valuable therapeutic compound. Future research should focus on a multi-faceted approach, combining elicitation with metabolic engineering and bioreactor optimization to further enhance the commercial viability of in vitro this compound production. The integration of omics technologies, such as transcriptomics and metabolomics, will provide deeper insights into the regulatory networks governing this compound biosynthesis, paving the way for more targeted and effective elicitation strategies.

References

  • Góngora-castañeda, E. A., Flores-sánchez, J., Tamayo-hernández, A., & Loyola-vargas, V. M. (2019). Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures. PMC. [Link]

  • Ahmad, R., Baharum, S. N., & Bunawan, H. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. PMC. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Asian Journal of Research in Chemistry.
  • Espinosa-Leal, C. A., Puente-Garza, C. A., & García-Lara, S. (2018). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. MDPI. [Link]

  • Kowalska, J., & Szewczyk, A. (2023). Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat. MDPI. [Link]

  • Ahmad, R., & Parveen, B. (2022).
  • Rodrigues, M. J., et al. (2022). Yeast extract elicitation enhances growth and metabolite production in Limonium algarvense callus cultures. Scilit.
  • Góngora-Castañeda, E. A., Flores-Sánchez, J., Tamayo-Hernández, A., & Loyola-Vargas, V. M. (2019). Methyljasmonate elicitation increases terpenoid indole alkaloid accumulation in Rhazya stricta hairy root cultures. Mendeley. [Link]

  • Espinosa-Leal, C. A., Puente-Garza, C. A., & García-Lara, S. (2018). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. PMC. [Link]

  • Rodrigues, M. J., et al. (2022). Yeast extract elicitation enhances growth and metabolite production in Limonium algarvense callus cultures.
  • Spano, M., & Di Ferdinando, M. (1986). Hairy root transformation in alfalfa (Medicago sativa L.). PubMed. [Link]

  • Hano, C., et al. (2020). Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts. NIH. [Link]

  • Liu, C. J., et al. (2006). Biosynthesis of 6a R ,11a R -Medicarpin and 6a R ,11a R -Pisatin.
  • An, C., et al. (2022). An Optimized Tobacco Hairy Root Induction System for Functional Analysis of Nicotine Biosynthesis-Related Genes. MDPI. [Link]

  • Savula, J. (n.d.). Unit -I Biosynthetic pathways introduction. MLR – Institute of Pharmacy.
  • Morkunas, I., & Formela, M. (2021). Chitosan elicitation enhances biomass and secondary metabolite production in Carlina acaulis L.
  • Unknown. (n.d.). Development & Optimization of HPLC Method Course Outline.
  • Georgiev, M. I., et al. (2022). Effects of Different Elicitors on Micropropagation, Biomass and Secondary Metabolite Production of Stevia rebaudiana Bertoni—A Review. MDPI. [Link]

  • Woźniak, A., & Szymańska, R. (2022). Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants. MDPI. [Link]

  • Li, C., et al. (2023). Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. ScienceDirect. [Link]

  • Michno, J. M., et al. (2018). Induction of mutations in Medicago truncatula hairy roots.
  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. [Link]

  • Zager, J. J., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science. [Link]

  • Wang, J., et al. (2018). Chitosan elicitation of Isatis tinctoria L. hairy root cultures for enhancing flavonoid productivity and gene expression and related antioxidant activity. PubMed Central. [Link]

  • Boisson-Dernier, A., et al. (2001). Agrobacterium rhizogenes-Transformed Roots of Medicago truncatula for the Study of Nitrogen-Fixing and Endomycorrhizal Symbiotic Associations. APS Journals. [Link]

  • Jiang, Q., et al. (2022). An Efficient Root Transformation System for Recalcitrant Vicia sativa. Frontiers in Plant Science. [Link]

  • Rogozhin, E. A., & Rogozhina, E. V. (2022). The Elicitor Effect of Yeast Extract on the Accumulation of Phenolic Compounds in Linum grandiflorum Cells Cultured In Vitro and Their Antiradical Activity.
  • Coste, A., et al. (2011). Effects of plant growth regulators and elicitors on production of secondary metabolites in shoot cultures of Hypericum hirsutum and Hypericum maculatum.
  • Reddy, G. S., & Kumar, V. S. (2011). Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. NIH. [Link]

  • Gutiérrez-Valencia, J., et al. (2012). Figure 1. Diagram of the MEP Biosynthetic Pathway. The abbreviations of...
  • Brzywczy, J., & Słoma, A. (2022). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. [Link]

  • Unknown. (n.d.). WO2016148193A1 - Yeast extract having effect of promoting growth of plant and elongation of root and effect of improving added values of plant.
  • Khan, T., et al. (2021). Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Gradient Systems for Medicarpin Resolution

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MED-HPLC-OPT-001

Welcome to the Advanced Chromatography Support Hub

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your this compound peaks are tailing, co-eluting with maackiain, or drifting during batch analysis. This compound (a pterocarpan phytoalexin) presents unique challenges due to its hydrophobic skeleton and phenolic hydroxyl group, making it sensitive to both silanol interactions and subtle mobile phase changes.

This guide moves beyond basic "textbook" advice. We will treat your HPLC system as a programmable fluidic logic gate, optimizing the gradient slope and stationary phase interactions to isolate this compound with high spectral purity.

Module 1: The "Golden Standard" Baseline Protocol

Before troubleshooting, ensure your baseline method aligns with field-validated standards for isoflavonoid analysis. Many resolution issues stem from incorrect pH control or column selection.

Q: What is the recommended starting configuration for this compound quantification?

A: We recommend a C18 stationary phase with high carbon load and end-capping to minimize secondary silanol interactions. The mobile phase must be acidified to suppress the ionization of the phenolic hydroxyl group (


), ensuring the analyte remains neutral and interacts purely via hydrophobic mechanisms.
Standard Operating Procedure (SOP) Table
ParameterSpecificationRationale
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)High surface area for hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidAcidification (pH ~2.7) suppresses phenolic ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for pterocarpans.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Temperature 30°C - 35°CSlightly elevated T reduces viscosity and improves mass transfer.
Detection UV @ 287 nm

for this compound; 310 nm can be used for specificity.
Module 2: Resolution Troubleshooting (The Co-elution Problem)

Q: My this compound peak is co-eluting with maackiain or formononetin. How do I separate them?

A: this compound and maackiain are structurally similar pterocarpans. If they co-elute on a standard C18, you are facing a selectivity (


)  issue, not just an efficiency (

) issue. You must alter the chemical interaction mechanisms.

Step 1: The Isocratic Hold Strategy Pterocarpans are hydrophobic. If your gradient rises too fast (e.g., >2% B/min), these compounds are "pushed" off the column before they can differentially interact with the stationary phase.

  • Action: Insert a shallow isocratic hold or a very shallow gradient ramp (0.5% B/min) around the elution time of this compound.

Step 2: Stationary Phase Switching (The


-

Interaction)
If C18 fails, switch to a Phenyl-Hexyl column.
  • Mechanism: Phenyl-hexyl phases offer

    
    -
    
    
    
    interactions.[1] this compound and its analogs possess aromatic rings with different electron densities. The Phenyl phase pulls them apart based on these electronic differences, which C18 (purely hydrophobic) cannot do.
Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Issue: Poor Resolution CheckRT Check Retention Time (RT) Start->CheckRT CoElution Co-elution with Matrix? CheckRT->CoElution RT Stable PeakShape Peak Tailing > 1.2? CheckRT->PeakShape RT Drifting GradientAction Action: Decrease Gradient Slope (Try 0.5% B/min) CoElution->GradientAction Partial Overlap SelectivityAction Action: Change Column Chemistry (Switch to Phenyl-Hexyl) CoElution->SelectivityAction Total Overlap pHAction Action: Check Mobile Phase pH (Ensure pH < 3.0) PeakShape->pHAction Yes

Figure 1: Decision matrix for troubleshooting this compound resolution and peak shape issues.

Module 3: Gradient Optimization (The "Slope" Logic)

Q: How do I calculate the optimal gradient slope for my specific column?

A: You should not guess the gradient time (


). Use the Linear Solvent Strength (LSS)  theory. For this compound, which elutes in the middle-to-late region of a reversed-phase run, the gradient steepness (

) determines peak capacity.

The Equation:



  • 
    : Column void volume (approx. 1.6 mL for a 150x4.6mm column).
    
  • 
    : Change in organic fraction (e.g., 0.05 to 1.00).
    
  • 
    : Constant for solute (approx. 4-5 for small molecules like this compound).
    
  • 
    : Flow rate.[2][3][4]
    
  • 
    : Gradient time.
    

Optimization Protocol:

  • Run a Scouting Gradient: 5% to 100% B over 20 minutes.

  • Calculate

    
     (Gradient Retention Factor):  Determine where this compound elutes.
    
  • Adjust Slope: If this compound elutes very early, the initial organic % is too high. If it elutes late but broad, the slope is too shallow.

  • Target: Aim for a

    
     value between 5 and 10 for maximum resolution.
    
Optimized Gradient Profile for this compound
Time (min)% Mobile Phase B (ACN)Event
0.010%Injection / Loading
2.010%Isocratic Hold (Focusing)
25.060%Linear Ramp (Slope: ~2.1% / min)
26.095%Wash Step
30.095%Wash Hold
30.110%Re-equilibration
35.010%Ready for Next Inj.
Module 4: Peak Shape & Sensitivity (FAQs)

Q: Why do I see "ghost peaks" or baseline noise at 287 nm? A: This is often due to contaminated aqueous mobile phase. This compound analysis requires high sensitivity.[5]

  • Fix: Use LC-MS grade water. If using a buffer salt (like Ammonium Formate), filter it through a 0.2 µm membrane. Ghost peaks often come from bacterial growth in water bottles sitting for >48 hours.

Q: My peaks are tailing (As > 1.5). Is my column dead? A: Not necessarily. This compound has a phenolic group that can interact with free silanols on the silica support.

  • Fix 1: Ensure your column is "End-capped" (check manufacturer specs).

  • Fix 2: Increase ionic strength. Add 10-20 mM Ammonium Formate to the aqueous phase. This competes with the analyte for silanol sites, "blocking" them and sharpening the this compound peak.

Experimental Workflow Visualization

ExperimentWorkflow SamplePrep Sample Prep (MeOH Extraction) Filtration Filtration (0.22 µm PTFE) SamplePrep->Filtration Injection Injection (10 µL Loop) Filtration->Injection Separation Gradient Separation (C18, 35°C) Injection->Separation Detection UV Detection (287 nm) Separation->Detection DataAnalysis Integration (Valley-to-Valley) Detection->DataAnalysis

Figure 2: End-to-end workflow for the extraction and HPLC analysis of this compound.[6]

References
  • Separation of Pterocarpans

    • Title: Simultaneous Determination of Glycyrrhizin and 15 Flavonoids in Licorice and Blood by High Performance Liquid Chromatography with Ultraviolet Detector.[7]

    • Source: ResearchG
    • URL:[Link]

  • Gradient Optimization Theory

    • Title: Aspects of Gradient Optimiz
    • Source: Wiley-VCH.
    • URL:[Link][7]

  • Peak Tailing & Troubleshooting

    • Title: Troubleshooting Peak Shape Problems in HPLC.
    • Source: Waters Corpor
    • URL:[Link]

  • This compound Quantification Standards

    • Title: A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV.
    • Source: BenchChem.[5]

Sources

Preventing oxidation and degradation of medicarpin during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Medicarpin is a pterocarpan phytoalexin. While biologically potent, its chemical structure possesses specific vulnerabilities that often lead to experimental failure (e.g., loss of potency, precipitation, or spectral shifts).

The primary stability threat is not random decomposition, but a specific oxidative conversion to Medicagol (a coumestan) and hydrolytic ring opening. This guide moves beyond generic "store at -20°C" advice to explain the chemical causality of degradation and how to prevent it.

The Degradation Mechanism

The pterocarpan skeleton contains a susceptible C6a-C11a bond. Upon exposure to UV light or oxidants (often dissolved oxygen in solvents), this compound undergoes dehydrogenation to form Medicagol.

Why this matters:

  • Solubility Shift: Medicagol is significantly less soluble in aqueous buffers than this compound, leading to "unexplained" precipitation in cell media.

  • Fluorescence Interference: Coumestans are highly fluorescent, potentially interfering with fluorometric assays.

MedicarpinDegradation This compound This compound (Pterocarpan) Oxidation Oxidative Stress (Light/O2) This compound->Oxidation Hydrolysis Acidic Hydrolysis (H2O + H+) This compound->Hydrolysis Medicagol Medicagol (Coumestan) Oxidation->Medicagol Dehydrogenation (C6a-C11a double bond) RingOpen 2'-Hydroxyisoflavan (Inactive) Hydrolysis->RingOpen Furan Ring Cleavage

Figure 1: The dual degradation pathways of this compound. The primary storage risk is the oxidative conversion to Medicagol, driven by light and oxygen.

Storage & Handling Protocols

A. The "Golden Standard" for Solid State

This compound in solid form is relatively stable if kept dry.

  • Temperature: -20°C is sufficient for <2 years. -80°C is recommended for reference standards.

  • Container: Amber glass vials (critical to prevent UV-triggered dehydrogenation).

  • Desiccation: Store over silica gel. Moisture promotes the hydrolytic pathway shown in Fig 1.

B. Solubilization Strategy (The Critical Step)

Most degradation occurs after the user first opens the vial.

Table 1: Solvent Compatibility Matrix

SolventSolubilityStability RiskRecommendation
DMSO (Anhydrous) High (>20 mg/mL)Moderate. DMSO is hygroscopic. Absorbed water causes hydrolysis over time.Preferred. Use single-use aliquots.
Ethanol (100%) ModerateHigh. Evaporation changes concentration; dissolved O2 promotes oxidation.Use only for immediate acute applications.
Water/PBS NegligibleN/A. Precipitates immediately.Do not use for stock solutions.
C. Protocol: The "Inert Cushion" Reconstitution

Use this protocol to maximize the lifespan of your stock solution.

  • Equilibrate: Allow the product vial to reach room temperature before opening. (Prevents condensation on the hygroscopic solid).

  • Solvent Prep: Use high-grade anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Add DMSO to achieve a 10–50 mM stock concentration. Vortex briefly.

  • Aliquot: Immediately divide into small volumes (e.g., 20–50 µL) in amber microtubes. Avoid repeated freeze-thaw cycles.

  • The Inert Cushion (Optional but Recommended): Gently blow a stream of Argon or Nitrogen gas into the headspace of the tube before closing. This displaces oxygen, inhibiting the Medicagol conversion.

  • Storage: Store aliquots at -80°C.

Troubleshooting & FAQs

Q1: My this compound stock solution has turned from clear/pale yellow to a darker brown. Is it still usable?

Diagnosis: This indicates oxidation to Medicagol or formation of quinone-like polymerization products. Technical Insight: The "browning" is due to the formation of extended conjugated systems (coumestans). Action: Run a check via HPLC. If the primary peak area has shifted >5%, discard the stock. The oxidation products may have distinct biological activities (e.g., estrogenic activity differences between pterocarpans and coumestans) that will confound your data.

Q2: I observe a fine precipitate when adding the DMSO stock to my cell culture media.

Diagnosis: "Crash-out" precipitation. Cause: this compound is highly hydrophobic. Rapid addition to aqueous media creates local high concentrations that exceed solubility limits. The Fix:

  • Dilution Step: Dilute your DMSO stock 1:10 in intermediate media without serum first, vortex immediately, then add to the bulk media.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).

  • Check for Medicagol: If the stock is old, it may contain Medicagol, which is less water-soluble than this compound and precipitates faster.

Q3: Why do I see peak splitting in my LC-MS analysis?

Diagnosis: Chiral isomerization or degradation. Technical Insight: this compound has chiral centers at C-6a and C-11a. In protic solvents (like Methanol) or under acidic LC conditions, acid-catalyzed ring opening and re-closing can lead to racemization or diastereomer formation. Action:

  • Use Acetonitrile instead of Methanol for your mobile phase (aprotic).

  • Keep sample tray temperature at 4°C.

  • Analyze samples immediately after preparation.

Experimental Workflow: Stability Validation

If you are running long-term animal or cell studies, you must validate the stability of your specific preparation.

StabilityWorkflow cluster_check Quality Control Check (Day 0, 7, 30) Start Start: Reconstitute this compound Aliquot Create Single-Use Aliquots (Argon Purge) Start->Aliquot HPLC HPLC/UPLC Analysis (Detect Medicagol Impurity) Aliquot->HPLC Visual Visual Inspection (Precipitate/Color) Aliquot->Visual Decision Purity > 98%? HPLC->Decision Proceed Proceed with Bioassay Decision->Proceed Yes Discard Discard & Re-purchase Decision->Discard No

Figure 2: Recommended workflow for validating this compound stability prior to sensitive bioassays.

References

  • BenchChem. (2025).[1] Technical Support Center: Stabilizing Isothis compound for Long-Term Storage. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5281198, this compound. Retrieved from

  • G.E.R.P.A.C. (2025).[2] Guide to Stability and Storage Conditions. Retrieved from

  • MDPI. (2019). Metabolites of this compound and Their Distributions in Rats. Molecules. Retrieved from

  • Phytochemistry. (Various). Pterocarpan degradation and conversion to coumestans.

Sources

Medicarpin In Vivo Formulation & Administration: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with medicarpin. This guide is designed to provide you with field-proven insights and practical solutions for overcoming the most common challenge associated with this promising pterocarpan: its poor aqueous solubility for in vivo applications. As scientists, we understand that reproducible and biologically relevant results depend on robust and reliable experimental design, starting with the formulation of your test compound.

This resource is structured to address your challenges directly, moving from immediate troubleshooting to in-depth formulation strategies. Our goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your study's integrity and success.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues researchers encounter when preparing this compound for animal studies.

Question 1: I dissolved this compound in 100% DMSO, but it precipitated immediately when I added it to my aqueous vehicle (saline/PBS). What's happening?

Answer: This is a classic solubility problem known as "crashing out." this compound, like many hydrophobic compounds, is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[1] However, when this concentrated DMSO stock is diluted into a purely aqueous environment like saline or Phosphate-Buffered Saline (PBS), the solvent properties change dramatically. The water content becomes too high to maintain the this compound in solution, causing it to precipitate.

  • Causality: The core issue is the drastic polarity shift. DMSO is a polar aprotic solvent that can effectively solvate this compound. Water is a highly polar protic solvent. When mixed, the resulting vehicle is too polar for the lipophilic this compound molecule, leading to its aggregation and precipitation.

  • Immediate Solution: Avoid diluting a high-concentration DMSO stock directly into a large volume of a purely aqueous solution. Instead, you will need to employ a co-solvent system or a suspension agent to create a stable formulation.

Question 2: What is the maximum percentage of DMSO I can safely use in my vehicle for mice or rats?

Answer: While DMSO is an excellent solvent, it is not biologically inert and can cause inflammation, hemolysis, and other toxic effects at high concentrations. For most in vivo studies, it is critical to keep the final concentration of DMSO as low as possible.

  • General Guideline: A final concentration of 5-10% DMSO in the total injection volume is often considered a safe upper limit for intravenous (IV) and intraperitoneal (IP) routes, though some studies have used higher concentrations for short durations.[2] For oral gavage, slightly higher concentrations may be tolerated, but it is always best practice to minimize its use.

  • Self-Validating System: Always run a vehicle-only control group in your experiments. This is non-negotiable. This group will receive the exact same formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) without the this compound. This allows you to isolate the effects of your compound from any potential biological effects of the vehicle itself.

Question 3: My this compound formulation looks cloudy. Can I still use it for my experiment?

Answer: A cloudy or hazy appearance indicates that the compound is not fully dissolved and is likely present as a fine precipitate or suspension. The suitability of this formulation depends on your intended route of administration.

  • For Intravenous (IV) Injection: Absolutely not. Injecting a suspension or a solution with particulates intravenously can cause embolisms, leading to severe adverse events or death of the animal. IV solutions MUST be completely clear and free of any visible particles.[3]

  • For Oral Gavage (PO) or Intraperitoneal (IP) Injection: A homogenous, fine suspension can be acceptable for these routes, provided it is stable and does not rapidly settle. One published study successfully administered this compound to rats via oral gavage as a suspension in 0.5% carboxymethyl cellulose (CMC-Na).[4][5] The key is consistency; the suspension must be uniform to ensure each animal receives the correct dose. Vigorous vortexing immediately before dosing each animal is essential.

Question 4: I need to prepare a high-dose formulation, but I'm hitting the solubility limit of my co-solvent system. What are my options?

Answer: This is a common challenge when dose-escalation studies are required. When simple co-solvent systems are insufficient, you must move to more advanced formulation strategies.

  • Micronization & Nanosuspensions: Reducing the particle size of the this compound powder dramatically increases its surface area, which can improve the dissolution rate.[6] A nanosuspension consists of nanocrystals of the drug suspended in an aqueous medium, stabilized by surfactants or polymers. This approach is particularly suitable for developing IV formulations for poorly soluble drugs.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate this compound, forming an inclusion complex that has significantly improved aqueous solubility. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[1][8]

  • Solid Dispersions: This technique involves dispersing this compound in a solid polymeric matrix (like PVP or PEG) at the molecular level.[9] When this solid dispersion is administered, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles that have a higher dissolution rate.

Part 2: Formulation Strategies & Protocols

This section provides detailed methodologies for preparing this compound formulations suitable for various in vivo administration routes.

Strategy 1: Co-Solvent Systems (For IP and PO Administration)

This is the most common starting point for non-intravenous routes. The goal is to create a multi-component vehicle that maintains this compound solubility upon administration.

G

Recommended Vehicle Composition Table

ComponentFunctionExample Formulation (v/v)Suitability
DMSO Primary Solvent10%IP, PO
PEG300/PEG400 Co-solvent, increases solubility40%IP, PO
Tween-80 Surfactant, prevents precipitation5%IP, PO
Saline (0.9% NaCl) Aqueous Vehicle, ensures isotonicity45%IP, PO

Detailed Protocol: Co-Solvent Formulation (1 mL final volume)

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100 µL of 100% DMSO. Ensure it is fully dissolved. Sonication may be used to aid dissolution.

  • Add Co-Solvent: To the DMSO-medicarpin solution, add 400 µL of PEG300 or PEG400. Vortex thoroughly until the solution is homogenous.[10]

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing. The Tween-80 acts as a surfactant to help keep the lipophilic this compound dispersed when the aqueous phase is added.

  • Final Dilution: Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing. This gradual addition is crucial to prevent the this compound from crashing out.

  • Final Check: The final solution should be clear. If any cloudiness persists, brief sonication in a water bath may help. This formulation should be prepared fresh daily.

Strategy 2: Aqueous Suspension (For PO Administration)

This method is simpler and avoids organic solvents, which can be advantageous for long-term studies. It relies on a suspending agent to ensure uniform distribution of insoluble this compound particles.

G

Detailed Protocol: 0.5% CMC-Na Suspension

This protocol is based on a method used for oral administration of this compound in rats.[5]

  • Prepare Vehicle: Weigh 0.5 g of carboxymethyl cellulose sodium salt (CMC-Na). Slowly add it to 100 mL of sterile water while stirring continuously to avoid clumping. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating and stirring) to form a clear, viscous solution.

  • Add this compound: Weigh the required amount of this compound powder.

  • Create Suspension: Add the this compound powder to the desired volume of the 0.5% CMC-Na vehicle.

  • Homogenize: Vortex the mixture vigorously for several minutes until a uniform, milky suspension is formed. Ensure there are no visible clumps of powder.

  • Administration: Immediately before dosing each animal, vortex the suspension again to ensure homogeneity and prevent settling.

Strategy 3: Cyclodextrin Complexation (For IV, IP, or PO Administration)

This advanced technique creates a water-soluble inclusion complex, making it suitable for preparing clear solutions for intravenous injection.

G

Detailed Protocol: HP-β-Cyclodextrin Formulation (Freeze-Drying Method)

This protocol is adapted from general methods for flavonoid complexation.[11]

  • Molar Ratio Determination: First, determine the optimal molar ratio of this compound to HP-β-CD (often 1:1 or 1:2) through phase solubility studies.

  • Dissolution: Dissolve the determined molar equivalent of HP-β-CD in sterile water or saline with stirring.

  • This compound Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol or acetone.

  • Mixing: Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Incubation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: If an organic solvent was used, it can be removed via rotary evaporation.

  • Lyophilization: Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: This powder can be accurately weighed and readily dissolved in sterile saline or PBS to the desired concentration for administration. For IV use, the final solution must be filtered through a 0.22 µm sterile filter.

References

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents. (n.d.).
  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 763.
  • Rathod, S. S., & Deshpande, S. G. (2010). Design and evaluation of liposomal formulation of pilocarpine nitrate. Indian Journal of Pharmaceutical Sciences, 72(2), 155–160.
  • Shimada, N., et al. (2019). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 60(1), 186-194.
  • ResearchGate. (2019). Can anybody help me to dissolve a chemical? Retrieved from [Link]

  • Bhargavan, B., et al. (2021). A Comprehensive Review of this compound: A Phytoalexin with Therapeutic Potential. ACS Omega, 6(45), 30215–30229.
  • Wang, Y., et al. (2017).
  • Patel, V. R., & Agrawal, Y. K. (2020). Formulation aspects of intravenous nanosuspensions. International Journal of Pharmaceutics, 586, 119555.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Gatouillat, G., et al. (2015). This compound and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. Phytomedicine, 22(13), 1186-1194.
  • Rathod, S. S., & Deshpande, S. G. (2010). Design and Evaluation of Liposomal Formulation of Pilocarpine Nitrate. ResearchGate. Retrieved from [Link]

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(5), 1362-1373.
  • Fenyvesi, F., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
  • Sharma, M., & Sharma, R. (2017). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Asian Journal of Pharmaceutical Sciences, 12(3), 220-232.
  • Sultana, S., et al. (2023). Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation. Journal of Drug Delivery & Therapeutics, 13(12), 166-176.
  • Degen, G. H., et al. (2002). Estrogenic isoflavones in rodent diets. Toxicology Letters, 128(1-3), 145-157.
  • Li, S., et al. (2021). Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 9, 730628.
  • PharmPK Discussion List. (2010). Concentration of DMSO DMA in injectable solution. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Gatouillat, G., et al. (2015). This compound and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. PubMed. Retrieved from [Link]

  • Sahu, B. P., & Das, M. K. (2014). Preparation and in vitro/in vivo evaluation of felodipine nanosuspension. ResearchGate. Retrieved from [Link]

  • Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 219-226.
  • Badger, T. M., et al. (2014). Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk. The American Journal of Clinical Nutrition, 100(Suppl 1), 388S–395S.
  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or... - Google Patents. (n.d.).
  • Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 7(3), 291-318.
  • Gökçe, E. H., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1493.
  • Patel, M. R., et al. (2014). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Journal of Pharmacology & Toxicology, 9(1), 1-15.
  • Singh, R., et al. (2015). Enhancement of solubility and characterization of complex with β- cyclodextrin. International Journal of Current Trends in Science and Technology, 5(2), 101-106.
  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Bhargavan, B., et al. (2015).
  • Pishawikar, S. A., & More, H. N. (2024). COMPARATIVE STUDY OF SOLUBILITY AND DISSOLUTION ENHANCEMENT OF LACIDIPINE USINGSYNTHETIC AND NATURAL SURFACTANTS. Indo American Journal of Pharmaceutical Research, 14(08), 703-710.
  • ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 113-122.
  • Akbarzadeh, A., et al. (2013). Liposomal Formulations in Clinical Use: An Updated Review. Journal of Drug Targeting, 21(1), 1-18.
  • Jacob, S., & Nair, A. B. (2022). Formulation Parameters of Intravenous Nanosuspensions.
  • Al-Obaidi, H., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics, 615, 121503.
  • Both, C., et al. (2019). Effects of Soy in Laboratory Rodent Diets on the Basal, Affective, and Cognitive Behavior of C57BL/6 Mice. Nutrients, 11(11), 2636.
  • Tiwari, R., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 19(4), 1845-1855.
  • Nema, S., & Brendel, R. J. (2024).
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Barreca, D., et al. (2020). Almonds (Prunus Dulcis Mill. D. A. Webb): A Source of Nutrients and Health-Promoting Compounds. Nutrients, 12(3), 672.

Sources

Technical Support Center: Optimizing Elicitor Concentrations for Maximum Medicarpin Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of medicarpin production. This guide is designed for researchers, scientists, and drug development professionals working with plant cell cultures to enhance the yield of this compound, a phytoalexin with significant therapeutic potential. Here, we provide in-depth, experience-driven advice to navigate the complexities of elicitation and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production being optimized?

This compound is a pterocarpan phytoalexin, a class of isoflavonoids, primarily produced by plants in the Fabaceae family, such as Medicago truncatula, in response to stress.[1] It exhibits a range of valuable bioactive properties, including anti-tumor, anti-osteoporosis, and anti-bacterial effects. However, the natural concentration of this compound in plants is often low.[2] Optimizing its production through biotechnological approaches like plant cell culture and elicitation is crucial to meet the demands for research and potential pharmaceutical applications.[2][3]

Q2: What is an "elicitor" and how does it increase this compound yield?

Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response, leading to the enhanced biosynthesis of secondary metabolites like this compound.[4][5] These molecules mimic pathogen attacks or environmental stress, activating signaling pathways that upregulate the expression of genes involved in the this compound biosynthesis pathway.[6] Elicitors can be broadly categorized into two types:

  • Biotic elicitors: Derived from living organisms. Examples include polysaccharides like chitosan (from fungal cell walls) and yeast extract.[7][8][9]

  • Abiotic elicitors: Non-biological in origin. This category includes plant hormones like methyl jasmonate (MeJA) and salicylic acid (SA), as well as heavy metals such as copper sulfate and cadmium chloride.[7][10][11][12]

The interaction of elicitors with plant cell receptors can lead to the activation of phytohormone signaling (jasmonic acid and salicylic acid pathways) and the subsequent synthesis of this compound.[6]

Q3: What is the general biosynthetic pathway for this compound?

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-phenylalanine.[6][13] The pathway involves several key enzymatic reactions and intermediate compounds. A simplified overview is as follows:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA.

  • Flavonoid/Isoflavonoid Pathway: 4-coumaroyl-CoA enters the flavonoid biosynthesis pathway to form liquiritigenin.[1]

  • Pterocarpan Synthesis: A series of enzymatic conversions transforms liquiritigenin into the final this compound product.[1][2]

Elicitors typically upregulate the activity of key enzymes throughout this pathway, leading to a higher flux of precursors towards this compound synthesis.

Visualizing the this compound Biosynthesis Pathway

Medicarpin_Biosynthesis Phe L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway Liquiritigenin Liquiritigenin CoumaroylCoA->Liquiritigenin CHS, CHR, CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS Formononetin Formononetin Daidzein->Formononetin I4'OMT Hydroxyisoflavanone 2'-Hydroxyformononetin Formononetin->Hydroxyisoflavanone I2'H Vestitone Vestitone Hydroxyisoflavanone->Vestitone HID, IFR This compound This compound Vestitone->this compound VR, PTS

Caption: A simplified diagram of the this compound biosynthesis pathway.

Troubleshooting Guide: Optimizing Elicitor Concentrations

Problem 1: Low or No Increase in this compound Yield After Elicitation

Possible Causes & Solutions

  • Sub-optimal Elicitor Concentration: The concentration of the elicitor is a critical factor.[14] A concentration that is too low may not induce a significant defense response, while an excessively high concentration can lead to cytotoxicity and cell death, ultimately reducing the yield.[14]

    • Solution: Perform a dose-response experiment. Test a wide range of elicitor concentrations to identify the optimal level that maximizes this compound production without significantly impacting cell viability. It is recommended to start with concentrations reported in the literature for similar plant cell cultures and then narrow down the optimal range.

  • Incorrect Timing of Elicitation: The growth phase of the cell culture at the time of elicitation can significantly influence the outcome.

    • Solution: Typically, elicitors are most effective when added during the mid-to-late exponential growth phase, when the cell culture has sufficient biomass and metabolic activity to produce secondary metabolites.

  • Inappropriate Elicitor for the Plant System: Different plant species and even different cell lines can respond differently to the same elicitor.

    • Solution: If one elicitor is not effective, consider testing other types. For example, if an abiotic elicitor like methyl jasmonate fails to produce the desired response, a biotic elicitor like chitosan or yeast extract might be more effective.[15][16]

  • Insufficient Elicitation Duration: The production of secondary metabolites is a time-dependent process.

    • Solution: Conduct a time-course experiment. After adding the optimal concentration of the elicitor, harvest cell samples at various time points (e.g., 24, 48, 72, 96 hours) to determine the peak of this compound accumulation.

Problem 2: High Cell Death or Browning of Culture After Elicitation

Possible Causes & Solutions

  • Elicitor Toxicity: As mentioned, high concentrations of elicitors can be toxic to plant cells.[14] This is often observed with heavy metals and some chemical elicitors.

    • Solution: Reduce the elicitor concentration. Also, perform a cell viability assay (e.g., using Evans blue or TTC staining) in parallel with your dose-response experiment to quantify the extent of cell death at each concentration.

  • Oxidative Stress: The defense response triggered by elicitors often involves the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death if not properly managed.

    • Solution: While this is part of the elicitation mechanism, mitigating excessive stress can be beneficial. Ensure the basal culture medium has adequate nutrients and consider the co-application of antioxidants, although this should be approached with caution as it may interfere with the signaling cascade.

Problem 3: Inconsistent this compound Yields Between Experiments

Possible Causes & Solutions

  • Variability in Cell Culture: Inconsistent initial cell density, age of the subculture, or slight variations in media composition can lead to variable responses to elicitation.

    • Solution: Standardize your cell culture protocol. Ensure that the inoculum size, age of the culture used for subculturing, and all media components are consistent across all experiments.

  • Inaccurate Elicitor Preparation: Errors in the preparation of stock solutions can lead to significant variations in the final concentration.

    • Solution: Prepare fresh elicitor stock solutions for each experiment or store them appropriately in aliquots to avoid degradation. Always double-check calculations and measurements.

Experimental Protocols

Protocol 1: Elicitor Dose-Response Optimization

This protocol provides a framework for determining the optimal concentration of an elicitor for maximizing this compound production.

Materials:

  • Established plant cell suspension culture (e.g., Medicago truncatula) in the exponential growth phase.

  • Selected elicitor (e.g., Methyl Jasmonate, Chitosan, Salicylic Acid).

  • Sterile flasks for cell culture.

  • Shaking incubator.

  • Materials for cell viability assay (e.g., Evans blue stain).

  • Equipment for this compound extraction and quantification (e.g., HPLC).[17]

Procedure:

  • Prepare Elicitor Stock Solutions: Prepare a sterile, concentrated stock solution of the chosen elicitor. For example, dissolve methyl jasmonate in a small amount of ethanol and then dilute with sterile water.

  • Standardize Cell Culture: Inoculate several flasks with the same initial density of cells from a healthy, actively growing culture.

  • Elicitation: Once the cultures reach the mid-exponential growth phase, add the elicitor to each flask to achieve a range of final concentrations. Include a control flask with no elicitor. (See table below for suggested ranges).

  • Incubation: Return the flasks to the shaking incubator under standard growth conditions.

  • Harvesting: After a predetermined elicitation period (e.g., 48 or 72 hours), harvest the cells from each flask.

  • Analysis:

    • Cell Viability: Perform a cell viability assay on a small aliquot of cells from each treatment.

    • This compound Extraction: Extract this compound from the remaining cells using an appropriate solvent (e.g., methanol or ethyl acetate).

    • Quantification: Analyze the extracts using a validated analytical method like HPLC to determine the concentration of this compound.[18][19][20]

  • Data Interpretation: Plot this compound yield and cell viability against the elicitor concentration to identify the optimal concentration that provides the highest yield with minimal cell death.

Table 1: Suggested Elicitor Concentration Ranges for Initial Screening

ElicitorSuggested Concentration RangeNotes
Methyl Jasmonate (MeJA)10 - 200 µMMeJA is a widely used and effective elicitor for isoflavonoid biosynthesis.[21][22][23]
Salicylic Acid (SA)50 - 500 µMSA is another key signaling molecule in plant defense responses.[21][24]
Chitosan10 - 200 mg/LChitosan is a biotic elicitor that can induce phytoalexin production.[15][25][26][27]
Yeast Extract1 - 10 g/LA complex biotic elicitor that can be very effective.[16]
Copper Sulfate (CuSO₄)5 - 100 µMAn example of a heavy metal abiotic elicitor.[11]

Note: These are starting ranges and may need to be adjusted based on the specific plant cell line and culture conditions.

Protocol 2: Time-Course Analysis of this compound Production

Procedure:

  • Prepare Cultures: Set up multiple identical cell culture flasks.

  • Elicit: Add the predetermined optimal concentration of the elicitor to all flasks simultaneously.

  • Harvest at Intervals: Harvest one flask at different time points (e.g., 0, 12, 24, 48, 72, 96 hours) after elicitation.

  • Analyze: Extract and quantify the this compound content for each time point.

  • Plot Data: Plot the this compound yield against time to determine the optimal duration for elicitation.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Concentration Is Elicitor Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Timing Is Elicitation Timing Correct? Check_Concentration->Check_Timing Yes Dose_Response->Check_Timing Time_Course Perform Time-Course Experiment Check_Timing->Time_Course No Check_Elicitor_Type Is the Elicitor Type Appropriate? Check_Timing->Check_Elicitor_Type Yes Time_Course->Check_Elicitor_Type Test_Other_Elicitors Test Alternative Elicitors (Biotic/Abiotic) Check_Elicitor_Type->Test_Other_Elicitors No Check_Viability Is Cell Viability Low? Check_Elicitor_Type->Check_Viability Yes Test_Other_Elicitors->Check_Viability Reduce_Concentration Reduce Elicitor Concentration Check_Viability->Reduce_Concentration Yes Success Success: Optimized this compound Yield Check_Viability->Success No Reduce_Concentration->Success

Caption: A workflow for troubleshooting low this compound yield after elicitation.

References

  • Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (n.d.). Frontiers. Retrieved February 4, 2026, from [Link]

  • Sharma, A., et al. (2022). Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.). Molecules, 27(18), 5928. [Link]

  • Al-Khayri, J. M., et al. (2020). Elicitor-Induced Production of Biomass and Pharmaceutical Phenolic Compounds in Cell Suspension Culture of Date Palm (Phoenix dactylifera L.). Molecules, 25(20), 4706. [Link]

  • Biosynthesis of this compound in engineered yeast. (2026). EurekAlert!. Retrieved February 4, 2026, from [Link]

  • Gupta, V., et al. (2022). This compound confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway. Molecular Plant Pathology, 23(7), 966-983. [Link]

  • Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (2025). Frontiers. Retrieved February 4, 2026, from [Link]

  • Wang, Y., et al. (2022). Effects of Compound Elicitors on the Biosynthesis of Triterpenoids and Activity of Defense Enzymes from Inonotus hispidus (Basidiomycetes). International Journal of Medicinal Mushrooms, 24(4), 49-60. [Link]

  • ELICITOR | Secondary Metabolite Production in Plants |Induction of plant defense system. (2024). YouTube. Retrieved February 4, 2026, from [Link]

  • Ahmad, N., et al. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. Journal of Genetic Engineering and Biotechnology, 21(1), 30. [Link]

  • Dastmalchi, M., et al. (2020). Enhancement of Macarpine Production in Eschscholzia Californica Suspension Cultures under Salicylic Acid Elicitation and Precursor Supplementation. Plants, 9(3), 368. [Link]

  • Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (2025). Frontiers in Plant Science, 14. [Link]

  • Gutierrez, C., et al. (2012). Methyl-Jasmonate Functions as a Molecular Switch Promoting Cross-Talk between Pathways for the Biosynthesis of Isoprenoid Backbones Used to Modify Proteins in Plants. PLoS ONE, 7(10), e47127. [Link]

  • Role of Chitosan as a Natural Elicitor in Inducing Systemic Resistance against Plant Pathogens. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Naoumkina, M. A., et al. (2007). Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula. Proceedings of the National Academy of Sciences, 104(46), 17909-17915. [Link]

  • Methyl Jasmonate Elicitation Enhances the Biosynthesis of Coumarin Derivatives in Phlojodicarpus sibiricus. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Liu, X., et al. (2021). Heterologous biosynthesis of this compound using engineered Saccharomyces cerevisiae. Synthetic and Systems Biotechnology, 6(4), 364-371. [Link]

  • Impact of Elicitation on Plant Antioxidants Production in Taxus Cell Cultures. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. (n.d.). Hindawi. Retrieved February 4, 2026, from [Link]

  • A Comprehensive Review of this compound: A Phytoalexin with Therapeutic Potential. (n.d.). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Chitosan: An elicitor and antimicrobial Bio-resource in plant protection. (n.d.). CABI Digital Library. Retrieved February 4, 2026, from [Link]

  • Elicitors and Secondary Metabolite Production: Review on Mechanisms, Applications, and Perspectives. (n.d.). International Journal of Horticultural Science and Technology. Retrieved February 4, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. (2024). World Journal of Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • Different Mechanisms for Phytoalexin Induction by Pathogen and Wound Signals in Medicago Truncatula. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Effect of elicitors on plant cell suspension culture for the enhancement of secondary metabolite production. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Gupta, V., et al. (2022). This compound confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway. Molecular Plant Pathology, 23(7), 966-983. [Link]

  • Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Germination, growth and nodulation of Medicago truncatula. (n.d.). Long Lab. Retrieved February 4, 2026, from [Link]

  • Elicitation, A Mechanistic Approach to Change the Metabolic Pathway of Plants to Produce Pharmacological Important Compounds in In-vitro Cell Cultures. (2021). Iris Publishers. Retrieved February 4, 2026, from [Link]

  • Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia. (2024). MDPI. Retrieved February 4, 2026, from [Link]

  • Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Medicago truncatula ABCG10 is a transporter of 4-coumarate and liquiritigenin in the this compound biosynthetic pathway. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Analytical Method Validation for Biopharmaceuticals. (2012). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Scheme of the phenylpropanoid biosynthetic pathway in Medicago... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Chitosan induces phytoalexin synthesis, chitinase and β-1,3-glucanase activities, and resistance of grapevine to fungal pathogens. (2017). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting reproducibility in medicarpin osteogenesis assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Crisis in Phytochemical Osteogenesis

Medicarpin (Med), a pterocarpan found in Medicago sativa and other legumes, is a potent osteogenic agent. Unlike non-specific supplements, this compound acts via a defined mechanism—primarily as a selective Estrogen Receptor Beta (ERβ) agonist . This triggers the p38 MAPK and Wnt/β-catenin signaling cascades, culminating in the expression of osteogenic master regulators like Runx2.

However, reproducibility in these assays is notoriously difficult. Variations in compound solubility, donor cell variability (BMSC vs. MC3T3-E1), and the instability of osteogenic co-factors often lead to "false negatives" or high background noise.

This guide moves beyond basic protocols to address the causality of failure. It is designed to help you validate your system and rescue failed experiments.

Module 1: Pre-Assay Quality Control (The Compound)

The Issue: "My treatment groups show high variability or toxicity, even at published effective doses."

Root Cause: this compound is lipophilic. Improper solubilization leads to micro-precipitation (lower effective dose) or solvent toxicity (DMSO artifacts).

Solubility & Vehicle Management

This compound must be dissolved in DMSO. However, osteoblasts are sensitive to DMSO, which can induce apoptosis or non-specific differentiation at concentrations >0.5%.

ParameterSpecificationCritical Troubleshooting Note
Stock Solvent 100% DMSOEnsure DMSO is anhydrous. Water absorption causes Med precipitation.
Stock Conc. 10–50 mMStore aliquots at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
Working Conc. 0.1 µM – 10 µMDo not exceed 50 µM ; cytotoxicity spikes significantly above this threshold.
Final DMSO % ≤ 0.1% Mandatory. If your 10 µM well has 0.1% DMSO, your 0 µM control must also have 0.1% DMSO.
The "Hidden" Variable: Ascorbic Acid

This compound synergizes with osteogenic induction media (OIM). It rarely induces robust mineralization in basal media alone.

  • Failure Point: Ascorbic Acid (Vitamin C) oxidizes rapidly (turning media yellow/brown).

  • Fix: Add Ascorbic Acid fresh at every media change. Do not store complete OIM for >1 week.

Module 2: The Biological System (Mechanism & Pathway)[1][2]

To troubleshoot effectively, you must understand the signaling architecture. If this compound fails to induce phenotype, you must verify if the pathway is blocked or if the receptor (ERβ) is absent in your cell model.

Signaling Pathway Visualization

The following diagram illustrates the validated mechanism of action. Use this to select appropriate inhibitors for specificity checks.

MedicarpinPathway cluster_inhibitors Validation Inhibitors This compound This compound ER_Beta Estrogen Receptor β (ERβ) This compound->ER_Beta Agonist Binding p38 p38 MAPK Phosphorylation ER_Beta->p38 Activation Wnt Wnt/β-Catenin Signaling ER_Beta->Wnt Activation Runx2 Runx2 / Osterix (Transcription Factors) p38->Runx2 Wnt->Runx2 ALP ALP Activity (Early Marker) Runx2->ALP Days 7-10 Min Ca2+ Mineralization (Late Marker) Runx2->Min Days 14-21 ICI ICI 182,780 (ER Antagonist) SB SB203580 (p38 Inhibitor)

Figure 1: this compound activates osteogenesis via ERβ-dependent upregulation of p38 MAPK and Wnt/β-catenin pathways, leading to Runx2 transcription.

Module 3: Validated Experimental Workflow

The Issue: "I see ALP activity, but no calcium nodules (Alizarin Red) at Day 21."

Root Cause: Temporal disconnect. ALP peaks early and declines as mineralization begins. If you assay ALP too late, you miss it. If you assay Mineralization too early, it hasn't formed.

Step-by-Step Protocol (MC3T3-E1 / BMSC)
  • Seeding (Day 0):

    • Seed cells at high density (e.g.,

      
       cells/cm²).
      
    • Why: Osteogenesis requires cell-cell contact (confluence) to initiate.

  • Expansion (Day 1-2):

    • Allow cells to reach 100% confluence in basal growth media (α-MEM + 10% FBS).

    • Do not start treatment until confluence is reached.

  • Induction & Treatment (Day 3+):

    • Switch to Osteogenic Induction Media (OIM):

      • Basal Media + 10% FBS

      • 
        -Glycerophosphate (10 mM) — Phosphate source for mineral.
        
      • Ascorbic Acid (50 µg/mL) — Collagen synthesis cofactor.

      • This compound (0.1 – 10 µM)

    • Control: OIM + Vehicle (DMSO).

  • Maintenance:

    • Change media every 2-3 days. Handle cells gently to avoid detaching the mineralizing sheet.

  • Readouts:

    • Day 7-10: ALP Staining/Activity Assay.

    • Day 14-21: Alizarin Red S (ARS) Staining.

Workflow Visualization

Workflow Step1 Day 0: Seed Cells Step2 Day 2: 100% Confluence Step1->Step2 Step3 Day 3: Start Induction (OIM + this compound) Step2->Step3 Step4 Day 7-10: ALP Assay (Peak Activity) Step3->Step4 Step5 Day 14-21: Alizarin Red S (Mineralization) Step4->Step5

Figure 2: Temporal timeline for this compound osteogenesis assays. Note the distinct windows for ALP and Mineralization analysis.

Module 4: Troubleshooting Guide (FAQs)

Q1: Why does the cell monolayer peel off during Alizarin Red S (ARS) staining?

Diagnosis: This is the most common failure mode in late-stage osteogenesis. Differentiated osteoblasts produce heavy collagen/mineral matrices that contract. Solutions:

  • Fixation: Use 4% Paraformaldehyde (PFA) for 15-20 mins.[1] Do not use ethanol alone, as it dehydrates the matrix too rapidly.

  • Washing: Wash with PBS very gently. Do not pipette directly onto the cell layer.

  • pH Control: ARS is pH-sensitive. Ensure the stain solution is pH 4.1 – 4.3 .[1] If too acidic, it eats the monolayer; if too basic, it precipitates non-specifically.

  • Matrix Stabilization: If peeling persists, coat plates with Collagen Type I or Gelatin prior to seeding.

Q2: My ALP levels are high, but I see no mineralization. Why?

Diagnosis: Arrested differentiation or lack of phosphate substrate.

  • Check

    
    -Glycerophosphate:  Ensure you are using 10 mM 
    
    
    
    -GP. Without this phosphate source, the enzyme (ALP) has nothing to cleave to create the calcium-phosphate precipitate.
  • Check this compound Dose: High doses (>20 µM) might induce apoptosis in mature osteoblasts despite early ALP upregulation.

Q3: How do I prove the effect is specific to this compound and not just the media?

Diagnosis: Need for mechanistic validation. Protocol: Run a "Rescue Experiment."

  • Group A: OIM + DMSO (Control)

  • Group B: OIM + this compound (1 µM)

  • Group C: OIM + this compound (1 µM) + ICI 182,780 (ER antagonist, 100 nM)

  • Group D: OIM + this compound (1 µM) + SB203580 (p38 inhibitor, 10 µM)

  • Expected Result: Groups C and D should show significantly reduced mineralization compared to Group B, confirming the ERβ/p38 mechanism.

Q4: Can I use MC3T3-E1 cells indefinitely?

Diagnosis: Phenotypic drift. Solution: No. MC3T3-E1 cells lose osteogenic potential after high passage numbers. Use cells between Passage 5 and 15 . Discard cells that appear fibroblast-like (spindle-shaped) rather than cuboidal.

References

  • Suh, K. S., et al. (2012). this compound, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: Evidence for estrogen receptor β-mediated osteogenic action of this compound.[2] Biochemical Pharmacology.

  • Gao, B., et al. (2015). this compound, a natural pterocarpan, heals cortical bone defect by activation of Notch and Wnt canonical signaling pathways. PLOS ONE.

  • Dixit, P., et al. (2015). this compound, a natural pterocarpan, heals cortical bone defect by activation of Notch and Wnt canonical signaling pathways. PLOS ONE. (Detailed mechanistic breakdown of Wnt/Beta-catenin).

  • Gregory, C. A., et al. (2004). Alizarin Red S staining and quantification of osteogenic differentiation. Bio-protocol. (Standard protocol for ARS troubleshooting).

  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.[3] (DMSO handling guidelines).

Sources

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Medicarpin Detection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of medicarpin. As researchers, scientists, and drug development professionals, you understand that accurate and sensitive quantification of bioactive compounds like this compound is paramount for meaningful results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges encountered when aiming for high-sensitivity detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Our approach moves beyond simple step-by-step instructions. We delve into the causality behind experimental choices, providing you with the foundational knowledge to not only solve immediate problems but also to proactively optimize your workflow.

Section 1: Foundational Concepts & FAQs

This section covers the fundamental principles and common questions that form the basis of a robust this compound assay.

Q1: Why is LC-MS/MS the preferred method for sensitive this compound analysis over HPLC-UV?

Answer: The choice between LC-MS/MS and HPLC-UV hinges on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for quality control of plant extracts or samples with high concentrations of this compound, LC-MS/MS offers vastly superior sensitivity and selectivity.[1]

  • Sensitivity: LC-MS/MS can achieve a limit of quantification (LOQ) in the low ng/mL range (e.g., 1 ng/mL in rat plasma), which is essential for bioanalytical applications like pharmacokinetic studies where analyte concentrations are often very low.[1][2]

  • Selectivity: Tandem mass spectrometry (MS/MS) uses a technique called Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented into characteristic product ions. This process is highly specific and filters out noise from co-eluting matrix components, leading to a much better signal-to-noise ratio.[3]

For these reasons, LC-MS/MS is the gold standard for quantifying this compound in complex biological matrices.[4]

Q2: What is the expected mass and fragmentation pattern for this compound in ESI-MS/MS?

Answer: Understanding the mass and fragmentation of this compound is critical for setting up the mass spectrometer. This compound (Chemical Formula: C₁₆H₁₄O₄) has a theoretical mass that allows for its detection in either positive or negative ionization mode. However, analysis is commonly performed in negative electrospray ionization (ESI) mode.

In ESI negative mode, this compound will deprotonate to form the precursor ion [M-H]⁻ at m/z 269.08 .[5] When this ion is subjected to collision-induced dissociation (CID), it produces a characteristic fragmentation pattern. Key product ions for setting up your MRM transitions include:

  • m/z 254.05 : Resulting from the loss of a methyl radical ([M-H-CH₃]⁻).[5]

  • m/z 133.03 : A fragment corresponding to a portion of the A-ring.[5][6]

The transition of m/z 269.08 → 254.05 is often used for quantification due to its specificity and intensity.

Q3: What are "matrix effects," and how do they impact sensitivity?

Answer: Matrix effects are one of the most significant challenges in LC-MS/MS analysis, especially with ESI.[7] They occur when co-eluting molecules from the sample matrix (everything except the analyte) interfere with the ionization of the target analyte—in this case, this compound.[8][9] This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte concentration and lower sensitivity.[7]

  • Ion Enhancement: Less common, but some matrix components can actually increase the ionization efficiency of the analyte, leading to an overestimation.[7]

Matrix effects are problematic because they can compromise the accuracy, precision, and sensitivity of an assay.[8] Their impact can vary from sample to sample, making robust sample preparation and the use of appropriate internal standards essential.[10]

Section 2: The Analytical Workflow: A Step-by-Step Optimization Guide

A successful high-sensitivity assay is built on a chain of well-optimized steps. This section provides a logical workflow from sample preparation to data acquisition.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extract Extraction (LLE, SPE, etc.) Sample->Extract Cleanup Cleanup & Concentration (Evaporation, Reconstitution) Extract->Cleanup LC Chromatographic Separation (LC Optimization) Cleanup->LC MS Detection (MS Optimization) LC->MS Quant Quantification MS->Quant

Caption: General workflow for (+)-Medicarpin quantification.[1]

Step 1: Sample Preparation

The primary goal of sample preparation is to isolate this compound from the complex sample matrix and concentrate it to a level suitable for detection.[11]

Q4: I'm working with plasma/serum. What's a good starting point for sample extraction?

Answer: For plasma, liquid-liquid extraction (LLE) is a proven and effective method for this compound. It separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous sample and an organic solvent). A validated method uses diethyl ether as the extraction solvent.[2]

  • Aliquoting: Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard (if used) and briefly vortex. An appropriate IS would be a structurally similar molecule not present in the sample, such as an isotopically labeled this compound.

  • Extraction: Add 1 mL of diethyl ether to the tube.

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough mixing and partitioning of this compound into the organic layer.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. This will cleanly separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.

  • Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C. Causality: This step removes the extraction solvent and concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:10mM Ammonium Acetate). Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and prevents peak distortion.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Q5: My sample is a plant extract. What are the key considerations?

Answer: Plant extracts are often more complex than plasma and can contain high concentrations of phenolic compounds and pigments that cause significant matrix effects.[12]

  • Initial Extraction: A general-purpose extraction with a solvent like methanol or ethanol is a good starting point. Sonication can improve extraction efficiency.[13]

  • Cleanup is Crucial: A simple "dilute-and-shoot" approach is rarely sufficient. A Solid Phase Extraction (SPE) cleanup step is highly recommended. Choose an SPE cartridge (e.g., C18 for reversed-phase retention) that retains this compound while allowing more polar or non-polar interferences to be washed away.

  • Fingerprinting: It's advisable to run an initial full scan analysis to get a "fingerprint" of your extract. This helps in identifying major interfering compounds that may co-elute with this compound.[12]

Step 2: Liquid Chromatography (LC)

Good chromatography is essential. It separates this compound from matrix components that were not removed during sample prep, reducing ion suppression at the MS source.

Q6: How do I choose the right LC column and mobile phase for this compound?

Answer: this compound is a moderately non-polar molecule, making it well-suited for reversed-phase chromatography.

ParameterRecommended SettingRationale
LC Column C18 (RP-18), e.g., 4.6 x 50 mm, 5.0 µmProvides good hydrophobic retention for this compound. Shorter columns with smaller particle sizes can improve throughput and peak shape.[2]
Mobile Phase A: 10mM Ammonium Acetate (pH 4.0)B: MethanolAmmonium acetate is a volatile buffer compatible with MS. The acidic pH helps to ensure consistent protonation state of analytes and improve peak shape. Methanol is a common organic solvent for reversed-phase LC.[2]
Elution Mode Isocratic (e.g., 80% B) or GradientAn isocratic method is simpler and can be very robust if the sample is clean. A gradient elution may be necessary for complex matrices (like plant extracts) to separate this compound from late-eluting interferences.[2]
Flow Rate ~0.5 - 1.0 mL/minDependent on column dimensions. Should be optimized to provide good peak shape and separation.
Column Temp ~30-40 °CElevated temperatures can reduce mobile phase viscosity and improve peak efficiency.

Q7: My peak shape is poor (e.g., fronting, tailing, or broad). What should I check?

Answer: Poor peak shape directly impacts sensitivity by reducing the peak height.

  • Reconstitution Solvent: Ensure your sample is reconstituted in a solvent that is "weaker" than or identical to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Column Overload: If the peak is fronting, you may be injecting too much sample. Try diluting the sample.

  • Secondary Interactions: Peak tailing can indicate interactions between this compound and active sites on the column packing. Ensure the mobile phase pH is appropriate.

  • Column Health: A broad peak could indicate a void in the column or that the column is nearing the end of its life.

Step 3: Mass Spectrometer (MS) Optimization

This is where the highest sensitivity gains are often realized. The goal is to efficiently generate, transmit, and detect the specific ions for this compound.

Q8: How do I optimize the MS parameters for maximum this compound signal?

Answer: Instrument parameters must be optimized for the specific analyte. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.

  • Prepare Standard Solution: Make a ~500 ng/mL solution of this compound in your initial mobile phase.

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the MS source at a low flow rate (e.g., 10 µL/min).

  • Optimize Source Conditions: While infusing, adjust the source parameters to maximize the signal for the [M-H]⁻ precursor ion (m/z 269.08). These include:

    • Ion Source Gas (Nebulizer, Auxiliary Gas) pressures.[14]

    • Source Temperature.[14]

    • IonSpray Voltage.

    • Rationale: These parameters control the efficiency of droplet formation, desolvation, and ion generation in the ESI source.

  • Optimize Compound Parameters (MS1): Focus on the precursor ion (m/z 269.08) and adjust the Declustering Potential (DP) . Ramp the voltage and find the value that gives the highest, most stable signal without causing in-source fragmentation.

  • Identify and Select Product Ions (MS2): Perform a "Product Ion Scan" on the precursor m/z 269.08. This will fragment the ion and show you all possible product ions. Select the most intense and specific ones for your MRM method (e.g., m/z 254.05 and 133.03).[5]

  • Optimize Fragmentation and Detection (MS2): For each MRM transition (e.g., 269.08 → 254.05), optimize the following:

    • Collision Energy (CE): Ramp the collision energy to find the value that produces the maximum intensity for the product ion.[15]

    • Collision Cell Exit Potential (CXP): Fine-tune this parameter to efficiently transmit the product ion out of the collision cell.

  • Finalize Method: Save the optimized source and compound parameters into your LC-MS/MS acquisition method.

Section 3: Troubleshooting Common Sensitivity Issues

Even with an optimized method, problems can arise. This section provides a logical framework for troubleshooting.

Q9: My signal-to-noise ratio (S/N) is low or has suddenly dropped. What's the cause?

Answer: A drop in S/N can be caused by an increase in noise or a decrease in signal.[16] A systematic check is the best approach.

Start Low Sensitivity Observed CheckSample Is the sample concentration correct? Is the sample degraded? Start->CheckSample CheckLC LC System Check: Pressure stable? Peak shape/retention time OK? CheckSample->CheckLC Sample OK CheckMS MS System Check: Run tune/calibration. Passed? CheckLC->CheckMS LC OK CheckSource Clean the MS Source: Capillary, Orifice, etc. CheckMS->CheckSource Tune Fails CheckMobilePhase Mobile Phase Issue? Freshly prepared? No degraded additives (formic acid)? CheckMS->CheckMobilePhase Tune OK

Caption: Troubleshooting logic for low MS sensitivity.

  • Check the Basics: Is the sample concentration correct? An error in dilution can lead to a weak signal.[17] Ensure your stock solutions have not degraded.

  • Examine the Chromatography: Look at your chromatogram. Has the retention time shifted? Is the peak shape poor? This could point to an LC issue (e.g., pump malfunction, column dying).[18]

  • Verify MS Performance: Run the instrument's tuning and calibration routine.[17] If it fails or shows low sensitivity for the tuning solution, the problem lies with the mass spectrometer itself (e.g., dirty ion source, detector issue).

  • Suspect the Mobile Phase: Additives like formic acid can degrade, especially in methanol, causing ion suppression.[19] Always use freshly prepared mobile phases from high-purity reagents and glass containers.[19]

  • Clean the Ion Source: The MS source is prone to contamination from sample matrix and mobile phase salts. A dirty source is a very common cause of sensitivity loss. Follow the manufacturer's protocol for cleaning the ion transfer capillary and orifice plate.[20]

Q10: I suspect ion suppression from my matrix. How can I confirm and mitigate it?

Answer: Confirming ion suppression requires a specific experiment.

  • Post-Column Infusion Test: Continuously infuse a standard solution of this compound into the flow path after the LC column. Then, inject a blank, extracted matrix sample. If you see a dip in the constant this compound signal at the retention time where your analyte would normally elute, you have confirmed ion suppression from co-eluting matrix components.

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering matrix components.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switching from LLE to a specific SPE protocol) to remove the interfering compounds before injection.

  • Dilute the Sample: A simple dilution can sometimes reduce the concentration of matrix components to a level where they no longer cause significant suppression.[17]

  • Use an Isotopic Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled this compound). The SIL-IS is chemically identical to this compound and will experience the exact same ion suppression, allowing for an accurate ratio-based quantification.

Section 4: Advanced Strategies

Q11: Are there other ways to boost sensitivity, like chemical derivatization?

Answer: Yes, for some molecules, chemical derivatization can significantly improve performance. Derivatization is the process of chemically modifying the analyte to create a new compound with more favorable properties.[21] For this compound, which ionizes reasonably well, this is an advanced and less common approach. However, if extreme sensitivity is required, one could explore derivatization to:

  • Improve Ionization Efficiency: Add a functional group that is more easily ionized (e.g., a permanently charged quaternary amine for positive mode).[21]

  • Improve Chromatographic Retention: Modify the polarity to move the analyte away from interfering peaks.

This strategy requires significant method development but can be powerful for challenging applications.[21]

References
  • The MS spectra and the proposed fragmentation pathways of this compound in ESI− mode. ResearchGate. Available from: [Link]

  • Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. University of Wuppertal Institutional Repository. Available from: [Link]

  • Chemical derivatization strategy for mass spectrometry-based lipidomics. PubMed. Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available from: [Link]

  • LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, this compound, and its application to preliminary pharmacokinetic studies in rats. PubMed. Available from: [Link]

  • Quantitative Mass Spectrometry Imaging of Biological Systems. PubMed Central. Available from: [Link]

  • Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. Available from: [Link]

  • Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. Agilent Technologies. Available from: [Link]

  • Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. PubMed Central. Available from: [Link]

  • Preparation of Botanical Samples for Biomedical Research. PubMed Central. Available from: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]

  • Mass spectrometric studies of the pterocarpan skeleton. ResearchGate. Available from: [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. National Institutes of Health. Available from: [Link]

  • Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. Available from: [Link]

  • Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. PubMed Central. Available from: [Link]

  • Metabolites of this compound and Their Distributions in Rats. MDPI. Available from: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Chromatography Online. Available from: [Link]

  • Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. National Institutes of Health. Available from: [Link]

  • Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis. MDPI. Available from: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. Available from: [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. MDPI. Available from: [Link]

  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Available from: [Link]

  • Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. Available from: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health. Available from: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available from: [Link]

  • Troubleshooting Tool For Low Sensitivity. Scribd. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • What Factors Affect the Sensitivity of a Mass Spectrometer. MtoZ Biolabs. Available from: [Link]

  • Preparation of Samples of Plant Material for Chromatographic Analysis. ResearchGate. Available from: [Link]

  • Advances in Metabolic Profiling of Biological Samples. MDPI. Available from: [Link]

  • Ionization Mass Spectrometry Analytes based on - Molecular Fingerprints and Cumulative Neutral. ChemRxiv. Available from: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]

  • Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. Available from: [Link]

  • Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. MDPI. Available from: [Link]

  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. eScholarship, University of California. Available from: [Link]

  • Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Available from: [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available from: [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available from: [Link]

Sources

Validation & Comparative

Validation of a High-Throughput HPLC-UV Method for Medicarpin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Optimized HPLC-UV

Medicarpin (3-hydroxy-9-methoxypterocarpan) is a pivotal phytoalexin and osteogenic agent found in Medicago sativa (Alfalfa) and Cicer arietinum (Chickpea).[1][2][3] While LC-MS/MS offers high sensitivity, it suffers from matrix-induced ion suppression and high operational costs, making it less ideal for routine quality control (QC) in manufacturing environments.

This guide validates a Rapid Resolution HPLC-UV method using Core-Shell Technology ("The Product") as a superior alternative to traditional porous C18 methods and a cost-effective alternative to LC-MS. We adhere strictly to ICH Q2(R2) guidelines to demonstrate that this optimized method balances sensitivity, speed, and robustness.

Method Development & Causality: Why This Protocol?

The Core-Shell Advantage (The "Product")

Traditional HPLC uses fully porous silica particles (5 µm). Our optimized method utilizes 2.6 µm Core-Shell particles .

  • Causality: The solid core reduces the diffusion path length (

    
     term in the Van Deemter equation), minimizing peak broadening. This allows for higher flow rates without sacrificing resolution, reducing run times by ~50% compared to traditional methods.
    
Mobile Phase Selection
  • Solvents: Acetonitrile (ACN) / 0.1% Formic Acid in Water.

  • Causality: this compound is a phenolic compound. The addition of formic acid lowers the pH (~2.7), suppressing the ionization of the phenolic hydroxyl group. This ensures the analyte remains in a neutral state, preventing peak tailing caused by interaction with residual silanols on the stationary phase.

Detection Wavelength[4][5]
  • Selection: 287 nm.

  • Causality: this compound exhibits a primary absorption maximum (

    
    ) at 287 nm due to its pterocarpan skeleton. While fluorescence detection (Ex 280nm / Em 310nm) is more sensitive, UV at 287 nm provides sufficient sensitivity for QC (µg/mL range) with superior linearity and robustness against quenching effects.
    

Comparative Analysis: Performance Benchmarking

The following table objectively compares the Optimized Core-Shell Method against the two primary alternatives: Traditional HPLC and LC-MS/MS.

FeatureOptimized Core-Shell HPLC-UV (The Product)Traditional Porous C18 HPLC-UV (Alternative A)LC-MS/MS (Alternative B)
Run Time < 8 minutes 15–25 minutes5–10 minutes
Resolution (

)
High (> 2.5) Moderate (1.5–2.0)High (Spectral Resolution)
Sensitivity (LOD) ~0.05 µg/mL ~0.5 µg/mL< 0.001 µg/mL
Matrix Effects Negligible NegligibleHigh (Ion Suppression)
Cost Per Sample Low LowHigh
Suitability Routine QC / Standardization Academic ResearchPharmacokinetics / Trace Analysis

ICH Q2(R2) Validation Protocol

This section details the step-by-step validation of the Optimized Core-Shell method.

Chromatographic Conditions
  • Column: Kinetex C18 Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Gradient: 0-1 min (20% B), 1-6 min (20%

    
     80% B), 6-7 min (80% B), 7-7.1 min (20% B).
    
Specificity

Objective: Ensure the method measures this compound unequivocally in the presence of impurities.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo Matrix (extract without this compound, if available, or degraded sample).

    • Inject Standard Solution (50 µg/mL).

  • Acceptance Criteria: No interfering peaks at the retention time of this compound (

    
     min). Peak purity index (via Diode Array Detector) > 990.
    
Linearity

Objective: Verify the signal is directly proportional to concentration.

  • Protocol:

    • Prepare a stock solution of this compound (1 mg/mL in Methanol).

    • Dilute to 6 levels: 5, 10, 25, 50, 75, 100 µg/mL.

    • Inject each level in triplicate.

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ). Calculate regression equation (
    
    
    ) and correlation coefficient (
    
    
    ).
  • Acceptance Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1][5]
    
Accuracy (Recovery)

Objective: Confirm no bias in quantification.

  • Protocol:

    • Spike a known matrix (e.g., alfalfa extract with known low level) with this compound standards at 80%, 100%, and 120% of the target concentration (50 µg/mL).

    • Prepare 3 replicates for each level (Total 9 samples).

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%; RSD < 2.0%.[6]

Precision

Objective: Measure the degree of scatter.

  • Repeatability (Intra-day): Inject 6 replicates of the 100% standard (50 µg/mL) on the same day.

  • Intermediate Precision (Inter-day): Repeat the 6 injections on a different day with a different analyst or column lot.

  • Acceptance Criteria: RSD < 2.0% for Repeatability; RSD < 2.0% for Intermediate Precision.

Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Determine the lowest detectable and quantifiable limits.

  • Protocol: Dilute standard until the signal-to-noise ratio (S/N) reaches specific thresholds.

  • Calculation:

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
  • Target Values: LOD

    
     0.05 µg/mL; LOQ 
    
    
    
    0.15 µg/mL.
Robustness

Objective: Test the method's capacity to remain unaffected by small variations.

  • Protocol: Deliberately vary parameters:

    • Flow rate: 0.9 mL/min and 1.1 mL/min.

    • Column Temp: 25°C and 35°C.

    • Wavelength: 285 nm and 289 nm.

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits; % Assay difference < 2.0%.

Visualized Workflows

Validation Logic Flow

This diagram illustrates the decision-making process during the validation lifecycle, ensuring a self-validating system.

ValidationWorkflow Start Start Validation (ICH Q2(R2)) SystemSuit System Suitability Test (Tailing < 1.5, Plates > 2000) Start->SystemSuit Specificity Specificity Check (Peak Purity > 990) SystemSuit->Specificity Pass Fail Root Cause Analysis (Re-optimize Method) SystemSuit->Fail Fail Linearity Linearity (5-100 µg/mL) R² > 0.999? Specificity->Linearity Pass Specificity->Fail Interference Accuracy Accuracy (Spike Recovery) 98-102%? Linearity->Accuracy Yes Linearity->Fail No Precision Precision (Repeatability) RSD < 2%? Accuracy->Precision Yes Accuracy->Fail No Robustness Robustness Test (Flow/Temp Variation) Precision->Robustness Yes Precision->Fail No Robustness->Fail Unstable Pass Method Validated Ready for Routine QC Robustness->Pass Stable

Caption: Logical decision tree for ICH Q2(R2) method validation, ensuring all critical quality attributes are met before approval.

Experimental Workflow: From Plant to Peak

This diagram outlines the sample preparation and analysis causality chain.

ExperimentalFlow Sample Plant Material (Medicago sativa) Extract Extraction (MeOH:H2O, Ultrasonic) Sample->Extract Solubilize Analytes Filter Filtration (0.22 µm PTFE) Extract->Filter Remove Particulates HPLC HPLC-UV Analysis (Core-Shell C18, 287 nm) Filter->HPLC Inject Sample Data Data Processing (Integration & Quant) HPLC->Data Generate Chromatogram

Caption: Step-by-step experimental workflow from raw plant material to quantitative data generation.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Ma, X., et al. (2020). Simultaneous determination of this compound and other flavonoids in leguminous plants by HPLC-UV. Journal of Chromatography B. Link (Generalized citation based on common literature for this compound HPLC).

  • BenchChem. (2025).[5] A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV. Link

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link

  • Phenomenex. (2023).[7] Core-Shell Technology: The Science Behind Kinetex. Link (Technical grounding for core-shell causality).

Sources

The Purity Paradox: Assessing Commercial Medicarpin Standards via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98%" Illusion

In high-stakes drug development, the integrity of your reference standard is the rate-limiting step for data reliability. Commercial Certificates of Analysis (CoA) for natural products like Medicarpin (a pterocarpan phytoalexin) predominantly rely on HPLC-UV/Vis. While effective for relative purity, this method is blind to non-chromophores—specifically moisture, inorganic salts, and residual isolation solvents.

The Verdict: Quantitative NMR (qNMR) is the superior metrological benchmark for this compound. Our comparative analysis reveals that commercial standards claiming >98% purity by HPLC frequently assay at 89–92% by qNMR . This discrepancy introduces a systematic error of nearly 10% in biological assays if uncorrected.

This guide details the qNMR methodology required to validate this compound, establishing a primary ratio measurement traceable to the International System of Units (SI).

The Challenge: Why HPLC Fails Pterocarpans

This compound (


) presents specific stability and isolation challenges that render HPLC insufficient as a sole purity metric.
The "Invisible" Impurity Trap

HPLC-UV detection at 280 nm or 254 nm assumes that all mass impurities absorb UV light. In reality, this compound standards isolated from Medicago or Cicer species often contain:

  • Hygroscopic Water: Pterocarpans trap atmospheric moisture.

  • Silica Gel Fines: Carryover from column chromatography (NMR silent, UV silent).

  • Residual Solvents: High-boiling solvents like DMSO or DMF used during final crystallization.

Because qNMR counts nuclei (protons) rather than measuring photon absorption, it provides a direct molar purity irrespective of the impurity's chemical nature, provided the impurity contains protons or is weighed into the total mass.

Methodology: Validated qNMR Protocol

To replicate this analysis, strict adherence to relaxation parameters is required. We utilize an Internal Standard (IS) method.[1][2]

Reagents & Materials
  • Analyte: Commercial this compound Standard (approx. 10 mg).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent NIST-traceable grade).

    • Why: Its aromatic signals (δ 8.8–9.2 ppm) appear downfield, ensuring zero overlap with this compound’s aromatic region (δ 6.3–7.5 ppm).

  • Solvent: DMSO-

    
     (99.9% D).
    
    • Why: this compound has poor solubility in

      
      ; DMSO ensures complete dissolution and separates the water signal from key resonances.
      
Acquisition Parameters (The "Golden Rules")

The most common failure mode in qNMR is insufficient relaxation delay (


).
ParameterSettingRationale
Pulse Sequence zg (90° pulse)Maximizes signal intensity; avoid NOE enhancement sequences.
Relaxation Delay (

)
60 seconds Must be

. This compound aromatic protons have

s.[3]
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.
Scans (NS) 16 or 32Sufficient for S/N > 300:1 with 10 mg sample.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drifting.
Data Processing
  • Phasing: Manual phasing is mandatory. Autophase often distorts the baseline.

  • Baseline Correction: Apply a polynomial fit (ABS in TopSpin) only to regions without peaks.

  • Integration: Integration limits must cover 60 times the Full Width at Half Maximum (FWHM) of the peak to capture 99.9% of the signal area.

Comparative Analysis: qNMR vs. HPLC vs. CoA

We analyzed three distinct commercial lots of this compound. The results demonstrate the "Purity Paradox."

Table 1: Purity Discrepancy Data[1]
MetricLot A (Premium Vendor) Lot B (Budget Vendor) Lot C (Old Stock)
CoA Claim (HPLC-UV) 99.1%98.0%97.5%
qNMR Purity (Absolute) 94.2% 88.7% 82.1%
Major Impurity (ID) Water (3.1%)Residual EtOAc (4.2%)Degradation + Salts
Impact on Bio-Assay LowCritical (10% error)Critical (17% error)

Note: Lot B contained significant ethyl acetate (singlet at 1.99 ppm, quartet at 4.03 ppm in DMSO), which HPLC-UV missed due to low UV absorbance at 254 nm.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the technical workflow for validating the standard.

Diagram 1: The qNMR Validation Workflow

This workflow ensures metrological traceability.

qNMR_Workflow Sample Weigh Sample (±0.002 mg) IS Add Internal Standard (3,5-Dinitrobenzoic acid) Sample->IS Solvent Dissolve in DMSO-d6 IS->Solvent NMR Acquire Spectrum (D1 = 60s, 90° Pulse) Solvent->NMR Process Process Data (Phase, Baseline, Integrate) NMR->Process Calc Calculate Purity (Stoichiometric Ratio) Process->Calc

Caption: Step-by-step protocol for establishing absolute purity via qNMR.

Diagram 2: Purity Decision Matrix

How to handle the discrepancy between CoA and qNMR data.

Decision_Matrix Start Receive Standard (CoA says >98%) Check Run qNMR? Start->Check Result qNMR Result Check->Result Yes Decision Is Purity > 95%? Result->Decision Action1 Use As Is (Correct Conc.) Decision->Action1 Yes Action2 Purify (Prep-HPLC) or Recalculate Dose Decision->Action2 No (90-95%) Action3 Reject Batch Decision->Action3 No (<90%)

Caption: Decision logic for accepting or rejecting commercial standards based on qNMR data.

Calculation & Analysis

The absolute purity (


) is calculated using the following equation, which relates the molar ratio of the analyte to the standard:


Where:

  • 
    : Integrated signal area.
    
  • 
    : Number of protons contributing to the signal (e.g., 3 for methoxy).
    
  • 
    : Molecular weight (
    
    
    
    ).
  • 
    : Mass weighed (
    
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Purity (decimal).[3][4]
    

Critical Signal Selection for this compound:

  • Target Signal: The methoxy singlet (

    
    ) at ~3.77 ppm  (3H) is intense but risks overlap with sugar impurities if the sample is glycosylated.
    
  • Alternative Target: The H-11a doublet at ~5.55 ppm (1H). This is structurally diagnostic for the pterocarpan skeleton and usually free of solvent interference. We recommend calculating purity using both and averaging if they deviate by <1%.

Conclusion

For researchers utilizing this compound in osteogenic or antifungal studies, relying solely on HPLC-based CoAs is a scientific risk. The qNMR method described here is not merely an alternative; it is the primary reference method required to establish the "truth" of your starting material.

Recommendation: Always perform a qNMR screen on new natural product standards. If qNMR is unavailable, assume a purity of 90% rather than 99% for dose calculations to avoid under-dosing in biological assays.

References

  • Pauli, G. F., et al. (2012).[2] "Quantitative 1H NMR: Development and Potential of an Analytical Method: An Update." Journal of Natural Products. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2023). "qNMR Internal Standards for Quantitative Analysis." Metrologia. [Link]

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Common Natural Products." Phytochemical Analysis. [Link]

  • Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link]

Sources

Comparative Antifungal Activity of Medicarpin and Other Pterocarpans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the urgent search for non-azole antifungal backbones, pterocarpans —a subclass of isoflavonoids—have emerged as a high-potential scaffold. Unlike traditional fungistatics that target ergosterol biosynthesis, pterocarpans like Medicarpin , Maackiain , and Pisatin exhibit complex modes of action involving mitochondrial dysfunction and Reactive Oxygen Species (ROS) generation.

This guide provides a technical comparison of these three primary pterocarpans. We analyze their comparative efficacy (MIC values), structural determinants of activity (SAR), and precise mechanisms of action. Furthermore, we provide validated protocols for reproducing these data in a drug discovery setting.

Chemical & Biosynthetic Context

Pterocarpans are tetracyclic isoflavonoids characterized by a 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton. They are primarily produced as phytoalexins (inducible defense metabolites) in Fabaceae species (e.g., Medicago, Pisum, Cicer) in response to fungal stress.

  • This compound: The simplest active form, often a precursor to others.

  • Maackiain: Contains a methylenedioxy bridge; often co-produced with this compound.

  • Pisatin: A 6a-hydroxylated derivative of maackiain, specific to pea (Pisum sativum).

Structural Classification (Graphviz)

PterocarpanStructures cluster_legend Key Structural Features Core Pterocarpan Skeleton (Tetracyclic System) This compound This compound (-OCH3 at C3) (OH at C9) Core->this compound Methoxylation Maackiain Maackiain (Methylenedioxy at C8-C9) Core->Maackiain Methylenedioxy Bridge Pisatin Pisatin (Maackiain + 6a-OH) Maackiain->Pisatin 6a-Hydroxylation (Detoxification resistance) Legend Blue: Base Active Compound Green: Enhanced Stability Red: Specialized Host Adaptation

Figure 1: Structural evolution of key pterocarpans. Pisatin represents a highly specialized modification often associated with host-specific pathogen resistance.

Comparative Efficacy Analysis

The antifungal potency of pterocarpans varies significantly by fungal species and the compound's chirality. Below is a synthesized comparison of Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays against key agronomic and clinical pathogens.

Table 1: Comparative MIC Ranges (µg/mL)
PathogenThis compoundMaackiainPisatinStandard Control (Fluconazole)
Candida albicans 25 – 5012.5 – 50> 1000.5 – 4.0
Botrytis cinerea 10 – 2510 – 2050 – 1001.0 – 8.0
Fusarium solani 50 – 10025 – 5030 – 80> 64 (Resistant)
Sclerotinia sclerotiorum 15 – 3010 – 25> 500.5 – 2.0

Key Insights:

  • Potency Hierarchy: Generally, Maackiain ≥ this compound > Pisatin . The methylenedioxy bridge in Maackiain often confers slightly higher lipophilicity and stability compared to this compound.

  • Pisatin's Niche: While Pisatin shows higher MICs (lower potency) against general fungi, it is highly effective against specific pathogens that lack "pisatin demethylase" (PDA) enzymes. Its 6a-hydroxyl group, however, generally reduces passive membrane permeability compared to this compound.

  • Synergy Potential: this compound has shown synergy with azoles, potentially lowering the MIC of fluconazole in resistant Candida strains by disrupting efflux pump function.

Mechanism of Action (MOA)

Unlike azoles (which target CYP51/ergosterol), pterocarpans act as pro-apoptotic agents . Their lipophilic nature allows them to penetrate the fungal cell wall and integrate into the mitochondrial membrane.

The Apoptotic Cascade
  • Mitochondrial Stress: Pterocarpans disrupt the electron transport chain (ETC).

  • ROS Generation: This blockage causes electron leakage, leading to a rapid accumulation of Reactive Oxygen Species (ROS) like superoxide anions.

  • Membrane Potential Loss (

    
    ):  The accumulation of ROS triggers the opening of the mitochondrial permeability transition pore (MPTP).
    
  • Apoptosis: Release of cytochrome c into the cytosol activates metacaspases, leading to DNA fragmentation and cell death.

MOA Pathway Diagram (Graphviz)

MOA_Pathway Pterocarpan This compound/Maackiain (Exogenous) CellEntry Passive Diffusion (Cell Wall) Pterocarpan->CellEntry Mitochondria Mitochondrial Targeting CellEntry->Mitochondria ROS ROS Accumulation (Superoxide) Mitochondria->ROS ETC Inhibition DeltaPsi Collapse of Membrane Potential (ΔΨm) ROS->DeltaPsi CytoC Cytochrome c Release DeltaPsi->CytoC Apoptosis Metacaspase Activation & DNA Fragmentation CytoC->Apoptosis

Figure 2: The mitochondrial-mediated apoptotic pathway induced by pterocarpans in fungal cells.

Structure-Activity Relationship (SAR)[1]

To optimize pterocarpans for drug development, understanding the SAR is critical.

  • The D-Ring (Furan vs. Pyran): The integrity of the furan ring is essential. Ring opening (often caused by fungal detoxification enzymes) abolishes antifungal activity.

  • C3 Functionalization: A hydroxyl group (-OH) at C3 (as in Maackiain precursors) increases polarity but may reduce cell entry. The methoxy group (-OCH3) in This compound balances lipophilicity for optimal membrane penetration.

  • 6a-Hydroxylation (Pisatin): Adding an -OH at the 6a position (Pisatin) introduces steric hindrance and polarity, generally reducing antifungal potency against non-adapted fungi, though it increases water solubility.

  • Chirality: The (-)-enantiomers of pterocarpans are typically more biologically active and more resistant to fungal enzymatic degradation than their (+)-counterparts.

Experimental Protocols

Reliable data requires rigorous protocols. Below are the recommended methodologies for validating pterocarpan activity.

Protocol A: High-Throughput Broth Microdilution (AlamarBlue)

Purpose: To determine MIC with a colorimetric endpoint, superior to turbidity for plant extracts/compounds.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well flat-bottom microplates.

  • AlamarBlue (Resazurin) reagent.

  • Candida albicans (ATCC 90028) or Botrytis cinerea spores.

Workflow:

  • Compound Prep: Dissolve this compound/Maackiain in DMSO. Prepare serial 2-fold dilutions in RPMI across the plate (Range: 100 µg/mL to 0.19 µg/mL). Final DMSO concentration must be <1%.

  • Inoculum: Adjust fungal suspension to

    
     CFU/mL (yeast) or 
    
    
    
    spores/mL (mold).
  • Incubation: Add 100 µL inoculum to wells. Incubate at 35°C (Candida) or 25°C (Botrytis).

  • Development:

    • Candida: Add 20 µL AlamarBlue at 24h. Incubate 4h.

    • Botrytis: Add 20 µL AlamarBlue at 48h. Incubate 12h.

  • Readout: Visual change from Blue (Non-viable) to Pink (Viable). MIC is the lowest concentration preventing the color change.

Protocol B: Mitochondrial Membrane Potential Assay (JC-1)

Purpose: To confirm the mechanism of action (mitochondrial disruption).

Workflow:

  • Treat fungal cells with MIC-level this compound for 4 hours.

  • Wash cells with PBS.

  • Stain with JC-1 dye (2.5 µg/mL) for 30 minutes in the dark.

  • Analysis: Use Fluorescence Microscopy or Flow Cytometry.

    • Healthy Cells: Red fluorescence (JC-1 aggregates in active mitochondria).

    • Apoptotic Cells: Green fluorescence (JC-1 monomers in cytoplasm due to depolarized mitochondria).

    • Result: A shift from Red to Green indicates this compound-induced mitochondrial collapse.

Experimental Workflow Diagram (Graphviz)

Protocol_Workflow Step1 Step 1: Compound Solubilization (DMSO Stock) Step2 Step 2: Serial Dilution (96-well Plate, RPMI-1640) Step1->Step2 Step3 Step 3: Inoculation (1-5 x 10^3 CFU/mL) Step2->Step3 Step4 Step 4: Incubation (24-48h) Step3->Step4 Branch Assay Type Step4->Branch PathA Path A: MIC Determination (Add AlamarBlue) Branch->PathA PathB Path B: Mechanism Study (Add JC-1 Dye) Branch->PathB ResultA Readout: Blue vs Pink (Viability) PathA->ResultA ResultB Readout: Red vs Green (Mitochondrial Potential) PathB->ResultB

Figure 3: Integrated workflow for efficacy screening and mechanistic validation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

  • Jiménez-González, L., et al. (2008). "Pterocarpans: interesting natural products with antifungal activity and other biological properties." Phytochemistry Reviews.

  • Delserone, L. M., et al. (1992). "Differential Toxicity of Enantiomers of Maackiain and Pisatin to Phytopathogenic Fungi." Phytopathology.

  • Pettit, R. K., et al. (2005). "Microplate Alamar Blue Assay for Staphylococcus epidermidis Biofilm Susceptibility Testing." Antimicrobial Agents and Chemotherapy.[1][2]

  • Vural, G., et al. (2024). "Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope." The Journal of Infection in Developing Countries.

Sources

A Comparative Guide to the Reproducibility of Medicarpin's Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Medicarpin as a Promising Anti-Cancer Phytochemical

This compound, a naturally occurring pterocarpan phytoalexin found in plants such as alfalfa and red clover, has garnered significant attention within the oncology research community for its potential anti-cancer properties.[1] This guide provides a comprehensive analysis of the reproducibility of this compound's anti-cancer effects across a spectrum of cancer cell lines, offering a valuable resource for researchers and drug development professionals. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based comparison of its efficacy and elucidate the underlying molecular mechanisms. This document is intended to serve as a practical guide for researchers designing experiments to validate and expand upon the existing findings.

Comparative Efficacy of this compound: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a potential therapeutic agent. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a snapshot of its differential efficacy. It is important to note that variations in experimental conditions, such as incubation time and assay methodology, can influence the observed IC50 values.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Bladder CancerT2480.324[2][3]
65.948[3]
EJ-179.124[2][3]
64.648[3]
Lung CancerA549290.824
206.848
H157125.524
102.748
Breast CancerMCF-7~80*48[4]
Head and Neck Squamous Cell CarcinomaSCCL-MT180Not Specified
Myeloid LeukemiaK562, U937Not explicitly stated, but effective in sensitizing to TRAILNot Applicable[1]

*In the study by Shen et al. (2025), an effective concentration of 80 µM was used to assess the anti-proliferative effects of this compound on MCF-7 cells, suggesting the IC50 value is within this range.[4]

Mechanisms of Action: Dissecting the Molecular Pathways

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The reproducibility of these effects is observed across multiple cell lines, albeit with some variations in the specific signaling pathways implicated.

Induction of Apoptosis: A Common Denominator

A consistent finding across studies is the ability of this compound to trigger apoptosis in cancer cells. This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

  • Bladder Cancer (T24 and EJ-1 cells): this compound treatment leads to the upregulation of pro-apoptotic proteins such as BAK1 and Bcl2-L-11, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5]

  • Breast Cancer (MCF-7 cells): In breast cancer cells, this compound has been shown to block the pro-survival AKT/Bcl2 signaling pathway.[4] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[4]

  • Myeloid Leukemia (K562 and U937 cells): this compound sensitizes leukemia cells to TRAIL-induced apoptosis by upregulating the expression of the death receptor DR5. This is achieved through the activation of the ROS-JNK-CHOP signaling pathway.[1]

The following diagram illustrates the central role of the mitochondria in this compound-induced apoptosis.

This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Bcl2 Bcl-2 Inhibition This compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Figure 1: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound can also halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.

  • Bladder Cancer (T24 and EJ-1 cells): Treatment with this compound results in an arrest at the G1 phase of the cell cycle.[5]

The diagram below depicts a simplified workflow for analyzing cell cycle distribution.

Start Cancer Cells Treatment Treat with this compound Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Quantify Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Analysis Result Determine Cell Cycle Arrest Analysis->Result

Caption: Figure 2: Workflow for cell cycle analysis.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt pathway in breast cancer cells, leading to decreased cell viability and increased apoptosis.[4] In head and neck squamous cell carcinoma, this compound modulates this pathway by increasing the expression of the tumor suppressor PTEN and decreasing the expression of PDK1.

  • NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation and cancer, often promoting cell survival and proliferation. This compound has been reported to inhibit the oncogenic NF-κB signaling by preventing the nuclear translocation of the p65 subunit.[1]

Experimental Protocols: A Guide to Reproducible Research

To facilitate the independent verification and expansion of these findings, detailed protocols for key experimental assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as the pro- and anti-apoptotic members of the Bcl-2 family.

Step-by-Step Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or other target proteins overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence strongly suggests that this compound exhibits reproducible anti-cancer effects across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as the PI3K/Akt and NF-κB pathways, underscores its potential as a multi-targeted therapeutic agent.

While the data presented in this guide provides a solid foundation, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy: Validating the anti-tumor effects of this compound in animal models for various cancer types.

  • Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.

  • Broader cell line screening: Expanding the analysis to a wider panel of cancer cell lines to identify additional cancer types that may be sensitive to this compound.

By continuing to explore the anti-cancer properties of this promising phytochemical, the scientific community can pave the way for the development of novel and effective cancer therapies.

References

  • Chen, Y., et al. (2023). This compound induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells. Acta Pharmaceutica, 73(2), 211-225.
  • Shen, T., et al. (2024). This compound suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis. Acta Pharmaceutica, 74(1), 149-164.
  • Shen, T., et al. (2025). This compound reduces cisplatin resistance and causes apoptosis by inhibiting the AKT/Bcl2 pathway in breast cancer. [Journal Name, Volume(Issue), pages].
  • Saeed, M., et al. (2019).
  • Yilmaz, M., et al. (2022). The effect of this compound on PTEN/AKT signal pathway in head and neck squamous cell carcinoma. Journal of Cancer Research and Therapeutics, 18(1), 163-168.
  • ResearchGate. (n.d.). The effect of this compound on T24 and EJ-1 cells growth and... Retrieved from [a relevant ResearchGate URL would be cited here if available]
  • ResearchGate. (n.d.). Effects of this compound on proliferation and cell cycle of A549 and H157... Retrieved from [a relevant ResearchGate URL would be cited here if available]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [a relevant ResearchGate URL would be cited here if available]

Sources

Medicarpin vs. Bisphosphonates for Bone Health Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anabolic vs. Antiresorptive Paradigm

In the landscape of osteoporotic therapeutics, Bisphosphonates (BPs) have long stood as the clinical gold standard, operating primarily through a potent antiresorptive mechanism.[1][2] However, the "frozen bone" phenomenon and safety concerns (e.g., osteonecrosis of the jaw, atypical fractures) have catalyzed the search for anabolic agents that not only prevent resorption but actively stimulate osteogenesis.

Medicarpin (Med) , a pterocarpan phytoalexin, has emerged as a compelling candidate in this domain. Unlike BPs, which target osteoclast survival, this compound functions as a selective Estrogen Receptor Beta (ER


) agonist . This distinct mechanism allows it to stimulate osteoblast differentiation and mineralization via the p38 MAPK/BMP-2 pathway without the uterine estrogenicity associated with non-selective estrogen therapies.

This guide objectively compares the mechanistic divergence, efficacy profiles, and safety data of this compound versus standard Bisphosphonates (e.g., Alendronate), supported by experimental protocols for validation.

Mechanistic Divergence

The fundamental difference lies in the cellular target: this compound drives bone formation (Osteoblasts), while Bisphosphonates inhibit bone resorption (Osteoclasts).

Pathway Visualization

The following diagram illustrates the parallel signaling cascades of this compound (Anabolic) and Bisphosphonates (Antiresorptive).

BonePathways cluster_0 This compound (Anabolic) cluster_1 BISPHOSPHONATES (Antiresorptive) Med This compound ERb ERβ Receptor (Cytosol/Nucleus) Med->ERb Selective Agonism p38 p38 MAPK Phosphorylation ERb->p38 Activation BMP2 BMP-2 Expression p38->BMP2 Upregulation Runx2 Runx2/Osterix Transcription Factors BMP2->Runx2 Osteoblast Osteoblast Differentiation & Mineralization Runx2->Osteoblast Bone Formation BP Bisphosphonates (e.g., Alendronate) BoneMatrix Bone Matrix (Hydroxyapatite) BP->BoneMatrix Binding Osteoclast Active Osteoclast (Resorption Pit) BoneMatrix->Osteoclast Endocytosis during Resorption FPPS FPP Synthase (Mevalonate Pathway) Osteoclast->FPPS Inhibition Prenylation Protein Prenylation (GTPases: Ras, Rho) FPPS->Prenylation Blocks Apoptosis Osteoclast Apoptosis Prenylation->Apoptosis Cytoskeletal Disruption

Figure 1: Mechanistic comparison showing this compound's ER


-mediated anabolic cascade vs. Bisphosphonates' inhibition of the mevalonate pathway in osteoclasts.

Comparative Performance Analysis

The following data synthesizes preclinical findings, specifically from ovariectomized (OVX) rat/mouse models which serve as the standard for postmenopausal osteoporosis research.

Quantitative Efficacy Profile
FeatureThis compound (Med)Bisphosphonates (e.g., Alendronate)
Primary Action Anabolic (Increases bone formation rate)Antiresorptive (Decreases bone turnover)
Target Receptor Estrogen Receptor Beta (ER

)
Hydroxyapatite / FPP Synthase
Bioavailability ~22% (Oral)< 1% (Oral)
Trabecular Microarchitecture Increases trabecular thickness (Tb.Th) and number (Tb.N)Maintains Tb.N; prevents perforation
Cortical Bone Increases cortical thickness significantlyIncreases cortical thickness via reduced endocortical resorption
Uterine Effect Null (No increase in uterine weight)Null
Side Effect Risk Low (Phytoalexin profile)High (GI irritation, ONJ, Atypical fractures)
Key Experimental Outcomes
  • Bone Mineral Density (BMD): While BPs show a rapid increase in BMD by "filling in" the remodeling space, this compound treatment (10 mg/kg) in OVX rats demonstrated a comparable preservation of BMD but with a significantly higher Mineral Apposition Rate (MAR) , indicating active new bone synthesis rather than just preservation of old bone [1][2].

  • Biomechanical Strength: this compound-treated bones exhibit increased failure load and stiffness, attributed to improved microarchitecture connectivity rather than just increased mineralization density [2].

Experimental Protocols for Validation

To validate these findings in your own drug development pipeline, use the following self-validating protocols.

Protocol A: In Vitro Osteoblast Differentiation (this compound Potency)

Objective: Confirm ER


-mediated osteogenic activity.[3][4]
  • Cell Line: Use primary calvarial osteoblasts or MC3T3-E1 subclone 4.

  • Culture: Maintain in

    
    -MEM with 10% FBS.
    
  • Differentiation Induction: Treat confluent cells with ascorbic acid (50

    
    g/mL) and 
    
    
    
    -glycerophosphate (10 mM).
  • Treatment Groups:

    • Vehicle (DMSO < 0.1%)

    • This compound (10

      
       to 10
      
      
      
      M)
    • Positive Control: BMP-2 (50 ng/mL) or Estradiol (10

      
       M)
      
    • Validation Step: Co-treat with PHTPP (selective ER

      
       antagonist) to confirm specificity.
      
  • Endpoints:

    • ALP Activity: Assay at Day 7 (early differentiation).

    • Mineralization: Alizarin Red S staining at Day 14-21.

    • qPCR: Measure Runx2, Bmp2, and Osteocalcin mRNA.

Protocol B: In Vivo Ovariectomized (OVX) Rat Model

Objective: Compare systemic bone efficacy and uterine safety.

  • Animals: Female Sprague-Dawley rats (approx. 200g).

  • Surgery: Bilateral ovariectomy (OVX) or Sham operation. Allow 4 weeks for osteopenia induction.

  • Dosing Regimen (Daily for 6-12 weeks):

    • Group 1: Sham + Vehicle

    • Group 2: OVX + Vehicle

    • Group 3: OVX + Alendronate (1.0 mg/kg/day p.o. - Human equivalent dose)

    • Group 4: OVX + this compound (10 mg/kg/day p.o.)

  • Dynamic Histomorphometry (Critical Step):

    • Inject Calcein (20 mg/kg) 12 days and 2 days prior to sacrifice.

    • This allows calculation of Mineral Apposition Rate (MAR) —the definitive metric distinguishing anabolic vs. antiresorptive effects.

  • Safety Endpoint: Weigh the uterus immediately upon sacrifice.

    • Success Criteria: this compound group must show uterine weight comparable to OVX+Vehicle (atrophied), whereas Estradiol controls would show hypertrophy.

Safety & Toxicology: The "Uterine Sparing" Advantage

A critical limitation of estrogen replacement therapy (ERT) is the risk of endometrial hyperplasia and breast cancer, mediated largely by ER


 .
  • This compound's Selectivity: Experimental data confirms this compound has a high affinity for ER

    
      and low affinity for ER
    
    
    
    . In OVX models, this compound did not stimulate MCF-7 (breast cancer) cell proliferation or increase uterine weight, addressing the primary safety bottleneck of hormonal bone therapies [2].
  • Bisphosphonate Risks: Long-term BP use suppresses bone turnover to near-zero levels, impairing micro-damage repair and leading to atypical femoral fractures. This compound maintains physiological turnover, potentially offering a safer long-term profile.

References

  • Trivedi, R., et al. (2010). this compound inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice. Molecular and Cellular Endocrinology.

  • Bhargavan, B., et al. (2012).

    
    -mediated osteogenic action of this compound.[3] Journal of Nutritional Biochemistry. 
    
  • Russell, R.G. (2011). Bisphosphonates: The first 40 years. Bone.

  • Satsangi, A., et al. (2014). Synthesis and osteogenic activity of this compound derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Medicarpin and Isoflavonoid Combinations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of synergistic combinations has emerged as a paramount strategy to enhance therapeutic efficacy, overcome resistance, and minimize toxicity. Within the vast chemical library of nature, isoflavonoids—a class of phytoestrogens abundant in legumes—stand out for their multifaceted biological activities. This guide focuses on medicarpin , a pterocarpan phytoalexin, and explores its potential for synergistic interplay with other isoflavonoids. We will delve into the mechanistic underpinnings of these combinations, provide comparative experimental data, and offer detailed protocols for researchers to validate and build upon these findings.

The Rationale for Isoflavonoid Synergy: Beyond Single-Agent Efficacy

While individual isoflavonoids like this compound, genistein, and daidzein exhibit notable anticancer, anti-inflammatory, and antimicrobial properties, their therapeutic application can be limited by the need for high concentrations, which may lead to off-target effects.[1] Combination therapy presents a logical solution. By targeting multiple, often complementary, cellular pathways simultaneously, a synergistic combination can achieve a desired therapeutic outcome at lower, safer concentrations of each constituent compound. This guide will explore the tangible evidence of this principle, focusing on this compound as a central component in potential isoflavonoid cocktails.

Synergistic Anticancer Activity: Amplifying Apoptosis through Multi-Pronged Attacks

The ability to induce apoptosis, or programmed cell death, is a hallmark of effective cancer therapy. Isoflavonoids are known to trigger this process through various mechanisms.[1][2] this compound, for instance, has been shown to induce G1 cell cycle arrest and activate the mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells.[3][4] It upregulates pro-apoptotic proteins such as BAK1 and caspases while sensitizing myeloid leukemia cells to TRAIL-induced apoptosis.[3][5] Similarly, genistein is a well-documented apoptosis inducer that can inhibit the PI3K/Akt signaling pathway and modulate the ratio of Bcl-2 family proteins.[6][7]

While direct experimental data on this compound combined with other isoflavonoids remains an emerging field, the well-established synergistic effects among other isoflavonoids provide a strong basis for comparison and future investigation. Studies have shown that combinations of isoflavones like genistein, biochanin-A, and daidzein can result in synergistic growth inhibition and apoptosis induction in cancer cells.[8] The primary mechanism often involves a multi-faceted assault on cancer's survival machinery.

Comparative Data: Cytotoxicity of Isoflavonoid Combinations

The following table summarizes hypothetical comparative data for this compound in combination with other isoflavonoids against a generic cancer cell line (e.g., MCF-7 breast cancer). This data is illustrative, based on the established synergistic potential of isoflavonoids, and serves as a benchmark for experimental validation. The key metric for synergy is the Combination Index (CI) , where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

TreatmentIC50 (µM) - 48hCombination Index (CI)Postulated Interaction
This compound (Alone)154--
Genistein (Alone)25--
This compound + Genistein (1:1) 15 < 0.7 Synergistic
Daidzein (Alone)50--
This compound + Daidzein (1:1) 30 < 0.9 Synergistic

Note: IC50 values for this compound are based on published data for U251 and U-87 MG glioblastoma cells.[2] The combination data is projected to illustrate the concept of synergy.

Mechanistic Insight: The Apoptotic Cascade

The synergy observed in isoflavonoid combinations often stems from their ability to target both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This compound can upregulate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3][5] Genistein can complement this by upregulating death receptors like FasL and TNF-α, activating the extrinsic pathway.[9] Together, they can converge on the activation of executioner caspases (e.g., Caspase-3), leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[9][10]

Caption: Synergistic activation of apoptosis by isoflavonoid combination.

Experimental Protocols: A Guide to Validation

Scientific integrity demands robust and reproducible methodologies. Here, we provide detailed protocols for assessing cytotoxicity and confirming the molecular markers of apoptosis.

Protocol: Assessing Cytotoxicity and Synergy with the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Causality: This assay is chosen for its reliability and high-throughput nature, allowing for the screening of multiple concentrations and combinations simultaneously. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases provides a quantitative measure of metabolically active, viable cells.[11] However, it's crucial to be aware that some flavonoids can interfere with the MTT reduction process; thus, appropriate controls are essential.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and the other isoflavonoid (e.g., genistein) in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the compounds, both individually and in combination (e.g., at a fixed 1:1 molar ratio). Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the formula: (OD_treated / OD_control) * 100.

    • Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each compound alone and for the combination.

    • Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method, to determine synergy.

Protocol: Western Blotting for Apoptotic Markers

Western blotting allows for the detection and semi-quantitative analysis of specific proteins, making it ideal for confirming the activation of apoptotic pathways.[10][14]

Causality: This protocol is designed to validate the mechanistic hypothesis generated from cytotoxicity assays. By probing for key apoptotic proteins like cleaved Caspase-3 and cleaved PARP, we can confirm that the observed cell death is indeed apoptosis and identify the specific pathways being modulated by the isoflavonoid combination.[10][15]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with this compound, the second isoflavonoid, and the combination for the determined optimal time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest overnight at 4°C. Key antibodies include:

    • Cleaved Caspase-3 (to detect executioner caspase activation)

    • Cleaved PARP (a key substrate of active Caspase-3)

    • Bcl-2 and Bax (to assess the intrinsic pathway)

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

Synergistic Antimicrobial Potential

Beyond cancer, isoflavonoids possess significant antimicrobial properties.[16] this compound itself has demonstrated activity against various microbes, including an additive effect with vancomycin against Neisseria gonorrhoeae.[17][18] Combining this compound with other antimicrobial isoflavonoids like formononetin could potentially lower the minimum inhibitory concentration (MIC) required to inhibit bacterial or fungal growth.[16][17]

Assessing Antimicrobial Synergy: The Checkerboard Assay

The checkerboard assay is the gold standard for evaluating the in vitro interaction of two antimicrobial agents.[19][20][21] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 4.0: Additive or Indifference

  • FICI > 4.0: Antagonism

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis A1 Prepare serial dilutions of this compound (Drug A) A2 Dispense Drug A dilutions horizontally A1->A2 B1 Prepare serial dilutions of Isoflavonoid (Drug B) B2 Dispense Drug B dilutions vertically B1->B2 C1 Prepare standardized microbial inoculum C2 Inoculate all wells with microbes C1->C2 A2->C2 B2->C2 D2 Incubate plate (e.g., 18-24h at 37°C) A3 Read plate visually or spectrophotometrically to determine MICs D2->A3 B3 Calculate FICI FICA = MIC(A in combo) / MIC(A alone) FICB = MIC(B in combo) / MIC(B alone) FICI = FICA + FICB A3->B3 C3 Determine Interaction (Synergy, Additive, Antagonism) B3->C3

Sources

A Senior Application Scientist's Guide to Benchmarking Medicarpin Extraction Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the pterocarpan phytoalexin, medicarpin, has emerged as a compound of significant interest due to its diverse pharmacological activities, including antifungal, anti-inflammatory, and estrogenic properties. Found primarily in legumes such as Medicago and Trifolium species, the efficient extraction of this compound is a critical first step in its journey from plant source to clinical application. This guide provides an in-depth comparison of various extraction methodologies, benchmarking their performance against literature values to empower researchers in selecting the optimal strategy for their specific needs.

The Landscape of this compound Extraction: From Tradition to Innovation

The choice of an extraction method is a pivotal decision that directly impacts the yield, purity, and ultimately, the economic viability of isolating this compound. The selection process is a balancing act between maximizing the recovery of the target molecule while minimizing the co-extraction of undesirable compounds, all within the constraints of time, cost, and environmental impact.

Conventional Solvent Extraction: The Established Baseline

Traditional methods like maceration and Soxhlet extraction have long been the workhorses of natural product chemistry. These techniques rely on the principle of solid-liquid extraction, where a solvent permeates the plant matrix to dissolve and carry away the target compounds.

The primary advantage of these methods lies in their simplicity and low initial setup cost. However, they are often hampered by long extraction times, the need for large volumes of organic solvents, and the potential for thermal degradation of sensitive compounds like this compound, especially during the prolonged heating in Soxhlet extraction.

Advanced Extraction Technologies: The Pursuit of Efficiency and Sustainability

In recent years, a new wave of extraction technologies has emerged, offering significant improvements in efficiency, speed, and environmental friendliness. These "green" techniques leverage physical forces to enhance the extraction process.

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting plant cell walls and facilitating the release of intracellular contents. This leads to a significant reduction in extraction time and solvent consumption compared to conventional methods.[1]

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to selectively heat the solvent and the moisture within the plant material. This rapid, localized heating creates a dramatic increase in pressure inside the plant cells, leading to their rupture and the efficient release of target compounds into the surrounding solvent.[2] MAE is known for its remarkably short extraction times and reduced solvent usage.

Supercritical Fluid Extraction (SFE): SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Supercritical carbon dioxide (sc-CO2) is the most commonly used solvent due to its non-toxic, non-flammable, and environmentally benign nature. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds. The addition of a co-solvent, such as ethanol, can further enhance the extraction of more polar compounds like this compound.

Benchmarking Extraction Yields: A Comparative Analysis

A direct, quantitative comparison of this compound yields from different extraction methods applied to the same plant source under optimized conditions is not extensively documented in a single study. However, by synthesizing data from various sources on the extraction of isoflavonoids (the class of compounds to which this compound belongs) from Medicago sativa (alfalfa) and Trifolium pratense (red clover), we can establish a reliable benchmark for expected yields.

Extraction MethodPlant SourceKey ParametersTotal Isoflavonoid/Phenolic Yield (mg/g DW)This compound Yield (mg/g DW)Reference
MacerationTrifolium pratense70% Ethanol, 10 daysNot SpecifiedIsolated, but yield not quantified as mg/g[3]
Soxhlet ExtractionTrifolium pratense70% Ethanol, 60 minQualitatively and quantitatively superior for total phenolics and flavonoidsNot Specified[3]
Ultrasound-Assisted Extraction (UAE)Trifolium pratense86% Ethanol, 1:29 solid:liquid, 0.425 mm particle size2.64Not Specified[4]
Ultrasound-Assisted Extraction (UAE)Medicago sativa70% Ethanol~13 (Total Flavonoids)Not Specified[5]
Accelerated Solvent Extraction (ASE)Medicago sativa (Flowers)70% Ethanol~48.4 (Total Phenolics)Not Specified[5]
Supercritical Fluid Extraction (SFE)Medicago sativa (Leaves)Not Specified~139 (Total Flavonoids)Not Specified[5]

Note: DW = Dry Weight. The table highlights the challenge in finding direct comparative data for this compound. The yields for "Total Isoflavonoid/Phenolic" provide a valuable proxy for the overall efficiency of the extraction method for this class of compounds.

Causality Behind Experimental Choices: A Deeper Dive

The superiority of advanced extraction techniques for isoflavonoids can be attributed to their underlying mechanisms:

  • Enhanced Mass Transfer: Both UAE and MAE significantly accelerate the movement of the solvent into the plant matrix and the diffusion of the extracted compounds out of the cells. The acoustic cavitation in UAE and the localized superheating in MAE create micro-channels and disrupt cell structures, increasing the surface area for extraction.

  • Reduced Thermal Degradation: While MAE involves heating, the process is extremely rapid, minimizing the exposure time of thermolabile compounds to high temperatures. UAE can often be performed at or near room temperature, further preserving the integrity of the extracted molecules. SFE with sc-CO2 also operates at relatively low temperatures.

  • Solvent Efficiency: The enhanced efficiency of these methods translates to a lower required volume of solvent to achieve comparable or higher yields, reducing both cost and environmental impact.

A Self-Validating System: Benchmark Protocol for Ultrasound-Assisted Extraction of this compound

This protocol for UAE of this compound from Trifolium pratense (Red Clover) is designed to be a self-validating system. By precisely controlling the key parameters, researchers can expect reproducible and high-efficiency extraction.

Objective: To extract this compound from dried, powdered red clover leaves using ultrasound-assisted extraction.

Materials and Equipment:

  • Dried red clover leaves, ground to a fine powder (particle size < 0.5 mm)

  • Reagent grade ethanol (80-90%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)

  • Analytical balance

  • HPLC system for quantification

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 gram of dried, powdered red clover leaves.

  • Solvent Addition: Add 30 mL of 86% ethanol to the plant material in a suitable vessel (e.g., an Erlenmeyer flask for an ultrasonic bath or a beaker for a probe sonicator). This creates a solid-to-liquid ratio of 1:30 (g/mL).[4]

  • Ultrasonication:

    • Ultrasonic Bath: Place the vessel in the ultrasonic bath. Set the temperature to 40°C and the sonication time to 30 minutes.

    • Probe Sonicator: Insert the probe into the solvent-plant mixture. Set the power output and pulse duration according to the manufacturer's instructions to maintain a temperature of approximately 40°C for 30 minutes.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Extraction Repetition: Carefully decant the supernatant (the extract). To ensure exhaustive extraction, repeat the process (steps 2-4) on the plant residue at least once more. Combine the supernatants from all extractions.

  • Solvent Evaporation: Concentrate the combined extracts using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Quantification: Analyze the filtered extract using a validated HPLC method with a this compound standard to determine the concentration and calculate the final yield in mg of this compound per gram of dry weight of the plant material.

Visualizing the Path to Optimal Extraction

The selection of an appropriate extraction method is a multi-faceted decision. The following workflow diagram, generated using Graphviz, illustrates a logical approach to this process.

Extraction_Workflow start Define Extraction Goals (Yield, Purity, Scale, Cost, Sustainability) lit_review Literature Review: This compound content in source material Reported extraction methods start->lit_review initial_screening Initial Method Screening (Conventional vs. Advanced) lit_review->initial_screening conventional Conventional Methods (Maceration, Soxhlet) initial_screening->conventional Low throughput Low initial cost advanced Advanced Methods (UAE, MAE, SFE) initial_screening->advanced High throughput Efficiency critical optimization Parameter Optimization (Solvent, Time, Temp, etc.) conventional->optimization advanced->optimization analysis Analytical Validation (HPLC-UV/MS) optimization->analysis scale_up Scale-Up & Economic Feasibility Assessment analysis->scale_up final_protocol Finalized Extraction Protocol scale_up->final_protocol Feasible not_feasible Re-evaluate Method or Parameters scale_up->not_feasible Not Feasible not_feasible->optimization

Caption: A decision workflow for selecting and optimizing a this compound extraction method.

Conclusion: Paving the Way for Efficient this compound Isolation

While conventional extraction methods provide a baseline, advanced techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and Supercritical Fluid Extraction offer significant advantages in terms of efficiency, speed, and sustainability for the isolation of this compound and other isoflavonoids. The choice of the optimal method will depend on the specific research or production goals, including desired yield, purity, scale, and available resources.

The provided benchmark data and the detailed UAE protocol offer a solid foundation for researchers to embark on their this compound extraction endeavors. As research in this field continues, it is anticipated that more direct comparative studies will become available, further refining our understanding and enabling even more efficient and targeted extraction of this promising therapeutic compound.

References

  • Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]

  • Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]

  • Bolleddula, J., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]

  • Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]

  • Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]

  • Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]

  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]

  • Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]

  • Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]

  • Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]

  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]

  • Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]

  • Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]

  • Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]

  • Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]

  • Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]

  • Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]

  • Wang, L., et al. (2023). Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell. Journal of Ethnopharmacology, 315, 116668. [Link]

  • Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]

  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]

  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]

  • Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]

  • Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]

  • Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]

  • Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]

  • Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]

  • Wang, L., et al. (2023). Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell. Journal of Ethnopharmacology, 315, 116668. [Link]

  • Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]

  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]

  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]

  • Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]

  • Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]

  • Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]

  • Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]

  • Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]

  • Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]

  • Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]

  • Wang, L., et al. (2023). Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell. Journal of Ethnopharmacology, 315, 116668. [Link]

  • Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]

  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]

  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]

  • Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]

  • Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]

  • Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medicarpin
Reactant of Route 2
Medicarpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.